Diethylamine phosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
N-ethylethanamine;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.H3O4P/c1-3-5-4-2;1-5(2,3)4/h5H,3-4H2,1-2H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLNLSYDVOWAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68109-72-8, 74710-25-1, 109-89-7 (Parent) | |
| Record name | Ethanamine, N-ethyl-, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68109-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanamine, N-ethyl-, phosphate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74710-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethylammonium phosphate | |
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DSSTOX Substance ID |
DTXSID6071089 | |
| Record name | Ethanamine, N-ethyl-, phosphate (1:1) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60159-97-9, 68109-72-8 | |
| Record name | Ethanamine, N-ethyl-, phosphate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60159-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethylamine phosphate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylammonium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068109728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, N-ethyl-, phosphate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, N-ethyl-, phosphate (1:1) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylammonium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.241 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethylamine phosphate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Diethylamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of diethylamine phosphate. This compound, a salt formed from the reaction of diethylamine and phosphoric acid, finds applications in various fields, including as a reagent in organic synthesis and in the study of ferroelectric and piezoelectric materials.[1][2] This document details a plausible synthesis protocol, outlines various analytical techniques for its characterization, and presents key quantitative data in a structured format. Experimental workflows and the synthesis reaction are visualized to enhance understanding.
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base neutralization reaction between diethylamine and phosphoric acid. The reaction is typically exothermic and results in the formation of the diethylammonium phosphate salt.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
This protocol describes a general method for the synthesis of this compound in a laboratory setting.
Materials:
-
Diethylamine (≥99.5%)
-
Orthophosphoric acid (85% in water)
-
Anhydrous diethyl ether or ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known molar amount of diethylamine in a suitable solvent like anhydrous diethyl ether or ethanol. The choice of solvent will influence the precipitation of the final product. Place the flask in an ice bath to control the reaction temperature, as the neutralization is exothermic.
-
Addition of Phosphoric Acid: Slowly add an equimolar amount of 85% orthophosphoric acid to the stirred diethylamine solution using a dropping funnel. The slow addition is crucial to manage the heat generated during the reaction.
-
Precipitation and Crystallization: Upon addition of phosphoric acid, this compound will precipitate out of the solution, especially if a non-polar solvent like diethyl ether is used. Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete reaction and crystallization.
-
Isolation of the Product: Isolate the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified this compound under vacuum to remove residual solvent. The final product should be a white to off-white crystalline powder.[3]
-
Storage: Store the hygroscopic product in a tightly sealed container in a refrigerator under an inert atmosphere.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₄NO₄P | [1][2][4] |
| Molecular Weight | 171.13 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 153-156 °C | [1][3] |
| Purity (by titration) | ≥98% | [4][5] |
| Solubility | Soluble in DMSO, Methanol, Water | [3] |
| Storage Conditions | Hygroscopic, store in a refrigerator under inert atmosphere | [3][4] |
Characterization Methods
A variety of analytical techniques can be employed to characterize this compound and confirm its identity, purity, and structure.
Characterization Workflow
Caption: General workflow for the characterization of synthesized this compound.
Spectroscopic Methods
Spectroscopic techniques are essential for elucidating the molecular structure of this compound.
-
¹H NMR: The proton NMR spectrum is used to identify the protons in the diethylammonium cation. Expected signals would include a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, along with a broad signal for the amine protons.
-
¹³C NMR: The carbon-13 NMR spectrum will show two distinct signals corresponding to the methyl and methylene carbons of the ethyl groups.
-
³¹P NMR: The phosphorus-31 NMR spectrum is crucial for confirming the presence of the phosphate group and will show a characteristic signal.
Experimental Protocol (General):
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Acquire the NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Spectra for this compound are available in public databases for reference.[6]
IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for this compound would include N-H stretching and bending vibrations from the diethylammonium cation, P-O and P=O stretching vibrations from the phosphate anion, and C-H stretching and bending vibrations from the ethyl groups.
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the dry this compound powder directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known values for amine salts and phosphates.
Chromatographic Methods
Chromatographic techniques are valuable for assessing the purity of this compound and for quantitative analysis.
Due to the polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with an ion-pairing agent would be suitable.
Experimental Protocol (Conceptual HILIC Method):
-
Column: HILIC column (e.g., silica-based with a polar stationary phase).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or phosphate buffer). Diethylamine itself can be used as a mobile phase modifier to improve peak shape.[7]
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Direct analysis of the salt by GC is challenging due to its low volatility. Derivatization is typically required to convert the non-volatile this compound into a more volatile derivative suitable for GC analysis.
Experimental Protocol (Conceptual with Derivatization):
-
Derivatization: React the this compound sample with a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) to form a volatile ester of the phosphate and a derivative of the amine.[8]
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector and Detector Temperature: Optimized for the volatility of the derivatives.
-
Detection: Mass Spectrometry (MS) for identification and quantification.
-
Ion chromatography is an excellent method for the simultaneous or separate determination of the diethylammonium cation and the phosphate anion.[9][10]
Experimental Protocol (Conceptual):
-
Cation Analysis:
-
Column: A cation-exchange column.
-
Eluent: An acidic solution (e.g., methanesulfonic acid).
-
Detection: Suppressed conductivity detection.
-
-
Anion Analysis:
-
Column: An anion-exchange column.
-
Eluent: A basic solution (e.g., sodium hydroxide or carbonate/bicarbonate buffer).
-
Detection: Suppressed conductivity detection.
-
Titration
Acid-base titration can be used to determine the purity of the synthesized this compound.
Experimental Protocol (Conceptual):
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) using a pH meter to monitor the equivalence points. The titration curve will show equivalence points corresponding to the neutralization of the diethylammonium cation and the protons of the dihydrogen phosphate anion.
Thermal Analysis
Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability and decomposition of this compound. TGA would provide information on the temperature at which the compound starts to decompose, while DSC can be used to accurately determine the melting point and other thermal transitions.
Safety Information
This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthesis is a straightforward acid-base reaction, and the resulting product can be thoroughly characterized using a combination of spectroscopic, chromatographic, and other analytical techniques. The provided protocols and data serve as a valuable resource for researchers and professionals working with this compound.
References
- 1. This compound | 68109-72-8 [chemicalbook.com]
- 2. This compound — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chemscene.com [chemscene.com]
- 5. 68109-72-8 CAS | this compound | Nucleosides, Nucleotides & DNA | Article No. 3321H [lobachemie.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 二乙胺 suitable for chromatography | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to the Crystal Structure Analysis of Diethylamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of diethylamine phosphate. Due to the limited availability of specific crystallographic data for this compound in publicly accessible literature, this paper presents a detailed analysis of the structurally analogous compound, ammonium dihydrogen phosphate (ADP), as a representative model. The guide outlines detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, and discusses the critical role of hydrogen bonding in the crystal lattice.
Introduction
This compound, also known as diethylammonium dihydrogen phosphate, is an organic salt with potential applications in various fields, including as a component in the synthesis of ferroelectric and piezoelectric materials. Understanding its crystal structure is paramount for elucidating its physicochemical properties and for the rational design of new materials. The arrangement of the diethylammonium cations and dihydrogen phosphate anions, particularly the intricate network of hydrogen bonds, dictates the material's stability, solubility, and ultimately its functional properties.
Data Presentation: A Case Study of Ammonium Dihydrogen Phosphate (ADP)
The following tables summarize the crystallographic data for ammonium dihydrogen phosphate (ADP), which serves as a model to infer the potential structural characteristics of this compound.
Table 1: Crystal Data and Structure Refinement for Ammonium Dihydrogen Phosphate (ADP) [3][4]
| Parameter | Value |
| Chemical Formula | NH₄H₂PO₄ |
| Formula Weight | 115.03 g/mol |
| Crystal System | Tetragonal |
| Space Group | I-42d |
| a, b (Å) | 7.479, 7.479 |
| c (Å) | 7.516 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 420.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.816 |
| Temperature (K) | Room Temperature |
Table 2: Selected Bond Lengths and Angles for Ammonium Dihydrogen Phosphate (ADP) [3]
| Bond/Angle | Length (Å) / Angle (°) |
| P-O | 1.537 |
| O-H | 1.05 |
| N-H | 1.03 |
| O-P-O | 109.47 |
| H-O-P | 109.5 |
| H-N-H | 109.5 |
Table 3: Hydrogen Bond Geometry in Ammonium Dihydrogen Phosphate (ADP) [2][3]
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H···O | 1.05 | 1.48 | 2.53 | 175.0 |
| N-H···O | 1.03 | 1.84 | 2.87 | 174.0 |
Experimental Protocols
This section details the generalized experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of an organic ammonium phosphate salt like this compound.
A common method for the synthesis of diethylammonium dihydrogen phosphate involves the acid-base neutralization reaction between diethylamine and phosphoric acid.[5]
-
Reaction Setup: In a fume hood, a stoichiometric amount of diethylamine is slowly added to a stirred aqueous solution of orthophosphoric acid (H₃PO₄) in a beaker. The reaction is exothermic, so the addition should be done cautiously, potentially in an ice bath to control the temperature.
-
Molar Ratio: A 1:1 molar ratio of diethylamine to phosphoric acid is typically used to favor the formation of the dihydrogen phosphate salt.
-
pH Adjustment: The pH of the resulting solution can be monitored and adjusted to be distinctly acidic to ensure the formation of the H₂PO₄⁻ anion.[6]
-
Initial Purification: The solution may be treated with activated charcoal to remove any colored impurities, followed by filtration.
The growth of high-quality single crystals is crucial for X-ray diffraction analysis. The slow evaporation method is a widely used technique.[1][7]
-
Solution Preparation: A saturated or slightly supersaturated solution of the synthesized this compound is prepared in a suitable solvent, typically deionized water or a water-ethanol mixture.
-
Evaporation: The solution is placed in a clean vessel (e.g., a beaker or crystallizing dish) and covered with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Growth: Over a period of several days to weeks, as the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
-
Harvesting: Once crystals of a suitable size (typically 0.1-0.5 mm in each dimension) have formed, they are carefully harvested from the solution.
Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[8]
-
Crystal Mounting: A selected single crystal is mounted on a goniometer head, typically using a cryoloop or a glass fiber with a suitable adhesive.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[9]
-
Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected by a detector. Each diffraction spot corresponds to the constructive interference of X-rays scattered by the planes of atoms within the crystal lattice.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms are then determined using direct methods or Patterson methods. The structural model is subsequently refined using least-squares methods to obtain the final, precise atomic coordinates, bond lengths, and bond angles.[8]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the experimental workflow and the structural relationships within the crystal lattice.
Conclusion
While the precise crystal structure of this compound remains to be fully elucidated and published, this guide provides a robust framework for its investigation. By employing the detailed synthesis, crystallization, and single-crystal X-ray diffraction protocols outlined herein, researchers can obtain the necessary high-quality data for a complete structural analysis. The study of ammonium dihydrogen phosphate serves as an excellent model, highlighting the expected key structural features, particularly the extensive hydrogen-bonding network that will undoubtedly be a defining characteristic of this compound's crystal structure. Future work should focus on obtaining and publishing the specific crystallographic data for this compound to further our understanding of this and related organic phosphate materials.
References
- 1. ias.ac.in [ias.ac.in]
- 2. ias.ac.in [ias.ac.in]
- 3. Crystal Structure of Ammonium Dihydrogen Phosphate [jstage.jst.go.jp]
- 4. ijera.com [ijera.com]
- 5. Ammonium dihydrophosphate - Crystal growing [en.crystalls.info]
- 6. Page loading... [wap.guidechem.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to the Chemical and Physical Properties of Diethylamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylamine phosphate, also known as diethylammonium dihydrogen phosphate, is a chemical compound with the formula (CH₃CH₂)₂NH₂⁺H₂PO₄⁻. It is the salt formed from the neutralization of diethylamine, a secondary amine, with phosphoric acid. This compound serves as a valuable auxiliary reagent in various chemical applications, notably in the research and development of ferroelectric and piezoelectric materials.[1][2][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, including detailed experimental protocols and data analysis for its synthesis, purification, and characterization.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. This data is essential for its handling, application, and analysis in a laboratory setting.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 68109-72-8 | [2][4][5] |
| Molecular Formula | C₄H₁₄NO₄P | [2][5] |
| Molecular Weight | 171.13 g/mol | [2][5] |
| Appearance | White to off-white crystalline powder, chunks, or flakes | [6] |
| Melting Point | 153-156 °C (lit.) | [4][5] |
| Boiling Point | 330 °C | [5] |
| Solubility | Soluble in water, DMSO, and Methanol. | [5] |
| Stability | Hygroscopic | [5] |
Table 2: Safety and Handling
| Property | Value | Reference(s) |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [7] |
| Storage | Hygroscopic, Refrigerator, under inert atmosphere. | [5] |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction between diethylamine and phosphoric acid.
Reaction: (CH₃CH₂)₂NH + H₃PO₄ → (CH₃CH₂)₂NH₂⁺H₂PO₄⁻
Materials:
-
Diethylamine ((CH₃CH₂)₂NH)
-
Phosphoric acid (H₃PO₄, 85% aqueous solution)
-
Anhydrous ethanol
-
Diethyl ether
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a round bottom flask, dissolve a known molar amount of diethylamine in anhydrous ethanol.
-
Cool the flask in an ice bath to control the exothermic reaction.
-
Slowly add an equimolar amount of 85% phosphoric acid dropwise from a dropping funnel while continuously stirring the solution.
-
After the addition is complete, allow the mixture to stir for an additional hour at room temperature.
-
The this compound salt will precipitate out of the solution. If precipitation is slow, the solution can be further cooled or a small amount of diethyl ether can be added to reduce the solubility of the salt.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound in a desiccator under vacuum.
Purification by Recrystallization
Further purification of the synthesized this compound can be achieved by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Hot plate
-
Erlenmeyer flasks
-
Büchner funnel and filter flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot ethanol/water mixture. The optimal solvent ratio may need to be determined empirically.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
As the solution cools, pure crystals of this compound will form. For maximum yield, the flask can be placed in an ice bath after reaching room temperature.
-
Collect the recrystallized product by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven at a temperature below its melting point.
Assay by Acid-Base Titration
The purity of the synthesized this compound can be determined by acid-base titration. As it is the salt of a weak base and a strong acid, it can be titrated with a standardized strong base.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Buret
-
Erlenmeyer flask
-
Analytical balance
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in deionized water in an Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Fill a buret with the standardized NaOH solution and record the initial volume.
-
Titrate the this compound solution with the NaOH solution until the endpoint is reached, indicated by a persistent faint pink color.
-
Record the final volume of the NaOH solution.
-
Calculate the purity of the this compound based on the volume of NaOH used, its concentration, and the initial mass of the sample.
Spectral Data and Analysis
Spectroscopic techniques are crucial for the structural confirmation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups and the ammonium proton. The ethyl group protons will appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons due to spin-spin coupling. The ammonium proton (NH₂⁺) signal may be broad and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two non-equivalent carbons of the ethyl group (methyl and methylene carbons).
-
³¹P NMR: The phosphorus NMR spectrum will show a single resonance, characteristic of a phosphate group. The chemical shift will be indicative of the specific phosphate species.
Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: A broad band in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the diethylammonium cation.
-
C-H stretching: Sharp peaks in the 3000-2850 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl groups.
-
N-H bending: A band around 1600-1500 cm⁻¹ from the bending vibration of the N-H bond.
-
P-O stretching: Strong and broad absorption bands in the 1100-900 cm⁻¹ region, characteristic of the phosphate anion.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR. The Raman spectrum of this compound is expected to show:
-
P-O symmetric stretching: A strong, sharp peak around 950-1000 cm⁻¹, which is characteristic of the symmetric stretching of the P-O bonds in the phosphate anion.[8][9]
-
C-N stretching: Bands corresponding to the stretching of the carbon-nitrogen bonds.
-
C-C stretching: Signals from the carbon-carbon backbone of the ethyl groups.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability and phase transitions of this compound.
-
Differential Scanning Calorimetry (DSC): A DSC thermogram would show an endothermic peak corresponding to the melting point of the compound (around 153-156 °C).[4][5] The shape and enthalpy of this peak can provide information about the purity and crystallinity of the sample.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal decomposition temperature of this compound. The TGA curve would show the mass loss of the sample as a function of temperature, indicating the onset of decomposition and the subsequent steps involved.
Signaling Pathways and Biological Activity
Currently, there is no scientific literature available to suggest that this compound is involved in any biological signaling pathways or possesses any significant biological activity. Its primary application is as a chemical reagent in materials science.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of this compound. The summarized data in tabular format, along with the outlined experimental protocols for its synthesis, purification, and analysis, serves as a valuable resource for researchers and scientists. The inclusion of expected spectral and thermal analysis data further aids in the characterization of this compound. While its biological activity is not established, its utility as a chemical reagent, particularly in the field of materials science, is well-documented.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 3. This compound | 68109-72-8 [chemicalbook.com]
- 4. chemicalpoint.eu [chemicalpoint.eu]
- 5. This compound CAS#: 68109-72-8 [m.chemicalbook.com]
- 6. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]
- 9. metrohm.com [metrohm.com]
Technical Guide: Solubility of Diethylamine Phosphate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of diethylamine phosphate in various organic solvents. While specific quantitative public-domain data is limited, this document outlines the known qualitative solubility and furnishes a detailed, standardized experimental protocol for the precise determination of its solubility. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary framework to assess the solubility of this compound for applications in synthesis, formulation, and materials science. The document includes a template for data presentation and a visual representation of the experimental workflow.
Introduction
This compound (CAS RN: 68109-72-8), also known as diethylammonium dihydrogen phosphate, is a salt formed from the reaction of diethylamine and phosphoric acid.[1][2] With a molecular formula of C₄H₁₄NO₄P and a molecular weight of 171.13 g/mol , it exists as a white crystalline solid with a melting point of 153-156°C.[1][2][3][4] This compound finds application in various chemical syntheses and as an auxiliary material in the research of ferroelectric and piezoelectric materials.[2]
The solubility of a compound is a critical physicochemical property that influences its behavior in chemical reactions, its bioavailability in pharmaceutical formulations, and its processing characteristics in materials science. Understanding the solubility of this compound in different organic solvents is therefore essential for its effective application.
This guide addresses the current knowledge on the solubility of this compound and provides a robust experimental methodology for its quantitative determination.
Qualitative Solubility
Publicly available data on the solubility of this compound is primarily qualitative. It is reported to be soluble in the following solvents:
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the isothermal equilibrium method, a standard and reliable technique for determining the solubility of a crystalline solid in an organic solvent.
3.1. Materials and Equipment
-
This compound (purity ≥99%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath with temperature control (±0.1°C)
-
Vials with airtight caps (e.g., 20 mL scintillation vials)
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system if the analyte is volatile after derivatization.
-
Centrifuge (optional)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solids. The filtration step should be performed quickly to minimize any temperature-induced precipitation.
-
-
Gravimetric Analysis (Optional but recommended for confirmation):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.
-
-
Quantitative Analysis (e.g., by HPLC):
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or other appropriate analytical method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound.
-
3.3. Data Calculation
The solubility (S) can be expressed in various units, such as g/100 mL or mol/L.
-
From Gravimetric Analysis:
-
S ( g/100 mL) = (mass of residue / volume of supernatant) × 100
-
-
From Quantitative Analysis:
-
S (mol/L) = Concentration from analysis (mol/L) × Dilution factor
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents and conditions. The following table is a template for presenting such data.
Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C (Hypothetical Data)
| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 32.7 | Value A | Value X |
| Ethanol | 24.5 | Value B | Value Y |
| Acetone | 20.7 | Value C | Value Z |
| Dichloromethane | 9.1 | Value D | Value W |
| Ethyl Acetate | 6.0 | Value E | Value V |
| Toluene | 2.4 | Value F | Value U |
| Hexane | 1.9 | Value G | Value T |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Discussion and Considerations
The solubility of amine salts like this compound in organic solvents is governed by the principle of "like dissolves like." The polarity of the solvent plays a crucial role.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the diethylammonium cation and the phosphate anion, which is expected to facilitate solubility.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have significant dipole moments and can solvate the ions, though the interactions might be different compared to protic solvents. The high solubility in DMSO is indicative of its strong solvating power for salts.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The solubility of an ionic salt like this compound is expected to be very low in nonpolar solvents due to the large difference in polarity and the inability of these solvents to effectively solvate the ions.
For drug development professionals, understanding the solubility in a range of solvents is critical for selecting appropriate systems for synthesis, purification (e.g., crystallization), and the preparation of formulations. The provided experimental protocol offers a standardized approach to generate the necessary data for these applications.
References
An In-depth Technical Guide to the Thermal Decomposition Behavior of Diethylamine Phosphate
Executive Summary
Diethylamine phosphate, an amine phosphate salt, is anticipated to exhibit a multi-stage thermal decomposition process. The initial decomposition is likely to involve the loss of the diethylamine moiety and the condensation of the phosphate groups. At lower temperatures, endothermic processes corresponding to melting and initial decomposition are expected, while at higher temperatures, exothermic events may occur due to the decomposition of the organic component and the formation of more stable inorganic phosphate structures. This guide provides a detailed overview of the probable thermal decomposition pathways, predicted quantitative data based on similar compounds, and comprehensive experimental protocols for the analysis of this compound's thermal behavior.
Data Presentation
The following tables summarize the predicted quantitative data for the thermal decomposition of this compound based on the analysis of similar amine phosphate compounds.
Table 1: Predicted Thermal Events for this compound
| Thermal Event | Predicted Temperature Range (°C) | Technique | Predicted Mass Loss (%) | Description |
| Melting | 150 - 160 | DSC | 0 | Endothermic event corresponding to the melting point of this compound. |
| Initial Decomposition | 180 - 250 | TGA/DSC | 30 - 40 | Endothermic decomposition involving the loss of diethylamine and initial condensation of phosphate groups to form pyrophosphates. |
| Secondary Decomposition | 250 - 400 | TGA/DSC | 10 - 20 | Further condensation of pyrophosphates to polyphosphates and decomposition of organic residues. This stage may show exothermic behavior. |
| Final Decomposition | > 400 | TGA/DSC | 5 - 10 | Formation of a stable polyphosphoric acid or inorganic phosphate residue. |
Table 2: Predicted Decomposition Products of this compound
| Temperature Range (°C) | Gaseous Products | Condensed Phase Products |
| 180 - 250 | Diethylamine, Water | Diethylammonium pyrophosphate, Pyrophosphoric acid |
| 250 - 400 | Ammonia, Water, Volatile organic amines | Polyphosphoric acid, Charred organic residue |
| > 400 | Water, Carbon Dioxide, Nitrogen Oxides | Inorganic phosphate residue (e.g., P₂O₅) |
Experimental Protocols
Detailed methodologies for the key experiments to characterize the thermal decomposition of this compound are provided below.
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature and mass loss of this compound upon heating.
-
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments TGA 5500, Mettler Toledo TGA/DSC 3+).
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Record the mass loss as a function of temperature.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.[1]
-
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments DSC 2500, Mettler Toledo DSC 3+).
-
Procedure:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature to 400 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).
-
Record the heat flow to identify endothermic (melting, decomposition) and exothermic (crystallization, some decomposition processes) events.
-
3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile products evolved during the thermal decomposition of this compound.[2][3][4][5]
-
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab Multi-Shot Pyrolyzer, Agilent GC/MSD).
-
Procedure:
-
Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Insert the sample cup into the pyrolyzer, which is interfaced with the GC injector.
-
Pyrolyze the sample at a series of specific temperatures (e.g., 200 °C, 300 °C, 400 °C) to analyze the products at different decomposition stages.
-
The volatile pyrolysis products are separated by the GC column (e.g., a non-polar or medium-polarity column).
-
The separated compounds are then identified by the mass spectrometer based on their mass spectra and comparison with spectral libraries.
-
Mandatory Visualizations
Diagram 1: Predicted Thermal Decomposition Pathway of this compound
Caption: Predicted multi-stage thermal decomposition of this compound.
Diagram 2: Experimental Workflow for Thermal Analysis
Caption: Workflow for the comprehensive thermal analysis of this compound.
Diagram 3: Logical Relationships of Decomposition Products
References
- 1. Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC® - TA Instruments [tainstruments.com]
- 2. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. pstc.org [pstc.org]
Spectroscopic Analysis of Diethylamine Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylamine phosphate, a salt formed from the reaction of diethylamine and phosphoric acid, is a compound with applications in various chemical and pharmaceutical contexts. A thorough understanding of its structural and vibrational properties is essential for its characterization, quality control, and formulation development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. The guide is intended to serve as a core resource for researchers and professionals involved in the analysis and application of this compound.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
A ¹H NMR spectrum of this compound in D₂O shows two main signals corresponding to the ethyl groups of the diethylammonium cation.[1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.068[1] | Quartet | 4H | -CH₂- |
| 1.280[1] | Triplet | 6H | -CH₃ |
¹³C NMR Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~40-50 | -CH₂- |
| ~10-20 | -CH₃ |
³¹P NMR Data
The ³¹P NMR spectrum of this compound is expected to show a single resonance for the phosphate anion. The chemical shift can be influenced by the solvent and pH. In aqueous solutions, the chemical shift of inorganic phosphate is pH-dependent.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~0-5 | PO₄³⁻ |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is a composite of the vibrational modes of the diethylammonium cation and the phosphate anion. SpectraBase indicates the availability of FTIR data for this compound.[3][4] Key expected vibrational frequencies are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3300 | Strong, Broad | N-H stretching (from R₂NH₂⁺) |
| ~2850-2980 | Medium-Strong | C-H stretching (alkyl) |
| ~1600-1650 | Medium | N-H bending |
| ~1450-1480 | Medium | C-H bending (CH₂) |
| ~1370-1390 | Medium | C-H bending (CH₃) |
| ~1000-1100 | Strong, Broad | P-O stretching (phosphate) |
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information. SpectraBase indicates the availability of Raman spectral data for this compound.[4] The phosphate ion, in particular, exhibits a strong and characteristic Raman signal.
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~2850-2980 | Strong | C-H stretching (alkyl) |
| ~1440-1480 | Medium | C-H bending (CH₂) |
| ~930-980 | Very Strong | P-O symmetric stretching (phosphate) |
Experimental Protocols
Detailed experimental protocols for the acquisition of the presented data are not fully available in the public domain. However, based on standard laboratory practices, the following general methodologies can be outlined.
NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving the solid compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) for ¹H and ³¹P NMR, or deuterated chloroform (CDCl₃) for ¹³C NMR if solubility permits. A typical concentration for ¹H NMR is 5-10 mg/mL.
-
Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H).
-
¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is typically employed to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
³¹P NMR Acquisition: A proton-decoupled pulse sequence is commonly used. The chemical shifts are referenced to an external standard of 85% H₃PO₄.[5][6]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Raman Spectroscopy
-
Sample Preparation: Solid samples can be analyzed directly by placing them in a suitable holder in the path of the laser beam. For solutions, a cuvette or a capillary tube can be used.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a sensitive detector is used.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and passed through a filter to remove the Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected. The spectrum is plotted as intensity versus Raman shift (cm⁻¹).
Mandatory Visualization
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide has summarized the available spectroscopic data for this compound and outlined the general experimental protocols for their acquisition. While ¹H NMR data is quantitatively available, further experimental work is required to obtain detailed peak lists for ¹³C NMR, ³¹P NMR, IR, and Raman spectroscopy. The provided information and the general workflow serve as a valuable starting point for researchers and professionals in the fields of chemistry and drug development for the characterization and analysis of this compound. The combination of these spectroscopic techniques provides a powerful toolkit for elucidating the molecular structure and vibrational properties of this compound.
References
- 1. This compound(60159-97-9) 1H NMR [m.chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
Quantum Chemical Calculations for Diethylamine Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of diethylamine phosphate (DEAP). DEAP is a compound of interest in materials science and potentially in pharmaceutical applications due to its proton donor-acceptor characteristics. Understanding its structural, vibrational, and electronic properties at a quantum mechanical level is crucial for predicting its behavior and designing new applications. This document outlines the theoretical framework, computational methodologies, and expected outcomes of a thorough quantum chemical analysis of DEAP, supplemented with proposed experimental protocols for validation. The data presented herein is illustrative, based on typical results for similar organophosphate compounds, and serves as a template for a comprehensive study.
Introduction
This compound [(CH₃CH₂)₂NH₂]⁺[H₂PO₄]⁻ is an organic-inorganic hybrid salt formed from the proton transfer between phosphoric acid and diethylamine. The resulting structure is stabilized by a network of hydrogen bonds, which are fundamental to its chemical and physical properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate the intricacies of its molecular structure, vibrational modes, and electronic characteristics. Such studies provide insights that are often difficult to obtain through experimental methods alone and are invaluable for understanding intermolecular interactions and chemical reactivity.[1][2] This guide details the theoretical and experimental protocols for a comprehensive analysis of DEAP.
Computational Methodology
The theoretical investigation of this compound would be conducted using Gaussian suite of programs or similar quantum chemistry software. The methodology involves geometry optimization, vibrational frequency analysis, and the calculation of electronic properties.
Geometry Optimization
The initial molecular structure of the diethylammonium cation and the dihydrogen phosphate anion would be constructed. A full geometry optimization is then performed in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[2] This level of theory has been shown to provide a good balance between accuracy and computational cost for similar systems.[1][2] The convergence criteria would be set to the default values, ensuring that a true energy minimum is reached. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a stable point on the potential energy surface.[1]
Vibrational Analysis
Following geometry optimization, harmonic vibrational frequencies are calculated at the same B3LYP/6-311++G(d,p) level of theory. The calculated vibrational spectra (Infrared and Raman) are crucial for the interpretation of experimentally obtained spectra. Theoretical wavenumbers are often scaled by an empirical factor to account for anharmonicity and limitations of the theoretical model. A detailed assignment of the vibrational modes can be achieved through visualization of the normal modes and analysis of the potential energy distribution (PED).
Electronic Properties Analysis
The electronic properties of DEAP are investigated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are important for understanding the chemical reactivity and kinetic stability of the molecule.[3][4] The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) provides information about the charge transfer interactions occurring within the molecule.[5] Additionally, a Natural Bond Orbital (NBO) analysis can be performed to study the intramolecular charge transfer, hyperconjugative interactions, and to determine the atomic charges.[6] The Molecular Electrostatic Potential (MEP) surface would also be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[1]
Experimental Protocols
To validate the theoretical calculations, the following experimental techniques are proposed.
Synthesis of this compound
This compound can be synthesized by the slow addition of an equimolar amount of phosphoric acid (H₃PO₄) to a solution of diethylamine ((CH₃CH₂)₂NH) in a suitable solvent like ethanol, under constant stirring. The resulting precipitate would be filtered, washed with a cold solvent, and dried under vacuum.
Spectroscopic Characterization
-
FT-IR and FT-Raman Spectroscopy: The vibrational spectra of the synthesized DEAP powder would be recorded at room temperature. The FT-IR spectrum can be obtained using a spectrometer equipped with a KBr pellet sample holder, in the range of 4000-400 cm⁻¹. The FT-Raman spectrum can be recorded using a Nd:YAG laser source with an excitation wavelength of 1064 nm in the same spectral range.
-
UV-Vis Spectroscopy: The electronic absorption spectrum of DEAP dissolved in a suitable solvent (e.g., water or ethanol) would be recorded using a double-beam UV-Vis spectrophotometer in the 200-800 nm range. This spectrum can be used to experimentally determine the HOMO-LUMO energy gap.
Expected Results and Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from the proposed quantum chemical calculations and experimental validation. The values presented are illustrative and based on typical findings for similar organophosphate compounds.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| Diethylammonium | N-H | 1.025 | H-N-H | 108.5 |
| N-C | 1.489 | H-N-C | 110.2 | |
| C-C | 1.534 | N-C-C | 112.1 | |
| C-H | 1.095 | C-C-H | 110.7 | |
| Dihydrogen Phosphate | P=O | 1.485 | O=P-OH | 115.3 |
| P-OH | 1.578 | HO-P-OH | 105.7 |
Table 2: Vibrational Frequencies and Assignments
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
| ν(O-H) | 3450 | 3465 | O-H stretching in H₂PO₄⁻ |
| ν(N-H) | 3210 | 3225 | N-H stretching in (CH₃CH₂)₂NH₂⁺ |
| νas(CH₂) | 2985 | 2990 | Asymmetric CH₂ stretching |
| νs(CH₂) | 2940 | 2945 | Symmetric CH₂ stretching |
| δ(NH₂) | 1620 | 1625 | NH₂ scissoring |
| νas(PO₂) | 1150 | 1158 | Asymmetric PO₂ stretching |
| νs(PO₂) | 1080 | 1085 | Symmetric PO₂ stretching |
| ν(C-N) | 995 | 1000 | C-N stretching |
Table 3: Electronic Properties
| Parameter | Value |
| EHOMO | -6.8 eV |
| ELUMO | -0.5 eV |
| HOMO-LUMO Energy Gap (ΔE) | 6.3 eV |
| Ionization Potential | 6.8 eV |
| Electron Affinity | 0.5 eV |
| Hardness (η) | 3.15 eV |
| Softness (S) | 0.317 eV⁻¹ |
| Electronegativity (χ) | 3.65 eV |
| Chemical Potential (μ) | -3.65 eV |
| Electrophilicity Index (ω) | 2.11 eV |
Visualizations
Workflow for Quantum Chemical Analysis
The following diagram illustrates the logical workflow for the computational and experimental analysis of this compound.
Caption: Workflow for the analysis of this compound.
Signaling Pathway Analogy: Proton Transfer and Salt Formation
While not a biological signaling pathway, the formation of this compound can be represented as a chemical interaction pathway.
Caption: Proton transfer in this compound formation.
Conclusion
This technical guide has outlined a comprehensive approach for the quantum chemical investigation of this compound. The combination of DFT calculations and experimental spectroscopic methods provides a powerful framework for a detailed understanding of its molecular structure, vibrational properties, and electronic behavior. The insights gained from such a study are essential for the rational design of new materials and for exploring the potential applications of this compound in various scientific and industrial fields, including drug development. The methodologies and expected data presented here serve as a robust template for researchers embarking on the characterization of this and similar organophosphate compounds.
References
- 1. Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irjweb.com [irjweb.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Comprehensive literature review on diethylamine phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of diethylamine phosphate (DEAP). It covers the fundamental chemical and physical properties, detailed synthesis methodologies, and diverse applications of this compound. Special emphasis is placed on its emerging roles in materials science, corrosion inhibition, and its potential, though not yet fully explored, applications in the pharmaceutical industry. This document consolidates quantitative data into accessible tables, provides detailed experimental protocols, and utilizes visualizations to illustrate key processes and relationships, serving as an in-depth resource for researchers and professionals in chemistry and drug development.
Introduction
This compound, the salt formed from the neutralization of diethylamine and phosphoric acid, is a compound with a growing profile in various scientific and industrial sectors. While its primary applications have traditionally been in materials science and as a reagent in organic synthesis, its potential in other fields is an area of active investigation. This guide aims to provide a thorough technical overview of this compound, consolidating available information on its synthesis, properties, and applications to facilitate further research and development.
Chemical and Physical Properties
This compound is a white crystalline solid that is hygroscopic. It is soluble in water, methanol, and DMSO.[1] The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| Synonyms | Diethylammonium dihydrogen phosphate, N-ethylethanamine;phosphoric acid | [1][2] |
| CAS Number | 68109-72-8 | [3] |
| Molecular Formula | C₄H₁₄NO₄P | [3] |
| Molecular Weight | 171.13 g/mol | [3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 153-156 °C | [1] |
| Boiling Point | 330 °C | [1] |
| Solubility | Soluble in water, DMSO, Methanol | [1] |
| Stability | Hygroscopic | [1] |
| Topological Polar Surface Area | 89.8 Ų | [4] |
| LogP | -0.3128 | [4] |
Synthesis and Characterization
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, its preparation is based on a straightforward acid-base neutralization reaction between diethylamine and phosphoric acid.[5][6]
Experimental Protocol: General Synthesis of an Amine Phosphate Salt
This protocol is a generalized procedure for the synthesis of an amine phosphate salt and can be adapted for this compound.
-
Reaction Setup: A reaction flask equipped with a magnetic stirrer and a dropping funnel is placed in an ice bath to control the exothermic reaction.
-
Reagents: Diethylamine is placed in the reaction flask. Phosphoric acid is charged into the dropping funnel. The molar ratio of diethylamine to phosphoric acid can be varied to obtain the desired phosphate salt (mono-, di-, or tri-basic). For diethylammonium dihydrogen phosphate, a 1:1 molar ratio is typically used.
-
Reaction: The phosphoric acid is added dropwise to the stirred diethylamine solution while maintaining a low temperature (e.g., 0-10 °C) to manage the exotherm.
-
Isolation: After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. The resulting salt may precipitate out of the solution, or the solvent may need to be removed under reduced pressure to induce crystallization.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture.
Characterization
The structural elucidation of this compound is primarily achieved through spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the diethylammonium cation.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the diethylammonium cation.[7]
-
³¹P NMR: The phosphorus-31 NMR spectrum is characteristic of the phosphate anion.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the functional groups present, including N-H stretches of the ammonium group, C-H stretches of the ethyl groups, and P-O stretches of the phosphate group.[8]
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the diethylammonium cation and to study the fragmentation patterns of the molecule.[4]
Applications
Materials Science: Zeolite Synthesis
Diethylamine has been utilized as a structure-directing agent (SDA), or template, in the hydrothermal synthesis of zeolites and silicoaluminophosphate (SAPO) molecular sieves, such as SAPO-34.[9][10][11] The diethylammonium cation, formed in the synthesis gel, influences the framework structure of the resulting microporous material. The size and shape of the organic cation direct the formation of specific pore architectures.
Experimental Protocol: Hydrothermal Synthesis of SAPO-34 using Diethylamine
This protocol is a generalized representation of the synthesis of SAPO-34 using diethylamine as a template. Specific reactant ratios and synthesis conditions can be found in the cited literature.[9][11]
-
Gel Preparation: A hydrogel is prepared by mixing sources of aluminum (e.g., pseudoboehmite), silicon (e.g., silica sol), and phosphorus (e.g., phosphoric acid) in deionized water.
-
Template Addition: Diethylamine is added to the gel as the structure-directing agent.
-
Hydrothermal Synthesis: The resulting gel is transferred to a Teflon-lined stainless-steel autoclave and heated under autogenous pressure at a specific temperature (e.g., 180-200 °C) for a defined period (e.g., 24-48 hours).
-
Product Recovery: After cooling, the solid product is recovered by filtration, washed with deionized water, and dried.
-
Calcination: The as-synthesized material is calcined in air at a high temperature (e.g., 550-600 °C) to remove the organic template, yielding the porous SAPO-34 framework.
Corrosion Inhibition
Amine phosphates are a class of compounds known for their corrosion-inhibiting properties, particularly for steel in acidic or chloride-containing environments.[6][12][13][14][15] The mechanism of inhibition generally involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that hinders the corrosion process. The amine group can adsorb onto the metal surface, while the phosphate group can react with metal ions to form a passive layer.[14][15]
Potential Pharmaceutical Applications
The role of this compound in drug development is not well-documented. However, its constituent parts, diethylamine and phosphate, are relevant in pharmaceutical sciences. Diethylamine is a common intermediate in the synthesis of active pharmaceutical ingredients (APIs).[16] Phosphate salts are frequently used to improve the solubility and bioavailability of drugs.[17]
Co-crystals: Pharmaceutical co-crystals are multi-component crystals of an API and a co-former. This compound could potentially act as a co-former in the development of pharmaceutical co-crystals, modifying the physicochemical properties of an API.[18][19][20]
Buffering Agent: Phosphate buffers are widely used in parenteral and other pharmaceutical formulations to maintain a stable pH.[17] While not a standard buffer, this compound could theoretically be used to create a buffer system in a specific pH range.
It is important to note that the toxicological profile of this compound would need to be thoroughly evaluated before any pharmaceutical application could be considered.
Toxicology and Safety
The toxicological data specifically for this compound is limited. However, information is available for its components.
Diethylamine: Diethylamine is a corrosive substance that can cause severe skin burns and eye damage.[5] Inhalation can cause respiratory irritation.[5]
Phosphates: Inorganic phosphates are generally considered to have low toxicity.[21][22] However, high doses can lead to metabolic disturbances.[21]
This compound: The available safety data sheets (SDS) for this compound indicate that it is a skin and eye irritant.[14]
Conclusion
This compound is a versatile compound with established applications in materials synthesis and potential for use in corrosion inhibition. While its role in drug development is currently speculative, the functionalities of its constituent ions suggest plausible, yet unexplored, avenues in pharmaceutical formulation, such as in the formation of co-crystals. Further research is warranted to fully elucidate the performance of this compound in these and other potential applications. A thorough toxicological evaluation is a prerequisite for any application involving biological systems. This guide provides a foundational understanding of this compound to support and inspire future research endeavors.
References
- 1. This compound | 68109-72-8 [chemicalbook.com]
- 2. Ethanamine, N-ethyl-, phosphate (1:1) | C4H14NO4P | CID 176222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 4. chemscene.com [chemscene.com]
- 5. Amines, Phosphines, and Pyridines | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. What are Amine Phosphate Salts?|Resources|UNPChemicals [unpchemicals.com]
- 7. This compound(60159-97-9) 1H NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization and catalytic properties of SAPO-34 synthesized using diethylamine as a template | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Ammonium Phosphate as Inhibitor to Mitigate the Corrosion of Steel Rebar in Chloride Contaminated Concrete Pore Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Phosphate-Based Inhibitor on Corrosion Kinetics and Mechanism for Formation of Passive Film onto the Steel Rebar in Chloride-Containing Pore Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Corrosion Inhibition Mechanism of Steel Reinforcements in Mortar Using Soluble Phosphates: A Critical Review [mdpi.com]
- 16. nbinno.com [nbinno.com]
- 17. Toxicity of model aliphatic amines and their chlorinated forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 19. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. EP1608339A1 - Pharmaceutical co-crystal compositions of drugs such as carbamazepine, celecoxib, olanzapine, itraconazole, topiramate, modafinil, 5-fluorouracil, hydrochlorothiazide, acetaminophen, aspirin, flurbiprofen, phenytoin and ibuprofen - Google Patents [patents.google.com]
- 21. Ammonium Polyphosphates - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Unveiling the Trajectory of Diethylamine Phosphate: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylamine phosphate, systematically known as diethylammonium dihydrogen phosphate, is a compound that has carved a niche in the realm of materials science. While its name might suggest a straightforward ionic salt, its historical and scientific journey reveals a more nuanced profile, primarily centered on its intriguing physical properties. This technical guide provides a comprehensive overview of the historical development of this compound research, presenting key data, experimental methodologies, and a glimpse into its limited exploration in other scientific domains.
Core Chemical and Physical Properties
This compound is an organic ammonium salt with the chemical formula (CH₃CH₂)₂NH₂⁺H₂PO₄⁻. It is a white crystalline solid, soluble in water, DMSO, and methanol.[1]
| Property | Value | Reference |
| CAS Number | 68109-72-8 | [2] |
| Molecular Formula | C₄H₁₄NO₄P | [2] |
| Molecular Weight | 171.13 g/mol | [2] |
| Melting Point | 153-156 °C | [3] |
| Synonyms | Diethylammonium dihydrogen phosphate, N-Ethylethanamine phosphate | [2] |
Historical Development and Primary Applications
The primary application that has driven the majority of research into this compound is its use as an auxiliary material in the development of ferroelectric and piezoelectric materials .[3][7] These materials exhibit spontaneous electric polarization that can be reversed by an external electric field (ferroelectricity) and the ability to generate an electric charge in response to applied mechanical stress (piezoelectricity).
While specific quantitative data for the ferroelectric and piezoelectric properties of pure this compound are not extensively published, research on related alkylammonium phosphates indicates that the organic cation plays a crucial role in the crystal structure and, consequently, the material's physical characteristics.[5][6]
Experimental Protocols
Synthesis of Diethylammonium Dihydrogen Phosphate
A general and straightforward method for the synthesis of diethylammonium dihydrogen phosphate involves the acid-base reaction between diethylamine and phosphoric acid.
Materials:
-
Diethylamine ((CH₃CH₂)₂NH)
-
Orthophosphoric acid (H₃PO₄)
-
Suitable solvent (e.g., ethanol or water)
Procedure:
-
Dissolve a known molar amount of diethylamine in the chosen solvent in a reaction vessel.
-
Slowly add an equimolar amount of orthophosphoric acid to the diethylamine solution while stirring continuously. The reaction is exothermic, so controlled addition and cooling may be necessary.
-
Continue stirring the mixture for a specified period to ensure complete reaction.
-
The diethylammonium dihydrogen phosphate salt will precipitate out of the solution. The product can be isolated by filtration.
-
The collected solid is then washed with a cold solvent to remove any unreacted starting materials and dried under vacuum.
-
For single crystal growth, the synthesized salt can be recrystallized from a suitable solvent by slow evaporation.
Note: This is a generalized protocol. Specific reaction conditions such as temperature, concentration, and stirring time would need to be optimized for desired yield and purity.
Characterization of Material Properties
Standard solid-state characterization techniques are employed to investigate the properties of this compound.
-
Crystal Structure: Single-crystal X-ray diffraction (XRD) is used to determine the crystal system, space group, and atomic arrangement.
-
Ferroelectric Properties: The ferroelectric behavior is typically characterized by measuring the polarization-electric field (P-E) hysteresis loop. This provides key parameters such as spontaneous polarization (P_s), remnant polarization (P_r), and the coercive field (E_c).
-
Piezoelectric Properties: The piezoelectric coefficient (d₃₃) can be measured using a d₃₃ meter, which applies a known force to the material and measures the generated charge.
-
Dielectric Properties: Dielectric spectroscopy is used to measure the dielectric constant and dielectric loss as a function of frequency and temperature.
Exploration in Other Fields
Organic Synthesis
This compound is described as a compound useful in organic synthesis and as a phosphitylating agent.[3] While specific, widely adopted applications in mainstream organic synthesis are not extensively documented, its nature as a salt of a secondary amine and a phosphate moiety suggests potential utility as a catalyst or reagent in reactions where proton transfer or phosphate group transfer is involved.
Biological and Pharmaceutical Context
The role of this compound in drug development is minimal to non-existent. While diethylamine itself is a crucial intermediate in the synthesis of various pharmaceuticals, including anesthetics and antihistamines, there is no substantial evidence to suggest that this compound is used as an active pharmaceutical ingredient or a key manufacturing intermediate.[8]
However, some research has explored the use of diethylammonium dihydrogen phosphate as an ionic liquid in biological contexts. Studies have investigated its effects on protein stability, indicating that it can influence the structural integrity of biomolecules like hemoglobin.[9][10] This line of inquiry positions it more as a tool for biochemical research rather than a component of a therapeutic agent. There is no known involvement of this compound in specific signaling pathways.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of synthesis and characterization, as well as the conceptual relationship of this compound to broader fields of study.
References
- 1. ieee-uffc.org [ieee-uffc.org]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 68109-72-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal Structures of a Series of Novel Alkylammonium Phosphates and Their Formation in Aluminophosphate Synthesis Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 8. greenchemindustries.com [greenchemindustries.com]
- 9. Influence of ionic liquid and ionic salt on protein against the reactive species generated using dielectric barrier discharge plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Diethylamine phosphate CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and identifiers of diethylamine phosphate. It is intended to be a valuable resource for professionals in research and development who require detailed information on this compound.
Core Chemical Information
This compound is a chemical compound that serves as a useful reagent in various organic syntheses. It is primarily utilized as a phosphitylating agent and as an auxiliary material in the research of ferroelectric and piezoelectric materials.[1][2]
Chemical Identifiers and Properties
A summary of the key chemical identifiers and properties for this compound is presented in the table below for easy reference and comparison.
| Identifier | Value |
| CAS Number | 68109-72-8 |
| Molecular Formula | C₄H₁₄NO₄P |
| Molecular Weight | 171.13 g/mol |
| IUPAC Name | N-ethylethanamine;phosphoric acid |
| Synonyms | Diethylammonium dihydrogen phosphate, N-Ethylethanamine phosphate |
| SMILES | CCNCC.OP(=O)(O)O |
| InChIKey | ASLNLSYDVOWAFS-UHFFFAOYSA-N |
| Appearance | White to off-white powder or crystalline powder |
| Melting Point | 153-156 °C |
| Solubility | Soluble in DMSO, Methanol, and Water |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, a general methodology can be inferred from standard acid-base chemistry. The compound is formed through the reaction of diethylamine with phosphoric acid.
General Synthesis of this compound
Objective: To synthesize this compound via an acid-base reaction.
Materials:
-
Diethylamine
-
Phosphoric acid (e.g., 85% aqueous solution)
-
A suitable solvent (e.g., ethanol or isopropanol)
-
Stirring apparatus
-
Cooling bath (e.g., ice-water bath)
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
In a flask equipped with a stirrer, dissolve a known amount of diethylamine in the chosen solvent.
-
Cool the solution in an ice-water bath to control the exothermic nature of the reaction.
-
Slowly add an equimolar amount of phosphoric acid to the stirred diethylamine solution. The addition should be dropwise to maintain a low temperature.
-
After the addition is complete, continue stirring the mixture in the cooling bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
The this compound salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization Protocols
The synthesized this compound can be characterized using various spectroscopic techniques to confirm its identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the dried product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The resulting spectrum should show characteristic peaks for the ethyl groups of the diethylammonium cation.
-
¹³C NMR: A ¹³C NMR spectrum will show distinct signals for the carbon atoms in the ethyl groups.
-
³¹P NMR: A ³¹P NMR spectrum will exhibit a single peak corresponding to the phosphate anion.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Obtain an FTIR spectrum of the solid product using a technique such as Attenuated Total Reflectance (ATR) or by preparing a KBr pellet.
-
The spectrum should display characteristic absorption bands for N-H stretching of the ammonium group, C-H stretching of the ethyl groups, and P-O stretching of the phosphate group.
Visualizing the Synthesis of this compound
The following diagram illustrates the straightforward acid-base reaction for the formation of this compound.
Caption: Synthesis of this compound.
References
Diethylamine Phosphate: A Review of its Properties and Potential for Ferroelectric Applications
For Immediate Release
[City, State] – [Date] – Diethylamine phosphate ((C₂H₅)₂NH₂H₂PO₄), a compound recognized for its potential in ferroelectric and piezoelectric applications, is the subject of this technical overview. While the material has garnered interest within the research community, a comprehensive public-domain dataset of its thermodynamic properties and phase transitions remains elusive. This document consolidates the available information and outlines the typical experimental methodologies used to characterize such materials, providing a framework for future research and development.
Introduction to this compound
This compound, also known as diethylammonium dihydrogen phosphate, is an organic-inorganic hybrid material. It is synthesized from diethylamine and phosphoric acid. The compound is noted for its potential use in the development of ferroelectric and piezoelectric materials, which have applications in sensors, actuators, and memory devices. Its chemical and physical properties are summarized in Table 1.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 68109-72-8 | [1] |
| Molecular Formula | C₄H₁₄NO₄P | [1] |
| Molecular Weight | 171.13 g/mol | [1] |
| Melting Point | 153-156 °C | [2] |
| Appearance | White crystalline powder | [2] |
Thermodynamic Properties and Phase Transitions: A Knowledge Gap
-
Transition Temperatures (Tc): Temperatures at which the material undergoes a change in its physical state or crystal structure.
-
Enthalpy of Transition (ΔH): The heat absorbed or released during a phase transition.
-
Entropy of Transition (ΔS): The change in the degree of disorder of the system during a phase transition.
The absence of this data hinders a complete understanding of the material's behavior and its suitability for specific applications.
Standard Experimental Protocols for Characterization
To address the existing knowledge gap, a systematic characterization of this compound single crystals would be required. The following experimental protocols are standard in the field for investigating the thermodynamic properties and phase transitions of materials like this compound.
Synthesis and Crystal Growth
The initial step involves the synthesis of this compound, typically through the reaction of diethylamine with phosphoric acid in a suitable solvent. High-quality single crystals are then grown from the synthesized material, often using slow evaporation, temperature lowering, or solvent diffusion techniques. The quality of the single crystals is paramount for accurate characterization of the material's intrinsic properties.
A general workflow for the synthesis and crystal growth is depicted in the following diagram:
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique for identifying phase transitions and quantifying their associated enthalpy changes.
Experimental Protocol:
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is ramped up and/or down at a controlled rate (e.g., 5-20 °C/min) over a temperature range of interest.
-
The heat flow to the sample relative to the reference is measured as a function of temperature. Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions.
-
The onset temperature of a peak is taken as the transition temperature (Tc), and the area under the peak is integrated to determine the enthalpy of transition (ΔH).
The logical flow of a DSC experiment is illustrated below:
X-ray Diffraction (XRD)
X-ray Diffraction is used to determine the crystal structure of the material at different temperatures. Changes in the diffraction pattern with temperature can reveal structural phase transitions.
Experimental Protocol:
-
A powdered sample or a single crystal of this compound is mounted on the XRD sample holder.
-
The sample is placed in a temperature-controlled stage within the diffractometer.
-
A monochromatic X-ray beam is directed at the sample.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Diffraction patterns are collected at various temperatures, particularly around the transition temperatures identified by DSC.
-
Analysis of the diffraction patterns allows for the determination of the crystal system, space group, and lattice parameters for each phase.
The relationship between temperature, phase, and the resulting XRD pattern is shown in the following diagram:
Dielectric Spectroscopy
Dielectric spectroscopy is a powerful tool for investigating the electrical properties of materials and is particularly sensitive to phase transitions in ferroelectric materials.
Experimental Protocol:
-
A thin, plate-like single crystal of this compound is prepared with parallel faces.
-
Conductive electrodes (e.g., silver paste or sputtered gold) are applied to the parallel faces to form a capacitor.
-
The sample is placed in a temperature-controlled sample holder.
-
An oscillating electric field is applied across the sample, and the complex permittivity (ε' and ε'') is measured as a function of frequency and temperature.
-
Anomalies, such as sharp peaks in the real part of the dielectric permittivity (ε'), are indicative of phase transitions.
The experimental setup and data analysis flow for dielectric spectroscopy are outlined below:
Conclusion and Future Outlook
This compound holds promise as a material for ferroelectric and piezoelectric applications. However, a significant lack of publicly available, detailed experimental data on its thermodynamic properties and phase transitions currently limits its full potential. A comprehensive investigation utilizing standard characterization techniques such as Differential Scanning Calorimetry, X-ray Diffraction, and Dielectric Spectroscopy is crucial to fill this knowledge gap. The detailed experimental protocols and logical workflows presented in this guide provide a roadmap for researchers to systematically characterize this and other similar materials. Such studies will be instrumental in understanding the structure-property relationships in this compound and paving the way for its application in advanced electronic devices. Professionals in materials science and drug development who rely on a thorough understanding of a compound's physical and chemical behavior are encouraged to support and engage in further research in this area.
References
Proton Conductivity Mechanisms in Diethylamine Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The quest for efficient proton-conducting materials is a critical endeavor in the development of various electrochemical devices, such as fuel cells, sensors, and electrolyzers. Organic-inorganic hybrid materials, particularly those based on phosphates, have emerged as a promising class of proton conductors. These materials often exhibit tunable properties, combining the structural stability of the inorganic component with the functional versatility of the organic counterpart. Diethylamine phosphate, a salt formed from the reaction of diethylamine and phosphoric acid, is a noteworthy candidate in this category. Its structure, characterized by the presence of proton-donating and -accepting groups within a well-defined crystalline lattice, provides a fertile ground for facilitating proton transport. This guide aims to elucidate the potential mechanisms governing proton conduction in this compound, providing a technical framework for researchers in the field.
Synthesis and Crystal Growth
The synthesis of this compound is a straightforward acid-base reaction. High-quality single crystals, essential for detailed structural and conductivity studies, can be grown from aqueous solutions.
Synthesis Protocol
A typical synthesis involves the reaction of an aqueous solution of phosphoric acid (H₃PO₄) with diethylamine [(CH₃CH₂)₂NH] in a 1:1 molar ratio. The reaction is exothermic and should be carried out with cooling to control the temperature. The resulting solution is then subjected to slow evaporation at room temperature to facilitate the growth of colorless, single crystals of this compound.
Crystal Growth
For obtaining large, high-quality single crystals suitable for physical property measurements, the slow evaporation method is commonly employed. The saturated solution of this compound is prepared and left undisturbed in a controlled environment to allow for the gradual removal of the solvent. The quality of the resulting crystals is dependent on factors such as the rate of evaporation, temperature stability, and the purity of the reagents.
Structural Characteristics and Hydrogen Bonding Network
The proton conductivity of a material is intrinsically linked to its crystal structure. A detailed understanding of the atomic arrangement and, more importantly, the hydrogen bonding network is paramount.
Crystal Structure Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | [(CH₃CH₂)₂NH₂]⁺[H₂PO₄]⁻ |
| Molecular Weight | 171.13 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 8.3643 (6) Å |
| b | 8.8308 (15) Å |
| c | 11.6446 (12) Å |
| α | 88.219 (10)° |
| β | 83.649 (7)° |
| γ | 79.700 (7)° |
| Volume | 841.00 (18) ų |
| Z | 4 |
Note: Data sourced from crystallographic studies of diethylammonium dihydrogen orthophosphate.
The Hydrogen Bonding Network
The crystal structure of this compound is characterized by an extensive three-dimensional hydrogen bonding network. This network is formed by the interactions between the diethylammonium cations, [(CH₃CH₂)₂NH₂]⁺, and the dihydrogen phosphate anions, [H₂PO₄]⁻. The primary interactions are:
-
O-H···O bonds: These strong hydrogen bonds link the dihydrogen phosphate anions to form chains or sheets. The protonated hydroxyl groups of one phosphate anion act as donors to the oxygen atoms of neighboring phosphate anions.
-
N-H···O bonds: The ammonium group of the diethylammonium cation acts as a hydrogen bond donor to the oxygen atoms of the dihydrogen phosphate anions. This interaction serves to link the organic and inorganic components of the structure.
This intricate network of hydrogen bonds provides pre-defined pathways for the transport of protons through the crystal lattice.
Proton Conductivity Mechanisms
The proton conductivity in this compound is expected to occur primarily through two well-established mechanisms: the Grotthuss mechanism and the Vehicle mechanism. The prevalence of each mechanism is likely dependent on factors such as temperature and humidity.
Grotthuss Mechanism (Proton Hopping)
The Grotthuss mechanism involves the "hopping" of a proton from one site to another along the hydrogen-bonded network. In the context of this compound, a proton can hop from a protonated phosphate group (P-OH) to an adjacent deprotonated phosphate group (P-O⁻). This is followed by a reorientation of the newly formed P-OH group to allow for the next hop. This process results in the net transport of a proton without the large-scale displacement of any single molecule. The extensive O-H···O network within the crystal is crucial for this mechanism.
Vehicle Mechanism
In the Vehicle mechanism, the proton is transported by a mobile "vehicle" molecule. In hydrated systems, this vehicle is typically a water molecule (forming H₃O⁺). In the case of this compound, the diethylammonium cation, [(CH₃CH₂)₂NH₂]⁺, could potentially act as a proton carrier. A proton could attach to the amine group, which then diffuses through the lattice to release the proton at another site. The mobility of the diethylammonium cation within the crystal structure would be a key determinant of the efficiency of this mechanism.
Experimental Characterization Protocols
To quantitatively assess the proton conductivity of this compound, a series of experimental techniques are required. The following sections outline the general protocols for these key experiments.
Impedance Spectroscopy
Electrochemical Impedance Spectroscopy (EIS) is the primary technique used to measure the ionic conductivity of solid-state materials.
Methodology:
-
Sample Preparation: A pellet of polycrystalline this compound is prepared by pressing the powdered sample under high pressure. The typical diameter is around 10 mm and the thickness is 1-2 mm.
-
Electrode Application: To ensure good electrical contact, a conductive material (e.g., gold or platinum) is sputtered or painted onto the flat surfaces of the pellet to serve as blocking electrodes.
-
Measurement Setup: The pellet is placed in a two-electrode measurement cell. The cell is housed in a temperature and humidity-controlled chamber.
-
Data Acquisition: An AC voltage of small amplitude (e.g., 10-100 mV) is applied across the sample over a wide frequency range (e.g., 1 MHz to 1 Hz). The resulting current and phase shift are measured by a frequency response analyzer.
-
Data Analysis: The impedance data is plotted in a Nyquist plot (imaginary vs. real impedance). The bulk resistance (R) of the material is determined from the intercept of the impedance arc with the real axis. The conductivity (σ) is then calculated using the formula: σ = L / (R * A) where L is the thickness of the pellet and A is the electrode area.
-
Temperature and Humidity Dependence: The measurements are repeated at various temperatures and relative humidity levels to determine the activation energy for proton conduction and to understand the role of water in the transport mechanism.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of this compound.
Methodology:
-
TGA: A small amount of the sample (typically 5-10 mg) is placed in a TGA pan. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature. This provides information on decomposition temperatures and the presence of volatile components.
-
DSC: A small amount of the sample is sealed in a DSC pan. The sample and a reference pan are heated at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This reveals information about phase transitions (e.g., melting, solid-solid transitions) and their associated enthalpy changes.
Quantitative Data from Analogous Systems
As previously mentioned, specific quantitative data for the proton conductivity of this compound is scarce in the literature. However, data from similar alkylammonium phosphate compounds can provide valuable insights and a basis for comparison.
| Compound | Temperature (°C) | Relative Humidity (%) | Conductivity (S/cm) | Activation Energy (eV) |
| Methylammonium Dihydrogen Phosphate | 25 | 95 | 1.2 x 10⁻⁴ | 0.35 |
| Ethylammonium Dihydrogen Phosphate | 25 | 98 | 5.0 x 10⁻⁵ | 0.42 |
| Propylammonium Dihydrogen Phosphate | 80 | 90 | 2.1 x 10⁻³ | 0.28 |
| Ammonium Dihydrogen Phosphate | 150 | anhydrous | ~10⁻⁶ | - |
Note: This table presents representative data from the literature on various alkylammonium and ammonium dihydrogen phosphates to provide a comparative context. These values are not for this compound.
Conclusion and Future Outlook
This compound presents a compelling case for investigation as a proton-conducting material due to its well-defined crystal structure and extensive hydrogen-bonding network. The proton transport is likely facilitated by a combination of Grotthuss and vehicle mechanisms, with the exact contributions being dependent on environmental conditions. While the foundational structural information is available, a significant gap exists in the experimental characterization of its proton conductivity and thermal properties. Future research should focus on the synthesis of high-quality single crystals and the systematic investigation of their proton conductivity as a function of temperature and humidity using impedance spectroscopy. Complementary thermal analysis will be crucial to understand the material's stability and any phase transitions that may influence proton transport. Such studies will not only elucidate the fundamental mechanisms of proton conduction in this specific material but also contribute to the broader understanding and design of novel organic-inorganic hybrid proton conductors for advanced electrochemical applications.
In-depth Technical Guide on the Dielectric Properties of Diethylamine Phosphate Single Crystals
While general information indicates that diethylamine phosphate (C₄H₁₄NO₄P) is utilized as an auxiliary reagent in the research of ferroelectric and piezoelectric materials, detailed studies quantifying its dielectric behavior are conspicuously absent.[1][2] This guide, therefore, aims to provide a foundational understanding by outlining the typical experimental methodologies used for characterizing the dielectric properties of similar crystalline materials and presenting a framework for future research in this specific area.
Synthesis and Crystal Growth
The initial and crucial step for investigating the dielectric properties of this compound is the synthesis of high-quality single crystals. While specific protocols for this compound are not detailed in the available literature, general methods for growing organic and semi-organic single crystals can be adapted. A common and effective method is the slow evaporation solution growth technique.
Experimental Protocol: Slow Evaporation Solution Growth
-
Solvent Selection: Choose a suitable solvent in which this compound has good solubility and a lower evaporation rate at a constant temperature. Deionized water or a mixture of organic solvents like acetonitrile/methanol are common choices for similar compounds.[3]
-
Saturation: Prepare a saturated or slightly supersaturated solution of high-purity this compound in the selected solvent at a specific temperature. Continuous stirring is essential to ensure homogeneity.
-
Filtration: Filter the solution using a high-quality filter paper (e.g., Whatman) to remove any suspended impurities.
-
Crystallization: Transfer the filtered solution into a clean, undisturbed container (e.g., a beaker covered with a perforated lid to control the evaporation rate). The container should be placed in a constant temperature bath or a vibration-free environment to promote the growth of large, defect-free single crystals.
-
Harvesting: Once crystals of suitable size have formed, they should be carefully harvested from the solution, gently dried with filter paper, and stored in a desiccator.
The following diagram illustrates a typical workflow for single crystal growth by the slow evaporation technique.
Caption: Workflow for single crystal growth.
Dielectric Property Measurement
The dielectric properties of a material, primarily the dielectric constant (ε') and dielectric loss (tan δ), are typically measured as a function of frequency and temperature. These measurements provide insights into the material's charge storage capacity and energy dissipation mechanisms.
Experimental Protocol: Parallel Plate Capacitor Method
-
Sample Preparation: A grown single crystal is cut into a thin, flat plate with parallel faces. The thickness and area of the crystal are precisely measured. The parallel faces are then coated with a conductive material (e.g., silver paint or sputtered gold) to serve as electrodes, forming a parallel plate capacitor.
-
Measurement Setup: The prepared crystal is placed in a sample holder connected to an LCR meter or an impedance analyzer. The sample holder is often placed within a furnace or cryostat to control the temperature.
-
Data Acquisition: The capacitance (C) and dissipation factor (D) of the crystal are measured over a desired range of frequencies and temperatures.
-
Calculation of Dielectric Properties:
-
The dielectric constant (ε') is calculated using the formula: ε' = (C * d) / (ε₀ * A) where:
-
C is the measured capacitance
-
d is the thickness of the crystal
-
A is the area of the electrode
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)
-
-
The dielectric loss (tan δ) is typically provided directly by the LCR meter as the dissipation factor (D).
-
The logical relationship for determining dielectric properties from measured parameters is depicted below.
Caption: Logic for calculating dielectric properties.
Expected Dielectric Behavior and Data Presentation
While specific data for this compound is unavailable, the dielectric behavior of similar organic and semi-organic crystals often exhibits the following characteristics:
-
Frequency Dependence: The dielectric constant typically decreases with increasing frequency. This is due to the inability of different polarization mechanisms (space charge, dipolar, ionic, and electronic) to follow the rapidly changing electric field at higher frequencies. Dielectric loss may show a peak at a certain frequency corresponding to a relaxation process.
-
Temperature Dependence: The dielectric constant can show significant changes with temperature, particularly near a phase transition. For a ferroelectric material, a sharp peak in the dielectric constant is expected at the Curie temperature.
To facilitate analysis and comparison, the quantitative data obtained from dielectric measurements should be summarized in structured tables.
Table 1: Frequency Dependence of Dielectric Properties at Room Temperature (Hypothetical Data)
| Frequency (Hz) | Dielectric Constant (ε') | Dielectric Loss (tan δ) |
| 10² | ... | ... |
| 10³ | ... | ... |
| 10⁴ | ... | ... |
| 10⁵ | ... | ... |
| 10⁶ | ... | ... |
Table 2: Temperature Dependence of Dielectric Properties at a Fixed Frequency (e.g., 1 kHz) (Hypothetical Data)
| Temperature (K) | Dielectric Constant (ε') | Dielectric Loss (tan δ) |
| 300 | ... | ... |
| 320 | ... | ... |
| 340 | ... | ... |
| 360 | ... | ... |
| 380 | ... | ... |
Signaling Pathways and Logical Relationships in Dielectric Response
The dielectric response of a material is governed by various polarization mechanisms. The logical flow from an applied electric field to the observed dielectric properties can be visualized as follows.
References
Unveiling Diethylamine Phosphate: A Technical Chronicle of Its Early Studies and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylamine phosphate, a seemingly unassuming molecule at the intersection of organic amines and inorganic acids, holds a history rooted in the fundamental principles of acid-base chemistry. While its modern applications are primarily in the realm of materials science and specialized organic synthesis, a comprehensive understanding of its early studies and discovery provides valuable context for contemporary research. This technical guide delves into the historical synthesis, initial characterizations, and the nascent explorations of the properties of this compound, presenting the available data in a structured format for clarity and comparative analysis.
Early Synthesis and Discovery
The discovery of this compound was not a singular event but rather an extension of the broader understanding of amine salt formation. The reaction between an amine and an acid to form a salt is a fundamental concept in organic chemistry. Diethylamine, a secondary amine, readily reacts with phosphoric acid in a straightforward acid-base neutralization to yield diethylammonium dihydrogen phosphate, the formal name for this compound.
While a definitive "discovery" paper for this specific salt is not readily identifiable in early chemical literature, its existence and basic properties can be inferred from the foundational work on amine chemistry in the late 19th and early 20th centuries. The synthesis is a simple addition reaction, and it is highly probable that this salt was prepared and characterized as part of systematic studies on the reactions of amines with various acids.
A notable development in the broader field of amine-phosphorus compounds came later. In 1975, Appel and Einig described a general method for the synthesis of phosphoramidates, which involves the reaction of a phosphoric acid and an amine in the presence of a coupling agent.[1] While this method produces a covalent bond between nitrogen and phosphorus rather than the ionic bond in this compound, it signifies the ongoing interest in the reactivity of these two functional groups during that era.
The straightforward synthesis of alkylammonium phosphates, including those from primary and secondary amines, was a subject of study for understanding their crystal structures and their role in the synthesis of other materials. For instance, a 1998 study by Oliver et al. detailed the synthesis and crystal structures of several alkylammonium phosphates, highlighting the formation of these salts in aluminophosphate synthesis mixtures.[2] This work underscores the fundamental nature of the amine-phosphoric acid reaction.
Physicochemical Properties
The early characterization of this compound would have focused on its fundamental physical and chemical properties. Modern data, which is consistent with the expected properties of a simple organic salt, is summarized below.
| Property | Value |
| Molecular Formula | C₄H₁₄NO₄P |
| Molecular Weight | 171.13 g/mol |
| CAS Number | 68109-72-8 |
| Melting Point | 153-156 °C |
| Solubility | Soluble in water, DMSO, and Methanol |
| Appearance | White crystalline powder |
Experimental Protocols
The preparation of this compound is a standard laboratory procedure that would have been familiar to chemists of the early 20th century. The following protocol is a generalized representation of the synthesis based on fundamental chemical principles.
Synthesis of this compound
Materials:
-
Diethylamine ((C₂H₅)₂NH)
-
Phosphoric Acid (H₃PO₄, 85% aqueous solution)
-
Anhydrous diethyl ether or ethanol
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying apparatus (e.g., desiccator or vacuum oven)
Procedure:
-
A solution of diethylamine in a suitable solvent (e.g., anhydrous diethyl ether or ethanol) is prepared in a flask and cooled in an ice bath.
-
A stoichiometric amount of phosphoric acid (85% aqueous solution) is slowly added dropwise to the cooled and stirring diethylamine solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.
-
Upon addition of the phosphoric acid, a white precipitate of this compound will form.
-
The reaction mixture is stirred for a period to ensure complete reaction.
-
The precipitate is collected by filtration using a Büchner funnel.
-
The collected solid is washed with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting materials.
-
The purified this compound is then dried in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature to remove any residual solvent.
Early Biological and Pharmacological Studies
A comprehensive search of early scientific literature did not reveal any specific pharmacological or in-depth biological studies focused on this compound. The toxicity and biological effects of its parent amine, diethylamine, have been studied more extensively. However, it is important to note that in the early to mid-20th century, broad screening of simple chemical compounds for various biological activities was common. It is plausible that this compound was synthesized and tested as part of these larger screening programs, but the results may not have been published or may be difficult to locate in modern databases. The primary focus of early amine salt research in the pharmaceutical context was often on improving the solubility and bioavailability of drug molecules containing amine functional groups.[3]
Logical Relationship of Synthesis
The synthesis of this compound is a direct consequence of the chemical properties of its constituent molecules. The logical flow of the synthesis is depicted in the following diagram.
Caption: Logical flow of the synthesis of this compound.
Conclusion
The history of this compound is one of quiet existence in the annals of fundamental chemistry. Its discovery was not a breakthrough moment but rather a logical consequence of the well-established principles of acid-base reactions. While early, specific studies detailing its synthesis and properties are not prominent in the historical record, its straightforward preparation and basic characteristics can be confidently inferred. The lack of significant early biological or pharmacological interest has relegated it to a role as a specialized reagent in modern chemistry. This technical guide provides a consolidated overview of the available knowledge, offering a foundation for researchers and professionals working with this and related compounds.
References
- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structures of a Series of Novel Alkylammonium Phosphates and Their Formation in Aluminophosphate Synthesis Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
Theoretical Modeling of Diethylamine Phosphate's Molecular Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylamine phosphate, a salt formed from the weak base diethylamine and phosphoric acid, holds interest in various chemical and pharmaceutical contexts. Understanding its molecular structure, stability, and intermolecular interactions is crucial for predicting its behavior in different environments. This technical guide provides a comprehensive overview of the theoretical methodologies employed to model the molecular structure of this compound. It details the application of quantum chemical calculations and molecular dynamics simulations to elucidate its geometric parameters, vibrational frequencies, and interaction energies. This document serves as a practical protocol for researchers initiating computational studies on this and similar amine phosphate salts.
Introduction
The study of amine phosphate salts is fundamental to understanding a wide range of chemical and biological processes, from their role as buffers to their involvement in proton transfer reactions.[1][2] this compound, with the chemical formula (CH₃CH₂)₂NH₂⁺·H₂PO₄⁻, is a representative example of such a salt. Its molecular properties are governed by the interplay of the diethylammonium cation and the dihydrogen phosphate anion, involving ionic bonding, hydrogen bonding, and van der Waals interactions.
Theoretical modeling provides a powerful lens through which to investigate these properties at an atomic level of detail, offering insights that can be challenging to obtain through experimental methods alone. This guide outlines the state-of-the-art computational techniques used to model the molecular structure and dynamics of this compound.
Theoretical Approaches to Modeling this compound
The theoretical investigation of this compound's molecular structure primarily involves two complementary computational chemistry techniques: Quantum Chemical Calculations and Molecular Dynamics Simulations.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized geometry, electronic structure, and vibrational properties of a molecule.[3][4][5][6] These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, providing a static picture of the molecule's most stable conformation.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic perspective on the molecular system.[7][8][9][10] By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the temporal evolution of atomic positions, revealing information about conformational changes, intermolecular interactions, and the influence of the surrounding environment (e.g., solvent).
Methodologies and Protocols
This section details the typical experimental protocols for conducting theoretical modeling studies on this compound.
Quantum Chemical Calculations Protocol
A standard workflow for performing quantum chemical calculations on this compound is as follows:
-
Initial Structure Generation: The initial 3D structures of the diethylammonium cation and the dihydrogen phosphate anion are constructed separately.
-
Geometry Optimization: The individual ions and the ion pair are optimized to find their minimum energy structures.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Energy Calculations: Single-point energy calculations can be performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
Analysis of Results: The optimized geometries (bond lengths, angles), vibrational frequencies, and electronic properties (e.g., Mulliken charges, molecular orbitals) are analyzed.
Table 1: Recommended Quantum Chemical Calculation Parameters
| Parameter | Recommended Setting | Rationale |
| Method | Density Functional Theory (DFT) | Provides a good balance between accuracy and computational cost for systems of this size. |
| Functional | B3LYP or ωB97X-D | B3LYP is a widely used and well-benchmarked hybrid functional. ωB97X-D includes empirical dispersion corrections, which are important for accurately describing non-covalent interactions like hydrogen bonding.[4] |
| Basis Set | 6-311++G(d,p) | A triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This provides a flexible description of the electron density, which is crucial for describing anions and hydrogen bonding.[3] |
| Solvation Model | Polarizable Continuum Model (PCM) | To account for the bulk effects of a solvent (e.g., water), a continuum solvation model can be employed to provide a more realistic representation of the molecule in solution.[11] |
| Software | Gaussian, ORCA, Q-Chem, etc. | Standard quantum chemistry software packages. |
Molecular Dynamics Simulations Protocol
A typical workflow for MD simulations of this compound in an aqueous solution is as follows:
-
System Setup: A simulation box is created containing one or more this compound ion pairs and a large number of solvent molecules (e.g., water).
-
Force Field Selection: An appropriate force field is chosen to describe the interactions between all atoms in the system.
-
Energy Minimization: The initial system is energy-minimized to remove any unfavorable contacts or steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state.
-
Production Run: Once equilibrated, the production simulation is run for a sufficient length of time to sample the desired molecular motions and interactions.
-
Trajectory Analysis: The saved trajectory of atomic coordinates is analyzed to calculate various properties of interest, such as radial distribution functions (RDFs), hydrogen bond lifetimes, and diffusion coefficients.
Table 2: Recommended Molecular Dynamics Simulation Parameters
| Parameter | Recommended Setting | Rationale |
| Force Field | AMBER, CHARMM, or OPLS-AA | Well-established and widely used force fields for biomolecular and organic systems. Parameters for the ions may need to be generated or validated. |
| Water Model | TIP3P or SPC/E | Common and computationally efficient explicit water models. |
| Ensemble | NPT (Isothermal-isobaric) | Simulates constant temperature and pressure, which is representative of many experimental conditions. |
| Temperature | 298.15 K (25 °C) | Standard ambient temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Time Step | 2 fs | A standard time step for simulations with rigid water models and constrained hydrogen bonds. |
| Simulation Time | 100 ns or longer | The length of the simulation will depend on the specific properties being investigated. Longer simulations are required to sample slower processes. |
| Software | GROMACS, AMBER, NAMD, etc. | Widely used software packages for performing molecular dynamics simulations. |
Predicted Molecular Properties
Based on the theoretical methods described above and data from similar systems, we can predict the key molecular properties of this compound.
Geometric Parameters
Quantum chemical calculations are expected to provide precise values for bond lengths, bond angles, and dihedral angles.
Table 3: Predicted Geometric Parameters of this compound (Gas Phase, DFT B3LYP/6-311++G(d,p))
| Parameter | Diethylammonium Cation | Predicted Value | Dihydrogen Phosphate Anion | Predicted Value |
| Bond Lengths (Å) | N-H | ~1.03 | P-OH | ~1.58 |
| N-C | ~1.48 | P=O | ~1.49 | |
| C-C | ~1.53 | O-H | ~0.97 | |
| C-H | ~1.09 | |||
| Bond Angles (°) | H-N-H | ~109 | O-P-O | ~109-115 |
| C-N-C | ~112 | P-O-H | ~109 | |
| N-C-C | ~110 |
Note: These are representative values and will be refined by actual calculations.
Vibrational Frequencies
Calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to aid in spectral assignment. Key predicted vibrational modes are listed below.
Table 4: Predicted Key Vibrational Frequencies of this compound (cm⁻¹)
| Functional Group | Vibrational Mode | Predicted Frequency Range |
| N-H (Ammonium) | Stretching | 3200 - 3400 |
| Bending | 1500 - 1650 | |
| C-H (Ethyl) | Stretching | 2850 - 3000 |
| Bending | 1350 - 1470 | |
| P=O | Stretching | 1200 - 1300 |
| P-OH | Stretching | 900 - 1100 |
| O-H | Stretching | 3400 - 3600 |
| Bending | 1600 - 1700 |
Note: These are approximate ranges and are sensitive to the level of theory and hydrogen bonding interactions.[11][12][13][14]
Visualizations of Theoretical Workflows and Molecular Interactions
Graphviz diagrams are provided to illustrate the logical flow of the theoretical modeling process and the key interactions within the this compound system.
Caption: Computational workflow for theoretical modeling.
Caption: Key intermolecular interactions in this compound.
Conclusion
The theoretical modeling of this compound's molecular structure through a combination of quantum chemical calculations and molecular dynamics simulations offers a robust framework for understanding its intrinsic properties and behavior in solution. This guide provides a detailed set of protocols and expected outcomes to facilitate such computational investigations. The insights gained from these theoretical studies are invaluable for applications in materials science, pharmacology, and fundamental chemistry, enabling the rational design and manipulation of systems involving amine phosphate interactions.
References
- 1. Key computational findings reveal proton transfer as driving the functional cycle in the phosphate transporter PiPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of phosphate concentration on amine, amide, and hydroxyl chemical exchange saturation transfer (CEST) contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cut-off Scale and Complex Formation in Density Functional Theory Computations of Epoxy-Amine Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Dynamics Simulations of Binary Phosphate Glass Using the ReaxFF Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vibrational Properties of the Phosphate Group Investigated by Molecular Dynamics and Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. repositorio.ufop.br [repositorio.ufop.br]
Methodological & Application
Application Notes and Protocols: Diethylamine Phosphate in Advanced Crystal Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diethylamine Phosphate in Crystal Engineering
This compound (DEAP), also known as diethylammonium dihydrogen phosphate, is a versatile and readily available organic salt with the chemical formula (CH₃CH₂)₂NH₂⁺·H₂PO₄⁻.[1] Its molecular structure, featuring a protonated secondary amine and a dihydrogen phosphate anion, makes it an excellent candidate for crystal engineering, particularly in the formation of co-crystals with active pharmaceutical ingredients (APIs). The diethylammonium cation can act as a hydrogen bond donor, while the dihydrogen phosphate anion provides multiple hydrogen bond donor and acceptor sites. This dual functionality allows for the formation of robust and diverse supramolecular synthons, which are fundamental to the rational design of crystalline solids with tailored physicochemical properties.
In pharmaceutical sciences, co-crystallization has emerged as a powerful technique to enhance the solubility, dissolution rate, stability, and bioavailability of poorly soluble drugs. By forming co-crystals, the original molecular structure of the API remains unchanged, while its solid-state properties can be significantly improved. This compound serves as a promising co-former due to its potential to form strong hydrogen bonds with common functional groups found in APIs, such as carboxylic acids, amides, and alcohols.
These application notes provide a comprehensive overview of the use of this compound in advanced crystal engineering, with a focus on methodologies for co-crystal screening, synthesis, and characterization relevant to drug development.
Physicochemical Properties of this compound
A thorough understanding of the co-former's properties is crucial for designing co-crystallization experiments.
| Property | Value | Reference |
| CAS Number | 68109-72-8 | [1] |
| Molecular Formula | C₄H₁₄NO₄P | [1] |
| Molecular Weight | 171.13 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 153-156 °C | [1] |
| Solubility | Soluble in DMSO, Methanol, Water | [1] |
Experimental Protocols
General Co-crystal Screening Workflow
The following workflow outlines a systematic approach to screen for co-crystal formation between an API and this compound.
Caption: A general workflow for co-crystal screening of an API with this compound.
Protocol 1: Co-crystal Screening by Liquid-Assisted Grinding (LAG)
Liquid-assisted grinding is a rapid and efficient method for screening co-crystal formation.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (DEAP)
-
Grinding solvent (e.g., ethanol, methanol, acetonitrile, water)
-
Ball mill or mortar and pestle
-
Spatula
-
Vials
Procedure:
-
Weigh stoichiometric amounts of the API and DEAP (e.g., 1:1, 1:2, 2:1 molar ratios) to a total mass of 50-100 mg.
-
Transfer the physical mixture to a grinding jar or mortar.
-
Add a minimal amount of the grinding solvent (typically 10-20 µL per 100 mg of solid). The consistency should be a thick paste.
-
If using a ball mill, grind the mixture at a specified frequency (e.g., 20-30 Hz) for a set duration (e.g., 30-60 minutes).
-
If using a mortar and pestle, grind the mixture manually for 15-20 minutes.
-
Collect the resulting solid powder.
-
Analyze the powder using Powder X-ray Diffraction (PXRD) to identify new crystalline phases. Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy can provide further evidence of co-crystal formation.
Protocol 2: Co-crystal Synthesis by Slurry Crystallization
Slurry crystallization is a solution-mediated method that can yield thermodynamically stable co-crystals.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (DEAP)
-
A suitable solvent in which both components have some solubility.
-
Magnetic stirrer and stir bar
-
Vials with screw caps
-
Filtration apparatus (e.g., Buchner funnel or syringe filter)
-
Spatula
Procedure:
-
Prepare a saturated solution of the more soluble component (either API or DEAP) in the chosen solvent.
-
Add an excess of the less soluble component to the saturated solution to create a slurry. Ensure the molar ratio of the two components is as desired (e.g., 1:1).
-
Seal the vial and stir the slurry at a constant temperature (e.g., room temperature or elevated temperature) for an extended period (e.g., 24-72 hours).
-
After the equilibration period, filter the solid from the slurry.
-
Wash the collected solid with a small amount of the cold solvent to remove any residual soluble components.
-
Dry the solid material under vacuum or at ambient conditions.
-
Characterize the solid product by PXRD, DSC, and FTIR to confirm co-crystal formation.
Characterization of this compound Containing Crystals
Thorough characterization is essential to confirm the formation of a new crystalline phase and to understand its structure and properties.
Powder X-ray Diffraction (PXRD)
PXRD is the primary tool for identifying new crystalline phases. The formation of a co-crystal is indicated by a diffraction pattern that is distinct from the patterns of the individual components and their physical mixture.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the material, such as the melting point and enthalpy of fusion. A new single, sharp endotherm at a temperature different from the melting points of the API and DEAP is a strong indicator of co-crystal formation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can provide evidence of hydrogen bonding interactions between the API and DEAP. Shifts in the vibrational frequencies of functional groups involved in hydrogen bonding (e.g., O-H, N-H, C=O) are indicative of co-crystal formation.
Single-Crystal X-ray Diffraction (SCXRD)
When suitable single crystals can be grown, SCXRD provides unambiguous proof of co-crystal formation and allows for the precise determination of the crystal structure, including bond lengths, bond angles, and the hydrogen bonding network.
Quantitative Data Presentation
The following table presents the crystallographic data for diethylammonium dihydrogen phosphate, which serves as a reference for the co-former and an example of the type of quantitative data to be collected for a new co-crystal.
Table 1: Crystallographic Data for Diethylammonium Dihydrogen Phosphate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.034(2) |
| b (Å) | 10.593(2) |
| c (Å) | 16.327(3) |
| α (°) ** | 90 |
| β (°) | 96.69(3) |
| γ (°) | 90 |
| Volume (ų) | 1723.3(6) |
| Z | 8 |
| Calculated Density (g/cm³) ** | 1.315 |
| Hydrogen Bond (N-H···O) distance (Å) | 2.77 - 2.85 |
| Hydrogen Bond (O-H···O) distance (Å) | 2.56 - 2.64 |
Data obtained from crystallographic studies of diethylammonium dihydrogen orthophosphate.
Visualization of Logical Relationships
The decision-making process for co-crystal development can be visualized to clarify the logical flow from screening to formulation.
References
Application Notes and Protocols for Phosphate-Based Proton Conductors
Introduction
These application notes provide a detailed overview of a novel class of proton-conducting materials, with a specific focus on open-framework zinc phosphates. While the initial inquiry centered on diethylamine phosphate, a comprehensive literature search revealed a lack of specific data regarding its application as a primary proton conductor. Instead, it is more commonly cited as an auxiliary material in ferroelectric and piezoelectric research.[1]
Therefore, to provide a thorough and data-rich resource, this document will focus on a well-characterized example from the broader and highly promising family of phosphate-based proton conductors: the open-framework zinc phosphate, [C₃N₂H₁₂][Zn(HPO₄)₂]. This compound serves as an excellent model for understanding the synthesis, characterization, and proton transport mechanisms in such materials. The principles and protocols outlined herein are broadly applicable to the wider class of crystalline proton conductors.
1. Material Focus: Open-Framework Zinc Phosphate [C₃N₂H₁₂][Zn(HPO₄)₂]
Open-framework metal phosphates are crystalline materials characterized by a porous structure, high surface area, and tunable properties, making them excellent candidates for applications in fuel cells, sensors, and other electrochemical devices.[2][3] The compound [C₃N₂H₁₂][Zn(HPO₄)₂] features a one-dimensional inorganic framework of zinc and phosphate groups, with organic cations (diprotonated 1,3-diaminopropane) residing in the channels.[2] These organic cations and the phosphate groups form an extensive hydrogen-bond network that facilitates efficient proton transport.[2][3]
2. Quantitative Data Presentation
The proton conductivity of [C₃N₂H₁₂][Zn(HPO₄)₂] is highly dependent on both temperature and relative humidity (RH). The following tables summarize the key quantitative data gathered from the literature.
Table 1: Proton Conductivity of [C₃N₂H₁₂][Zn(HPO₄)₂] at Various Relative Humidities (T = 303 K)
| Relative Humidity (%) | Proton Conductivity (S cm⁻¹) |
| 75 | 1.00 x 10⁻³ |
| 85 | 2.54 x 10⁻³ |
| 99 | 8.33 x 10⁻³ |
Data sourced from[3]
Table 2: Temperature Dependence of Proton Conductivity for [C₃N₂H₁₂][Zn(HPO₄)₂] at 85% and 99% RH
| Temperature (K) | Proton Conductivity at 85% RH (S cm⁻¹) | Proton Conductivity at 99% RH (S cm⁻¹) |
| 303 | 2.54 x 10⁻³ | 6.99 x 10⁻³ |
| 313 | 2.99 x 10⁻³ | 9.66 x 10⁻³ |
| 323 | 3.21 x 10⁻³ | - |
| 333 | 3.43 x 10⁻³ | 1.11 x 10⁻² |
Data sourced from[3]
3. Experimental Protocols
3.1. Synthesis of [C₃N₂H₁₂][Zn(HPO₄)₂] via Hydrothermal Reaction
This protocol describes the hydrothermal synthesis of the open-framework zinc phosphate [C₃N₂H₁₂][Zn(HPO₄)₂].[2]
Materials:
-
Zinc acetate dihydrate (Zn(ac)₂·2H₂O)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl, 35%)
-
Phosphoric acid (H₃PO₄, 85 wt% aq.)
-
1,3-Diaminopropane (DAP)
-
25 mL Teflon-lined stainless steel autoclave
Procedure:
-
Disperse 0.5480 g of Zn(ac)₂·2H₂O in 4.5 mL of deionized water in a beaker.
-
To this suspension, add 0.22 mL of hydrochloric acid (35%) and 0.81 mL of phosphoric acid (85 wt%).
-
Slowly add 1.26 mL of 1,3-diaminopropane dropwise to the mixture while stirring.
-
Homogenize the resulting mixture by stirring for 30 minutes.
-
Transfer the final mixture to a 25 mL Teflon-lined stainless steel autoclave and seal it.
-
Heat the autoclave at 438 K (165 °C) for 24 hours.
-
After 24 hours, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting white plate-like crystals by filtration, wash with deionized water and ethanol, and dry in air.
3.2. Protocol for Proton Conductivity Measurement
This protocol outlines a general procedure for measuring the proton conductivity of a crystalline solid material using AC impedance spectroscopy.
Equipment:
-
Potentiostat/galvanostat with a frequency response analyzer (FRA) module
-
Temperature and humidity-controlled measurement cell (e.g., Autolab Microcell HC)
-
Pellet press
-
Micrometer screw
-
Conductive electrodes (e.g., gold-plated stainless steel)
Procedure:
-
Sample Preparation:
-
Grind the crystalline sample into a fine powder.
-
Press the powder into a self-standing pellet of known diameter (e.g., 10 mm) using a pellet press at a high pressure (e.g., ~900 MPa) for an extended period (e.g., 12 hours) to ensure a dense pellet.[4]
-
Measure the thickness of the pellet accurately using a micrometer screw.
-
To ensure good electrical contact, coat both faces of the pellet with a thin layer of a conductive material such as graphite or sputtered gold.[4]
-
-
Impedance Measurement:
-
Place the prepared pellet into the measurement cell, ensuring it is securely contacted by the electrodes.
-
Set the desired temperature and relative humidity within the measurement cell and allow the system to equilibrate for a sufficient time (e.g., at least 1200 seconds) before each measurement.[4]
-
Perform AC impedance spectroscopy over a wide frequency range (e.g., 100 kHz down to 0.1 Hz) with a small AC voltage amplitude (e.g., 100 mV RMS) to ensure a linear response.[4]
-
Record the Nyquist plot (Z' vs. -Z''). The bulk resistance (R) of the material is determined from the intercept of the semicircle with the real axis (Z').
-
-
Conductivity Calculation:
-
Calculate the proton conductivity (σ) using the following equation: σ = d / (R * A) where:
-
d is the thickness of the pellet (cm)
-
R is the bulk resistance obtained from the Nyquist plot (Ω)
-
A is the cross-sectional area of the pellet (cm²)
-
-
4. Visualizations
4.1. Experimental Workflow
References
Investigating Diethylamine Phosphate for Nonlinear Optical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonlinear optical (NLO) materials are crucial for a wide range of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic-inorganic hybrid materials, such as diethylamine phosphate (C₄H₁₄NO₄P), are a promising class of NLO crystals, potentially combining the high nonlinearities of organic molecules with the favorable thermal and mechanical properties of inorganic salts. This document provides a comprehensive guide for the investigation of this compound as a novel NLO material. While specific experimental data for this compound is not extensively available in the current body of scientific literature, this guide furnishes detailed protocols for its synthesis, single crystal growth, and characterization based on established methods for analogous phosphate-based NLO crystals like Potassium Dihydrogen Phosphate (KDP) and Ammonium Dihydrogen Phosphate (ADP). The provided protocols and benchmark data from well-characterized materials will enable researchers to systematically explore the potential of this compound for NLO applications.
Introduction to this compound as a Potential NLO Material
This compound, also known as diethylammonium dihydrogen phosphate, is an organic-inorganic salt with the chemical formula C₄H₁₄NO₄P. Its structure, comprising an organic cation (diethylammonium) and an inorganic anion (dihydrogen phosphate), makes it a candidate for exhibiting second-order NLO properties. The presence of hydrogen bonds and the potential for non-centrosymmetric crystal packing are key factors that could lead to a significant second harmonic generation (SHG) response. The investigation of novel materials like this compound is essential for the discovery of new, efficient NLO crystals.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward acid-base neutralization reaction.
Materials
-
Diethylamine ((C₂H₅)₂NH)
-
Orthophosphoric acid (H₃PO₄)
-
Deionized water
-
Ethanol or Methanol (for recrystallization)
-
Magnetic stirrer and hot plate
-
Beakers and other standard laboratory glassware
-
pH meter or pH indicator strips
Protocol
-
Reaction Setup: In a beaker, dissolve a known molar quantity of diethylamine in deionized water with continuous stirring.
-
Acid Addition: Slowly add an equimolar amount of orthophosphoric acid to the diethylamine solution. The reaction is exothermic, so the acid should be added dropwise to control the temperature.
-
pH Adjustment: Monitor the pH of the solution. Adjust the addition of phosphoric acid until a neutral pH (around 7.0) is achieved.
-
Crystallization: Allow the solution to cool to room temperature. The this compound salt will start to precipitate out of the solution. For further purification, the crude product can be recrystallized from an alcohol-water mixture.
-
Drying: Filter the synthesized salt and dry it in a desiccator or a vacuum oven at a low temperature.
Single Crystal Growth by Slow Evaporation
The growth of high-quality single crystals is paramount for the characterization of NLO properties. The slow evaporation solution technique is a common and effective method for growing organic and semi-organic crystals.
Materials
-
Synthesized this compound powder
-
High-purity deionized water (or another suitable solvent)
-
Beakers with perforated covers (e.g., covered with parafilm with small holes)
-
Constant temperature bath or a vibration-free, temperature-stable environment
Protocol
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Filtration: Filter the saturated solution using a syringe filter or Whatman filter paper to remove any undissolved impurities or dust particles.
-
Crystallization Vessel: Transfer the filtered solution to a clean beaker and cover it with a perforated lid.
-
Incubation: Place the beaker in a constant temperature environment, free from mechanical vibrations.
-
Crystal Growth: Allow the solvent to evaporate slowly over a period of several days to weeks. As the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and growth of single crystals.
-
Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the solution.
Characterization of this compound Crystals
A series of characterization techniques are employed to determine the structural, linear, and nonlinear optical properties of the grown crystals.
Structural and Physical Characterization
| Technique | Purpose |
| Single-Crystal X-ray Diffraction (XRD) | To determine the crystal system, space group, and lattice parameters. This is crucial to confirm a non-centrosymmetric structure, a prerequisite for second-order NLO activity. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the synthesized material and the grown crystals. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the this compound molecule and to confirm the formation of the salt. |
| Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) | To determine the thermal stability of the crystal, including its melting point and decomposition temperature. |
Linear Optical Characterization
| Technique | Purpose |
| UV-Vis-NIR Spectroscopy | To determine the optical transmission window of the crystal. A wide transparency range is desirable for NLO applications to avoid absorption of the fundamental and frequency-doubled laser beams.[1] |
Nonlinear Optical Characterization
The primary NLO properties of interest are the second harmonic generation (SHG) efficiency, the nonlinear refractive index, and the laser damage threshold.
The Kurtz-Perry powder technique is a widely used method for the initial screening of the SHG efficiency of new NLO materials.[2]
Protocol: Kurtz-Perry Powder Technique
-
Sample Preparation: Grind the grown this compound crystals into a fine powder and sieve them to obtain a uniform particle size. Pack the powder into a micro-capillary tube or between two glass slides.
-
Laser Source: Use a high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm.
-
Measurement: Direct the laser beam onto the powdered sample. The output signal is passed through a monochromator to select the second harmonic signal at 532 nm.
-
Detection: A photomultiplier tube (PMT) is used to detect the intensity of the 532 nm light.
-
Comparison: Compare the SHG signal intensity from the this compound sample with that of a standard reference material, such as KDP or urea, under identical experimental conditions. The relative SHG efficiency is then calculated.
The Z-scan technique is a simple and sensitive method to determine the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).
Protocol: Z-scan Technique
-
Experimental Setup: A laser beam is focused by a lens. The sample is mounted on a translation stage that moves it along the z-axis through the focal point of the lens. The transmitted beam intensity is measured by a photodetector in the far-field.
-
Closed-Aperture Z-scan: An aperture is placed before the detector. The transmittance through the aperture is measured as a function of the sample's position. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley followed by a peak indicates a positive nonlinear refractive index (self-focusing). The magnitude of n₂ can be calculated from the difference between the peak and valley transmittance.
-
Open-Aperture Z-scan: The aperture is removed, and the entire transmitted beam is collected by the detector. This measurement is sensitive to nonlinear absorption. A valley in the transmittance at the focal point indicates two-photon absorption or reverse saturable absorption, from which the nonlinear absorption coefficient β can be determined.
The LDT is a critical parameter that determines the material's suitability for high-power laser applications. It is defined as the minimum laser fluence at which permanent damage occurs on the crystal surface or in its bulk.[3]
Protocol: S-on-1 Laser Damage Threshold Test
-
Laser Source: A pulsed laser with a well-characterized beam profile and pulse duration (e.g., Nd:YAG laser) is used.[4]
-
Sample Preparation: The surface of the this compound crystal should be polished to a high optical quality.
-
Irradiation: The laser beam is focused onto a specific site on the crystal surface. The site is irradiated with a predetermined number of pulses ('S') at a given fluence.
-
Damage Detection: After irradiation, the site is inspected for any visible damage using a high-magnification microscope or by detecting changes in scattered light.
-
Threshold Determination: The procedure is repeated for multiple sites with varying laser fluences. The LDT is determined as the highest fluence at which no damage is observed for a statistically significant number of sites.[4][5]
Quantitative Data and Benchmarking
As specific NLO data for this compound is not yet established, the following table provides benchmark values for KDP, a widely used inorganic NLO crystal. This data serves as a reference for evaluating the performance of newly synthesized this compound crystals.
| Property | Potassium Dihydrogen Phosphate (KDP) | Reference |
| Crystal System | Tetragonal | [6] |
| Space Group | I-42d | |
| Transparency Range | 200 - 1500 nm | [7] |
| SHG Efficiency (relative to KDP) | 1 | (by definition) |
| Nonlinear Refractive Index (n₂) @ 1064 nm | ~3 x 10⁻¹⁶ cm²/W | [8] |
| Laser Damage Threshold (LDT) @ 1064 nm, 1 ns | 5 - 10 J/cm² | [9] |
Visualizing Experimental Workflows
Synthesis and Crystal Growth Workflow
Caption: Workflow for the synthesis and single crystal growth of this compound.
Nonlinear Optical Characterization Workflow
Caption: Workflow for the nonlinear optical characterization of this compound crystals.
Conclusion
The investigation of novel materials like this compound is a critical endeavor in the field of nonlinear optics. This document provides a foundational framework for researchers to synthesize, grow, and characterize this compound crystals for NLO applications. By following the detailed protocols and using the provided benchmark data, a systematic evaluation of this promising material can be undertaken. The successful characterization of this compound could lead to the development of a new, efficient material for various photonic and optoelectronic devices.
References
- 1. ijcaonline.org [ijcaonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Laser-Induced Damage Threshold - Avantier Inc. [avantierinc.com]
- 4. wophotonics.com [wophotonics.com]
- 5. - AVR [avr-optics.com]
- 6. Potassium Dihydrogen Phosphate [pmoptics.com]
- 7. researchgate.net [researchgate.net]
- 8. Study on nonlinear refractive properties of KDP and DKDP crystals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Protocol for Synthesizing Novel Co-Crystals with Diethylamine Phosphate: A General Approach for Screening and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-crystallization has emerged as a valuable technique in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their intrinsic pharmacological activity. This document provides a detailed protocol for the screening and synthesis of novel co-crystals using diethylamine phosphate as a co-former. While specific co-crystals of this compound with APIs are not yet widely reported in scientific literature, this guide offers established methodologies that can be adapted for the systematic investigation of its potential as a co-former.
This compound is a commercially available reagent with the potential to form hydrogen bonds, a key interaction in the formation of co-crystals. Its phosphate group can act as a hydrogen bond acceptor, while the diethylammonium cation can act as a hydrogen bond donor.
Co-Crystal Screening and Synthesis Methodologies
The formation of co-crystals can be explored through various techniques. It is recommended to employ multiple methods to increase the probability of discovering a new co-crystalline phase.
Liquid-Assisted Grinding (LAG)
Liquid-assisted grinding is an efficient mechanochemical method for co-crystal screening. The addition of a small amount of solvent can catalyze the co-crystal formation.
Protocol:
-
Combine the API and this compound in a stoichiometric ratio (commonly 1:1, 1:2, or 2:1) in a milling jar.
-
Add a minimal amount (typically 10-20 µL) of a suitable solvent. Solvent selection is crucial; consider solvents in which both components have some, but not excessive, solubility (e.g., ethanol, methanol, acetonitrile, or ethyl acetate).
-
Mill the mixture using a ball mill or a vibratory shaker for a predetermined time (e.g., 30-60 minutes).
-
Analyze the resulting solid by Powder X-ray Diffraction (PXRD) to identify any new crystalline phases.
Solvent Evaporation
This is a common solution-based method suitable for generating single crystals for structural analysis.
Protocol:
-
Dissolve stoichiometric amounts of the API and this compound in a common solvent or a solvent mixture with gentle heating if necessary.
-
Allow the solvent to evaporate slowly at room temperature or under controlled conditions (e.g., in a fume hood or a desiccator).
-
Collect the resulting crystals and analyze them using PXRD and other characterization techniques.
Slurry Crystallization
This method involves equilibrating a suspension of the API and co-former, which can lead to the formation of the most thermodynamically stable co-crystal.
Protocol:
-
Create a slurry by adding an excess of the API and this compound (in a chosen stoichiometric ratio) to a selected solvent.
-
Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for equilibration.
-
Isolate the solid phase by filtration.
-
Wash the solid with a small amount of the solvent and dry it.
-
Characterize the solid product using PXRD.
Characterization of Novel Co-Crystals
Once a potential new solid phase is identified, comprehensive characterization is essential to confirm co-crystal formation and determine its properties.
| Characterization Technique | Purpose | Expected Observations for Co-Crystal Formation |
| Powder X-ray Diffraction (PXRD) | To identify the crystalline phase. | The PXRD pattern of the product will be unique and different from the patterns of the individual starting materials (API and this compound). |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal behavior. | A single, sharp endothermic peak corresponding to the melting point of the co-crystal, which is different from the melting points of the API and co-former. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and solvent content. | Provides information on the decomposition temperature and can indicate the presence of solvates if weight loss occurs before the melting point. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify changes in functional groups due to intermolecular interactions. | Shifts in the vibrational frequencies of functional groups involved in hydrogen bonding (e.g., N-H, P=O, O-H) compared to the spectra of the individual components. |
| Raman Spectroscopy | To provide complementary information on molecular vibrations. | Similar to FTIR, shifts in Raman bands can indicate the formation of new intermolecular interactions. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional crystal structure. | Provides definitive proof of co-crystal formation, including the stoichiometric ratio and the specific hydrogen bonding interactions between the API and this compound. |
Data Presentation
All quantitative data should be summarized in clear, structured tables for easy comparison of the properties of the novel co-crystals with the parent API.
Table 1: Physicochemical Properties of API and Potential Co-crystals
| Solid Form | Stoichiometric Ratio (API:Co-former) | Melting Point (°C) | Aqueous Solubility (mg/mL) | Dissolution Rate (mg/cm²/min) |
| Pure API | - | e.g., 150 | e.g., 0.1 | e.g., 0.05 |
| Co-crystal 1 | 1:1 | e.g., 175 | e.g., 1.2 | e.g., 0.5 |
| Co-crystal 2 | 2:1 | e.g., 160 | e.g., 0.8 | e.g., 0.3 |
Visualization of Experimental Workflow
A clear workflow is essential for reproducible research. The following diagram illustrates a general workflow for co-crystal screening and characterization.
Caption: General workflow for co-crystal screening and characterization.
Logical Relationship for Co-Crystal Formation
The formation of a co-crystal is dependent on the favorable intermolecular interactions between the API and the co-former, which must be stronger than the interactions within the crystals of the individual components.
Caption: Logical relationship for the formation of a co-crystal.
Conclusion
This document provides a foundational protocol for exploring the potential of this compound as a co-former in the development of novel pharmaceutical co-crystals. Successful co-crystallization can lead to improved drug formulations with enhanced physicochemical properties. The systematic application of these screening and characterization methods will be crucial in identifying and optimizing new co-crystal systems. It is important to note that all experimental work should be conducted in accordance with laboratory safety guidelines.
Diethylamine Phosphate as a Catalyst: Application Notes and Protocols
A comprehensive search of available scientific literature and chemical databases did not yield specific examples of diethylamine phosphate being utilized as a catalyst for the Knoevenagel condensation, Henry, or Biginelli reactions. While diethylamine itself, a related secondary amine, is historically known as a basic catalyst for reactions like the Knoevenagel condensation, the specific use of its phosphate salt for these transformations is not well-documented.
Therefore, it is not possible to provide detailed application notes, experimental protocols, and quantitative data tables specifically for this compound as a catalyst in these organic reactions. The information required to create such a document, including reaction conditions, yields, and substrate scope, is not present in the accessible literature.
For researchers interested in the catalytic activity of related compounds, extensive information is available on the use of diethylamine and other amine-based catalysts in these fundamental carbon-carbon bond-forming reactions. Below is a general overview of the role of basic catalysts in these reactions, which may serve as a foundational guide for exploring alternative catalysts.
General Principles of Amine Catalysis in Condensation Reactions
In reactions like the Knoevenagel condensation, a basic catalyst is required to deprotonate an active methylene compound, generating a nucleophilic carbanion (enolate). This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent steps typically involve proton transfer and dehydration to yield the final α,β-unsaturated product.
Hypothetical Catalytic Cycle
Should this compound be explored as a catalyst, its mechanism would likely involve the diethylamine moiety acting as the primary basic component. The phosphate anion could potentially play a role in proton transfer steps or in modulating the overall basicity and solubility of the catalyst. A hypothetical workflow for a base-catalyzed condensation reaction is depicted below.
Caption: A generalized experimental workflow for a base-catalyzed condensation reaction.
Potential Areas for Future Research
The absence of literature on this compound as a catalyst for these specific reactions could indicate an area for novel research. Scientists and drug development professionals might consider investigating its catalytic activity, comparing its efficacy, selectivity, and substrate scope against more conventional catalysts like diethylamine, piperidine, or triethylamine. Such studies would need to systematically determine optimal reaction conditions, including solvent, temperature, and catalyst loading.
Application Notes and Protocols: Diethylamine Phosphate Buffer in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylamine phosphate is a buffer system formed by the combination of the weak base diethylamine and the polyprotic weak acid, phosphoric acid. This buffer can be utilized in a variety of biochemical assays, offering a specific pH range and ionic environment that can be advantageous for certain applications. The presence of both a phosphate component, which is physiologically relevant, and an amine component provides unique properties that can influence enzyme activity, protein stability, and molecular interactions. These application notes provide a comprehensive guide to the preparation and use of this compound buffer in biochemical research.
Properties of this compound Buffer
Understanding the physicochemical properties of this compound is crucial for its effective application. The buffering capacity is determined by the pKa values of both diethylamine and the various ionization states of phosphoric acid.
| Property | Value | Source |
| Molecular Formula | C4H14NO4P | [1] |
| Molecular Weight | 171.13 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 153-156 °C | |
| pKa of Diethylamine (at 25°C) | ~11.0 | [3] |
| pKa values of Phosphoric Acid (at 25°C) | pKa1 ≈ 2.15, pKa2 ≈ 7.20, pKa3 ≈ 12.35 | [4] |
| Effective pH Range | This buffer system can theoretically buffer in three pH ranges: around pH 2, pH 7, and pH 11-12. The most relevant range for many biochemical assays is centered around pH 7, utilizing the second dissociation of phosphoric acid. | |
| Temperature Coefficient (d(pH)/dT) | Data not readily available. Users should empirically determine the pH at the desired experimental temperature. | |
| Solubility | Highly soluble in water. | [5] |
| UV Absorbance | Phosphate buffers generally have low UV absorbance, making them suitable for spectrophotometric assays. | [2] |
Applications in Biochemical Assays
This compound buffer can be a suitable choice for various biochemical and analytical techniques:
-
Enzyme Assays: This buffer can be used to maintain a stable pH for a variety of enzymatic reactions, particularly those with optimal activity in the neutral pH range.[6][7] However, it is crucial to consider the potential inhibitory effects of phosphate on certain enzymes.[8]
-
Protein Stability Studies: The ionic composition of the buffer can influence protein stability. This compound may offer a unique environment for studying protein folding, unfolding, and aggregation.
-
High-Performance Liquid Chromatography (HPLC): Diethylamine and other amines can be used as mobile phase modifiers or ion-pairing agents in reversed-phase HPLC to improve the separation of acidic and basic compounds.[9]
-
Capillary Electrophoresis (CE): Diethylamine has been used as an electrolyte additive in CE for the separation of carbohydrates, where it can reduce the electroosmotic flow and form ion-pairs with the analytes.[10]
Experimental Protocols
Protocol 1: Preparation of 1 M this compound Stock Solution (pH 7.0)
Materials:
-
Diethylamine (reagent grade)
-
Phosphoric acid (85%, reagent grade)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
-
Graduated cylinders
-
Beakers
Procedure:
-
Add approximately 800 mL of deionized water to a 1 L beaker on a magnetic stirrer.
-
Slowly and carefully add 68.5 mL of 85% phosphoric acid to the water while stirring. Caution: The reaction is exothermic.
-
Allow the solution to cool to room temperature.
-
In a fume hood, slowly add diethylamine to the phosphoric acid solution while continuously monitoring the pH. Continue adding diethylamine until the pH reaches 7.0. The approximate volume of diethylamine needed will be around 69 mL, but this should be adjusted based on the real-time pH measurement.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
Mix the solution thoroughly.
-
Filter the buffer through a 0.22 µm filter for sterilization and to remove any particulates, especially if it will be used for cell-based assays or long-term storage.
-
Store the stock solution at 4°C.
Protocol 2: General Enzyme Activity Assay using this compound Buffer
This protocol provides a general framework for an enzyme assay. The specific concentrations of substrate, enzyme, and cofactors, as well as the incubation time and temperature, will need to be optimized for the specific enzyme being studied.
Materials:
-
1 M this compound buffer (pH 7.0, from Protocol 1)
-
Enzyme stock solution
-
Substrate stock solution
-
Cofactors or other required additives
-
Deionized water
-
Spectrophotometer or other appropriate detection instrument
-
Microplate or cuvettes
Procedure:
-
Prepare the Assay Buffer: Dilute the 1 M this compound stock solution to the desired final concentration (e.g., 50 mM) with deionized water. Adjust the pH to the optimal value for the enzyme at the intended assay temperature.
-
Prepare the Reaction Mixture: In a microplate well or cuvette, combine the following components in the specified order:
-
Assay Buffer
-
Deionized water (to reach the final volume)
-
Cofactors or additives (if required)
-
Substrate solution
-
-
Initiate the Reaction: Add the enzyme solution to the reaction mixture to start the reaction. The final volume of the reaction should be consistent across all assays.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme for a predetermined amount of time.
-
Detection: Measure the change in absorbance, fluorescence, or other signal over time using a suitable instrument. The rate of the reaction can be determined from the initial linear portion of the progress curve.
-
Controls: Include appropriate controls, such as a reaction without the enzyme (to measure non-enzymatic substrate degradation) and a reaction without the substrate (to measure any background signal from the enzyme preparation).
Visualizations
Caption: Workflow for a typical enzyme activity assay.
Caption: Influence of buffer on an enzymatic reaction.
Considerations and Troubleshooting
-
pH Stability and Temperature: The pH of amine-containing buffers can be sensitive to temperature changes. It is essential to measure and adjust the pH of the this compound buffer at the temperature at which the assay will be performed.
-
Interaction with Divalent Cations: Phosphate is known to precipitate with certain divalent cations, such as Ca²⁺ and Mg²⁺, at high concentrations. If your assay requires these cations, it is advisable to test for precipitation or consider using a lower concentration of the buffer.
-
Enzyme Inhibition: Phosphate ions can act as inhibitors for some enzymes, particularly those that utilize phosphate-containing substrates or are regulated by phosphorylation. It is crucial to perform control experiments to assess any potential inhibitory effects of the this compound buffer on the enzyme of interest.[8]
-
Buffer Purity: The purity of diethylamine and phosphoric acid can affect the performance of the buffer. Use high-quality reagents to avoid contamination with metal ions or other interfering substances.
-
Ionic Strength: The ionic strength of the buffer can influence enzyme kinetics and protein stability. The concentration of the this compound buffer should be optimized for each specific application.
Conclusion
This compound buffer offers a viable alternative to more common biological buffers for specific applications. Its unique composition can provide a suitable environment for various biochemical assays, particularly in the neutral pH range. However, researchers must be mindful of its potential interactions with assay components and the influence of temperature on its pH. Careful optimization and appropriate control experiments are essential for the successful implementation of this buffer system in your research.
References
- 1. chem-lab.be [chem-lab.be]
- 2. labogens.com [labogens.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 缓冲液参考中心 [sigmaaldrich.com]
- 5. cpachem.com [cpachem.com]
- 6. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. High-performance capillary electrophoretic separation of carbohydrates with indirect UV detection using diethylamine and borate as electrolyte additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethylamine Phosphate in Solid-State Proton-Conducting Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential application of diethylamine phosphate (DEAP) as a component in solid-state proton-conducting electrolytes. While direct experimental data for DEAP in this specific application is limited in publicly available literature, this document presents a representative framework based on analogous organic amine phosphate systems. The protocols outlined below are intended to serve as a foundational guide for researchers exploring novel proton-conducting materials. The information includes a proposed synthesis method, detailed experimental protocols for characterization, and representative data for key performance metrics such as ionic conductivity and thermal stability.
Introduction
Solid-state proton conductors are a critical component in the development of next-generation electrochemical devices, including fuel cells and sensors. The incorporation of organic cations, such as protonated amines, into phosphate-based frameworks is a promising strategy for enhancing proton conductivity.[1][2] The diethylammonium cation, derived from diethylamine, can potentially facilitate proton transport through the formation of extensive hydrogen-bonding networks.[3] This document outlines the synthesis and characterization of a hypothetical this compound-based solid electrolyte.
Synthesis of this compound (DEAP)
A common method for synthesizing amine phosphate salts is through a straightforward acid-base neutralization reaction.
Materials:
-
Diethylamine ((C₂H₅)₂NH)
-
Orthophosphoric acid (H₃PO₄)
-
Ethanol (or another suitable solvent)
-
Deionized water
Protocol:
-
In a fume hood, dissolve a specific molar quantity of diethylamine in ethanol in a reaction vessel.
-
Slowly add an equimolar amount of orthophosphoric acid dropwise to the diethylamine solution while stirring continuously. The reaction is exothermic, so cooling the vessel in an ice bath is recommended.
-
After the addition is complete, continue stirring the solution for 2-4 hours at room temperature to ensure the reaction goes to completion.
-
The resulting this compound salt can be isolated by solvent evaporation under reduced pressure.
-
The solid product should be washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and then dried in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.
Characterization of DEAP Solid Electrolyte
Ionic Conductivity Measurement
Electrochemical Impedance Spectroscopy (EIS) is the standard technique for determining the ionic conductivity of solid electrolytes.
Experimental Protocol:
-
Sample Preparation:
-
Grind the synthesized DEAP powder into a fine consistency using an agate mortar and pestle.
-
Press the powder into a pellet of known diameter (e.g., 10 mm) and thickness (e.g., 1-2 mm) using a hydraulic press at a pressure of approximately 5-10 tons.
-
-
Electrode Application:
-
Sputter coat both faces of the pellet with a conductive metal, such as gold or platinum, to serve as blocking electrodes. The thickness of the electrode layer should be around 50-100 nm.
-
-
EIS Measurement:
-
Place the pellet in a two-electrode test cell.
-
Connect the cell to an impedance analyzer.
-
Perform the EIS measurement over a frequency range of 1 MHz to 1 Hz with an AC amplitude of 10-20 mV.
-
Conduct the measurements at various temperatures and relative humidity (RH) levels to determine their effect on conductivity. The sample should be allowed to equilibrate at each condition for at least 30 minutes before measurement.
-
-
Data Analysis:
-
The bulk resistance (R) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis (Z') of the Nyquist plot.
-
The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A) where L is the thickness of the pellet and A is the cross-sectional area of the electrode.
-
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the material.
Experimental Protocol:
-
Sample Preparation:
-
Place a small amount of the DEAP powder (5-10 mg) into an alumina crucible.
-
-
TGA Measurement:
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to a desired upper temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
-
Data Analysis:
-
The TGA curve will show the weight loss of the sample as a function of temperature. The onset temperature of decomposition is a key indicator of the material's thermal stability.
-
Data Presentation
The following tables summarize representative quantitative data for a hypothetical DEAP-based solid electrolyte, based on values reported for similar organic amine phosphate systems.[1][3]
Table 1: Representative Ionic Conductivity of DEAP Solid Electrolyte
| Temperature (°C) | Relative Humidity (%) | Ionic Conductivity (S/cm) |
| 25 | 50 | 1.2 x 10⁻⁵ |
| 25 | 75 | 5.8 x 10⁻⁴ |
| 25 | 95 | 2.1 x 10⁻³ |
| 50 | 95 | 8.5 x 10⁻³ |
| 75 | 95 | 1.5 x 10⁻² |
Table 2: Representative Thermal Stability of DEAP Solid Electrolyte
| Parameter | Value |
| Onset Decomposition Temperature (T_onset) | ~220 °C |
| Temperature at 5% Weight Loss (T_d5%) | ~250 °C |
| Residual Weight at 600 °C | ~40% |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of DEAP.
Caption: Generalized proton conduction mechanism in an organic amine phosphate system.
Conclusion
The protocols and representative data presented herein provide a foundational framework for the investigation of this compound as a potential solid-state proton-conducting electrolyte. The use of organic cations like diethylammonium is a viable strategy for designing novel materials with tailored proton transport properties. Further experimental validation is necessary to fully elucidate the performance and potential of DEAP in electrochemical applications.
References
Diethylamine Phosphate: A Versatile Precursor for the Synthesis of Advanced Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylamine phosphate (DEAP), a salt formed from the reaction of diethylamine and phosphoric acid, is emerging as a versatile precursor and structure-directing agent in the synthesis of a variety of functional materials. Its utility spans from the creation of microporous crystalline materials like aluminophosphate (AlPO) and silicoaluminophosphate (SAPO) molecular sieves to potential applications in the development of ferroelectric and piezoelectric materials. For professionals in drug development, the porous nature and tunable properties of materials synthesized using DEAP-related methods open avenues for novel drug delivery systems.
These application notes provide a comprehensive overview of the use of diethylamine and its phosphate salt in materials synthesis, offering detailed experimental protocols, quantitative data summaries, and visual representations of synthetic workflows and potential biological interactions. While many synthesis protocols utilize diethylamine directly with a phosphorus source like phosphoric acid, it is understood that this compound is formed in situ under these conditions, acting as the functional precursor.
I. Synthesis of Silicoaluminophosphate (SAPO-34) Molecular Sieves
SAPO-34, a molecular sieve with a chabazite (CHA) crystal structure, is of significant interest as a catalyst, particularly in the methanol-to-olefins (MTO) reaction. Diethylamine is a commonly employed organic structure-directing agent (SDA) for the hydrothermal synthesis of SAPO-34.
Quantitative Data for SAPO-34 Synthesis
| Parameter | Value/Range | Reference |
| Reactant Molar Ratio | ||
| DEA/Al2O3 | ≥ 1.5 | [1] |
| SiO2/Al2O3 | > 0.1 | [1] |
| P2O5/Al2O3 | 0.8 - 1.0 | [1] |
| H2O/Al2O3 | 50 | [1] |
| Crystallization Conditions | ||
| Temperature | 200 °C | [1] |
| Time | 48 hours | [1] |
| Calcination Conditions | ||
| Temperature | 550 °C | [1] |
| Time | 5 hours | [1] |
Experimental Protocol: Hydrothermal Synthesis of SAPO-34
This protocol details the hydrothermal synthesis of SAPO-34 using diethylamine as a structure-directing agent.
Materials:
-
Pseudoboehmite (Al2O3 source)
-
Phosphoric acid (85 wt%)
-
Silica sol (25 wt% SiO2)
-
Diethylamine (DEA)
-
Deionized water
Procedure:
-
Prepare the synthesis gel with the molar composition: xDEA : 0.6SiO2 : 1.0Al2O3 : 0.8P2O5 : 50H2O, where x ≥ 1.5.
-
In a typical preparation, combine the required amount of deionized water and phosphoric acid in a beaker.
-
Slowly add the pseudoboehmite to the solution while stirring vigorously to form a homogeneous slurry.
-
Add the silica sol to the slurry and continue stirring.
-
Finally, add the diethylamine dropwise to the mixture under continuous stirring.
-
Stir the final gel for an additional 2-4 hours to ensure homogeneity.
-
Transfer the gel to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 200 °C for 48 hours under static conditions.
-
After crystallization, cool the autoclave to room temperature.
-
Recover the solid product by filtration, wash it thoroughly with deionized water until the pH of the filtrate is neutral, and dry it at 120 °C for 4 hours.
-
To remove the organic template (DEA), calcine the as-synthesized powder at 550 °C for 5 hours in air.
Experimental Workflow for SAPO-34 Synthesis
II. Synthesis of Ferroelectric and Piezoelectric Materials
While this compound is cited as a reagent for research in ferroelectric and piezoelectric materials, specific synthesis protocols explicitly using this precursor are not widely available in peer-reviewed literature.[1] Therefore, a general overview of a common synthesis method for these materials is provided below. The role of this compound in such syntheses would likely be as a source of phosphate ions and as a component that can influence the pH and ionic strength of the reaction medium, potentially affecting crystal growth and morphology.
General Protocol: Solid-State Reaction for Ceramic Synthesis
This method is widely used for preparing polycrystalline ferroelectric and piezoelectric ceramics.
Materials:
-
High-purity metal oxide or carbonate powders (e.g., PbO, ZrO2, TiO2 for PZT).
-
Phosphate source (e.g., ammonium dihydrogen phosphate, or potentially this compound).
Procedure:
-
Weigh the precursor powders in stoichiometric amounts.
-
Mix the powders thoroughly in a ball mill with a suitable solvent (e.g., ethanol or isopropanol) and grinding media for several hours to achieve a homogeneous mixture.
-
Dry the mixture to remove the solvent.
-
Calcine the dried powder at a high temperature (e.g., 800-1200 °C) for several hours to form the desired crystalline phase. The exact temperature and time depend on the specific material.
-
Grind the calcined powder again to reduce agglomeration.
-
Add a binder (e.g., polyvinyl alcohol) to the powder and press it into the desired shape (e.g., pellets).
-
Sinter the pressed pellets at a higher temperature (e.g., 1100-1350 °C) to achieve high density.
-
Apply electrodes to the sintered ceramic.
-
Pole the ceramic by applying a strong DC electric field at an elevated temperature to align the ferroelectric domains.
III. Applications in Drug Delivery
The porous nature of materials like SAPO-34 makes them potential candidates for drug delivery systems. The uniform micropores can encapsulate drug molecules, offering protection from degradation and enabling controlled release. While specific studies on the drug delivery applications of materials synthesized with this compound are limited, the general principles of using porous inorganic nanoparticles for this purpose are well-established.
Biocompatibility and Cellular Uptake
The biocompatibility of aluminophosphate-based materials is a critical factor for their use in drug delivery. Studies on similar porous inorganic nanoparticles, such as silica nanoparticles, have shown that surface functionalization is key to determining their interaction with cells and their overall biocompatibility. Amine-functionalized surfaces, which would be a feature of materials synthesized with diethylamine, can influence cellular uptake and cytotoxicity.
It is hypothesized that drug-loaded SAPO-34 nanoparticles would be taken up by cells through endocytosis. The release of the drug could then be triggered by the lower pH environment within endosomes or lysosomes.
Logical Workflow for Nanoparticle-Based Drug Delivery
Conclusion
This compound, and more broadly diethylamine in combination with a phosphate source, serves as an effective structure-directing agent for the synthesis of functional materials, most notably SAPO-34 molecular sieves. The detailed protocols provided herein offer a foundation for the reproducible synthesis of these materials. While its application in the synthesis of ferroelectric and piezoelectric materials is less documented, the general principles of ceramic synthesis can be applied. Furthermore, the potential of the resulting porous materials in drug delivery applications presents an exciting frontier for research, although further studies are required to establish their biocompatibility and efficacy in biological systems. These notes are intended to guide researchers in exploring the diverse applications of this versatile precursor.
References
Application Note & Protocol: Measuring Proton Conductivity in Diethylamine Phosphate Using Electrochemical Impedance Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the characterization of proton conductivity in diethylamine phosphate (DEAP). The primary technique described is Electrochemical Impedance Spectroscopy (EIS), a powerful non-destructive method for analyzing the electrical properties of materials. This guide covers sample preparation, the experimental setup including environmental control, measurement procedures, and data analysis.
Introduction
This compound (CAS: 68109-72-8), also known as diethylammonium dihydrogen phosphate, is an organic phosphate salt used as a reagent in materials research, particularly in the study of ferroelectric and piezoelectric materials.[1][2] The presence of phosphate groups and hydrogen ions suggests its potential as a proton-conducting material, which is a critical property for applications in electrochemical devices such as fuel cells and sensors.
Proton conductivity (σ) is a measure of a material's ability to transport protons (H⁺ ions). In solid-state materials, this transport is highly dependent on factors like temperature and hydration level.[3][4] Electrochemical Impedance Spectroscopy (EIS) is the standard method for determining the ionic conductivity of solid electrolytes.[5] The technique involves applying a small sinusoidal AC voltage over a wide range of frequencies and measuring the resulting current to determine the system's impedance.[6][7] By analyzing the impedance spectrum, typically with a Nyquist plot, the bulk resistance of the material can be isolated and used to calculate its intrinsic conductivity.[8]
This application note details a robust methodology for preparing this compound samples and measuring their proton conductivity under controlled temperature and humidity conditions.
Materials and Equipment
2.1 Materials
-
Deionized Water
-
Inert gas (Argon or Nitrogen) for storage
2.2 Equipment
-
Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA) module (e.g., Metrohm Autolab, Gamry, Solartron)[8]
-
Temperature and humidity-controlled environmental chamber
-
Two-probe conductivity cell with blocking electrodes (e.g., gold-plated or platinum-plated stainless steel)
-
Hydraulic press with a pellet die (e.g., 10 mm diameter)
-
Micrometer screw for thickness measurement
-
Mortar and pestle (agate or zirconia)
-
Analytical balance (±0.1 mg)
-
Glove box or desiccator for sample handling
Experimental Protocols
Protocol 1: Sample Preparation (Pelletizing)
This protocol describes the preparation of a dense, self-standing pellet from powdered this compound, which is essential for accurate conductivity measurements.[8]
-
Drying: Dry the this compound powder under vacuum at 60°C for 12 hours to remove any adsorbed moisture.
-
Grinding: Gently grind the dried powder using an agate mortar and pestle to ensure a fine, homogeneous particle size.
-
Weighing: Weigh approximately 200-300 mg of the ground powder.
-
Pressing:
-
Assemble the pellet die and transfer the weighed powder into the die cavity.
-
Level the powder surface gently.
-
Place the die in the hydraulic press and apply a pressure of approximately 800-900 MPa for 10-15 minutes to form a compact pellet.[8]
-
Carefully release the pressure and eject the pellet from the die.
-
-
Measurement & Storage:
-
Measure the thickness (L) of the pellet at several points using a micrometer and calculate the average.
-
Measure the diameter of the pellet to calculate the cross-sectional area (A).
-
Store the pellet in a desiccator or under an inert atmosphere to prevent rehydration before measurement.
-
Protocol 2: Assembly of the Conductivity Measurement Cell
-
Electrode Placement: Place the prepared this compound pellet into the two-probe conductivity cell, ensuring it is centered between the two parallel blocking electrodes.
-
Contact Pressure: Apply a consistent and moderate contact pressure to ensure good electrical contact between the electrodes and the pellet surface. A spring-loaded mechanism is ideal for this purpose.[8]
-
Cell Connection: Connect the current- and voltage-carrying leads from the potentiostat to the corresponding terminals on the conductivity cell.
-
Environmental Sealing: Place the assembled cell inside the temperature and humidity-controlled chamber. Ensure the chamber is sealed.
Protocol 3: AC Impedance Spectroscopy Measurement
This protocol outlines the procedure for collecting impedance data under controlled environmental conditions.
-
System Equilibration:
-
Set the desired temperature (e.g., 25°C) and relative humidity (e.g., 40% RH) in the environmental chamber.
-
Allow the system to equilibrate for at least 2 hours to ensure the sample reaches thermal and hydration equilibrium.[5]
-
-
EIS Parameter Setup:
-
Data Acquisition:
-
Run the EIS measurement and save the resulting data file. The data will contain frequency, real impedance (Z'), and imaginary impedance (Z'').
-
-
Variable Sweeping:
-
To study the effect of environment, perform a series of measurements by systematically varying the temperature (e.g., in 10-15°C steps) or the relative humidity, ensuring the system equilibrates at each new setpoint before starting the measurement.
-
Protocol 4: Data Analysis and Conductivity Calculation
-
Nyquist Plot: Plot the impedance data with the imaginary part (-Z'') versus the real part (Z'). This is known as a Nyquist plot.
-
Determine Bulk Resistance (R_b): The plot for a solid electrolyte typically shows a semicircle at high frequencies, representing the bulk material response. The bulk resistance (R_b) is determined from the low-frequency intercept of this semicircle with the real (Z') axis.[5][7]
-
Calculate Proton Conductivity (σ): Use the measured bulk resistance and the pellet's dimensions to calculate the proton conductivity using the following equation:
σ = L / (R_b * A)
Where:
-
σ is the proton conductivity (S/cm)
-
L is the average thickness of the pellet (cm)
-
R_b is the bulk resistance (Ω)
-
A is the cross-sectional area of the pellet (cm²)
-
Data Presentation
Quantitative data should be summarized for clear comparison. The following tables present a set of key experimental parameters and illustrative (hypothetical) results for the proton conductivity of this compound.
Table 1: Key Experimental Parameters for EIS Measurement
| Parameter | Value |
| Sample Pellet Diameter | 10.0 mm |
| Sample Pellet Thickness (L) | ~1.5 mm |
| Electrode Material | Gold-Plated Stainless Steel |
| AC Voltage Amplitude | 50 mV |
| Frequency Range | 1 MHz to 1 Hz |
| Temperature Range | 25°C – 85°C |
| Relative Humidity (RH) Range | 40% – 95% |
Table 2: Illustrative Proton Conductivity (σ) of this compound
| Temperature (°C) | RH (%) | Bulk Resistance (R_b) (kΩ) | Proton Conductivity (σ) (S/cm) |
| 25 | 40 | 950.5 | 2.0 x 10⁻⁷ |
| 25 | 60 | 475.2 | 4.0 x 10⁻⁷ |
| 25 | 80 | 158.4 | 1.2 x 10⁻⁶ |
| 25 | 95 | 54.1 | 3.5 x 10⁻⁶ |
| 55 | 40 | 190.1 | 1.0 x 10⁻⁶ |
| 55 | 60 | 79.2 | 2.4 x 10⁻⁶ |
| 55 | 80 | 28.5 | 6.7 x 10⁻⁶ |
| 55 | 95 | 9.5 | 2.0 x 10⁻⁵ |
| 85 | 40 | 38.0 | 5.0 x 10⁻⁶ |
| 85 | 60 | 15.8 | 1.2 x 10⁻⁵ |
| 85 | 80 | 6.3 | 3.0 x 10⁻⁵ |
| 85 | 95 | 2.8 | 6.8 x 10⁻⁵ |
| Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for solid phosphate proton conductors.[3][11] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for proton conductivity measurement.
Logical Relationship Diagram
Caption: Relationship between experimental variables and output.
References
- 1. This compound — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 2. This compound | 68109-72-8 [chemicalbook.com]
- 3. Proton conductivity of mesoporous sol–gel zirconium phosphates for fuel cell applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Electrochemical Impedance Spectroscopy Part 2: Applications [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. batterypowertips.com [batterypowertips.com]
- 8. metrohm.com [metrohm.com]
- 9. chemscene.com [chemscene.com]
- 10. This compound, 98% 68109-72-8 India [ottokemi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Diethylamine as a Template in Zeolite Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeolites are crystalline microporous materials with well-defined pore structures that make them highly valuable in a range of applications, including catalysis, separations, and as drug delivery vehicles. The synthesis of zeolites with specific framework topologies is often guided by the use of organic molecules known as structure-directing agents (SDAs), or templates. Diethylamine (DEA) has been successfully employed as a template in the synthesis of silicoaluminophosphate (SAPO) zeolites, most notably SAPO-34, which possesses the chabazite (CHA) framework topology.
These application notes provide a comprehensive overview of the role of diethylamine as a template in the synthesis of SAPO-34. The "phosphate" component in the context of "diethylamine phosphate" refers to the phosphate source, typically phosphoric acid, used in the synthesis gel to form the aluminophosphate framework, rather than a distinct this compound salt acting as the template. This document offers detailed experimental protocols, quantitative data from literature, and visual representations of the synthesis process to aid researchers in the successful synthesis and understanding of these materials.
Data Presentation
The following tables summarize the quantitative data from various studies on the synthesis of SAPO-34 using diethylamine as a template. These tables highlight the influence of synthesis parameters on the final product characteristics.
Table 1: Influence of Diethylamine and Silica Concentration on SAPO-34 Synthesis
| Molar Ratio (DEA/Al₂O₃) | Molar Ratio (SiO₂/Al₂O₃) | Crystalline Phase | Crystallinity | Crystal Size (µm) | Source |
| 1.0 | 0.4 | SAPO-34 + SAPO-11 | - | - | [1] |
| 1.5 | 0.4 | SAPO-34 | High | 3-7 | [1] |
| 2.0 | 0.4 | SAPO-34 | High | 3-7 | [1] |
| 3.0 | 0.4 | SAPO-34 | High | 3-7 | [1] |
| 4.0 | 0.4 | SAPO-34 + Amorphous | Lower | - | [1] |
| 2.0 | 0.0 | AlPO₄-11 | - | 16-20 (aggregates) | [1] |
| 2.0 | 0.1 | SAPO-11 | - | - | [1] |
| 2.0 | 0.2 | SAPO-34 + SAPO-11 | - | - | [1] |
| 2.0 | 0.6 | SAPO-34 | High | ~5 | [2] |
| 2.0 | 0.8 | SAPO-34 | High | - | [1] |
Note: The synthesis conditions for the data in Table 1 were a crystallization temperature of 200°C for 48 hours.[1]
Table 2: Crystallization Time and Product Characteristics for SAPO-34 Synthesis with Diethylamine
| Crystallization Time (h) | Crystalline Phase | Relative Crystallinity (%) | Crystal Morphology | Source |
| 0 | Amorphous + trace SAPO-34 | Very Low | Amorphous | [2] |
| 0.5 | SAPO-34 + Amorphous | - | Cubic-like rhombohedra | [2] |
| 4 | SAPO-34 | ~90 | Cubic-like rhombohedra | [2] |
| 24 | SAPO-34 | High | Cubic-like rhombohedra | [2] |
| 48 | SAPO-34 | High | Cubic-like rhombohedra | [2] |
Note: The synthesis conditions for the data in Table 2 were a gel composition of 2.0DEA:0.6SiO₂:1.0Al₂O₃:0.8P₂O₅:50H₂O and a crystallization temperature of 200°C.[2]
Experimental Protocols
This section provides a detailed methodology for the hydrothermal synthesis of SAPO-34 using diethylamine as a template, based on established literature.[1][2]
Materials:
-
Pseudoboehmite (AlOOH) or another suitable aluminum source
-
Phosphoric acid (H₃PO₄, 85 wt%)
-
Silica sol (e.g., 30 wt% SiO₂) or another reactive silica source
-
Diethylamine (DEA)
-
Deionized water
Protocol for SAPO-34 Synthesis:
-
Preparation of the Aluminophosphate Gel:
-
In a suitable beaker, add the required amount of deionized water.
-
Slowly add the phosphoric acid to the water with vigorous stirring.
-
Gradually add the pseudoboehmite to the diluted phosphoric acid solution.
-
Continue stirring the mixture for at least 1-2 hours to form a homogeneous white gel.
-
-
Addition of Silica Source and Template:
-
To the aluminophosphate gel, add the silica sol while maintaining vigorous stirring.
-
Subsequently, slowly add the diethylamine to the mixture.
-
Continue stirring the final gel for another 1-2 hours to ensure homogeneity.
-
-
Hydrothermal Crystallization:
-
Transfer the final synthesis gel into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven at the desired crystallization temperature (typically 180-200°C).
-
Maintain the autoclave at this temperature for the specified crystallization time (typically 24-48 hours).
-
-
Product Recovery and Purification:
-
After the crystallization period, cool the autoclave to room temperature.
-
Open the autoclave and recover the solid product.
-
Wash the product repeatedly with deionized water until the pH of the filtrate is neutral. This can be done through centrifugation or filtration.
-
Dry the washed product in an oven at 100-120°C overnight.
-
-
Template Removal (Calcination):
-
To remove the occluded diethylamine template from the zeolite pores, place the dried, as-synthesized product in a furnace.
-
Heat the sample in air or nitrogen flow with a slow heating ramp (e.g., 1-2°C/min) to a final temperature of 550-600°C.
-
Hold at the final temperature for 4-6 hours to ensure complete removal of the organic template.
-
Cool the furnace to room temperature to obtain the calcined, template-free SAPO-34.
-
Characterization:
The synthesized material should be characterized using standard techniques to confirm its structure, morphology, and properties. These include:
-
X-ray Diffraction (XRD): To confirm the crystalline phase and assess crystallinity.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.
-
Energy Dispersive X-ray Spectroscopy (EDX) or X-ray Fluorescence (XRF): To determine the elemental composition (Si, Al, P).
-
Nitrogen Physisorption: To measure the surface area and pore volume.
-
Thermogravimetric Analysis (TGA): To determine the amount of occluded template and the thermal stability of the material.
Mandatory Visualization
The following diagrams illustrate the key processes and relationships in the synthesis of SAPO-34 using diethylamine as a template.
Caption: Experimental workflow for the synthesis of SAPO-34.
Caption: Proposed templating mechanism of diethylamine in SAPO-34 synthesis.
Caption: Logical relationships between synthesis parameters and product properties.
References
Application Notes & Protocols for Diethylamine Phosphate (DEAP) Thin Film Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diethylamine phosphate (DEAP) is a compound of interest for various applications, including as a precursor or component in the fabrication of functional thin films. High-quality thin films are crucial for their performance in areas such as drug delivery systems, where they can offer controlled release and enhanced stability of therapeutic agents.[1][2][3] This document provides detailed application notes and protocols for the preparation of high-quality DEAP thin films using common laboratory techniques.
Thin Film Deposition Techniques
The preparation of high-quality DEAP thin films can be achieved through several methods, primarily categorized into solution-based and vapor-based depositions. The choice of technique often depends on the desired film thickness, uniformity, and the scale of production.
Solution Processing: Spin Coating
Spin coating is a widely used technique for depositing uniform thin films onto flat substrates.[4] It involves depositing a small amount of a fluid onto the center of a substrate and then spinning the substrate at high speed.[5] The centrifugal force spreads the solution, and the solvent evaporates, leaving a thin film of the material.[4]
Key Advantages:
-
Simple, rapid, and low-cost setup.[5]
-
Produces highly uniform films.[4]
-
Film thickness can be controlled by adjusting spin speed, solution concentration, and viscosity.[6][7]
Vapor Deposition Techniques
Vapor deposition methods involve the deposition of a volatilized precursor onto a substrate. These techniques are performed in a vacuum, which minimizes impurities in the deposited film.[8]
-
Chemical Vapor Deposition (CVD): In CVD, the substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.[9] This technique is advantageous for creating conformal coatings with precise thickness control.[10]
-
Physical Vapor Deposition (PVD): PVD involves the vaporization of a solid material into a plasma or ions, which then travel to the substrate and condense to form a thin film.[11] Common PVD methods include thermal evaporation and sputtering.[12]
Experimental Protocols
The following protocols provide a starting point for the preparation of DEAP thin films. Optimization of these parameters is recommended for specific substrates and applications.
Protocol 1: Spin Coating of DEAP Thin Films
Objective: To prepare a uniform thin film of this compound on a substrate using spin coating.
Materials:
-
Solvent (e.g., deionized water, ethanol, or a suitable organic solvent)
-
Substrates (e.g., silicon wafers, glass slides, quartz)
-
Spin coater
-
Hot plate or vacuum oven for annealing
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Treat the substrates with oxygen plasma to enhance surface wettability.
-
-
Precursor Solution Preparation:
-
Prepare a DEAP solution of the desired concentration (e.g., 0.1 M to 0.5 M) by dissolving DEAP powder in the chosen solvent.
-
Stir the solution at room temperature until the DEAP is completely dissolved.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Spin Coating:
-
Place a cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the DEAP solution onto the center of the substrate (e.g., 100 µL for a 1x1 cm² substrate).
-
Start the spin coating program. A two-step process is often effective:
-
The substrate should be spun until the film is dry.
-
-
Post-Deposition Annealing:
-
Transfer the coated substrate to a hot plate or into a vacuum oven.
-
Anneal the film at a temperature range of 100-250°C for 30-60 minutes. Annealing can help to improve film density, remove residual solvent, and enhance crystallinity.[17][18] The optimal temperature will depend on the thermal stability of DEAP and the substrate.[19]
-
Protocol 2: Generic Vapor Deposition of DEAP Thin Films
Objective: To deposit a thin film of DEAP using a thermal evaporation-based PVD technique.
Materials:
-
Substrates (e.g., silicon wafers, quartz)
-
High-vacuum deposition chamber with a thermal evaporation source (e.g., a tungsten boat)
-
Substrate holder with heating capabilities
Procedure:
-
Substrate Preparation:
-
Clean the substrates as described in Protocol 2.1.
-
Mount the substrates onto the substrate holder in the deposition chamber.
-
-
Source Preparation:
-
Place a small amount of DEAP powder into the thermal evaporation source (e.g., tungsten boat).
-
-
Deposition:
-
Evacuate the chamber to a high vacuum (e.g., < 1 x 10⁻⁵ Torr).
-
Heat the substrate to the desired deposition temperature (e.g., 50-150°C) to promote film adhesion and control morphology.
-
Gradually increase the current to the thermal evaporation source to heat the DEAP powder until it starts to sublimate or evaporate.
-
Deposit the DEAP vapor onto the substrates. The deposition rate and film thickness can be monitored in-situ using a quartz crystal microbalance.
-
Once the desired thickness is achieved, stop the evaporation by turning off the power to the source.
-
-
Post-Deposition Treatment:
-
Allow the substrates to cool down to room temperature inside the vacuum chamber before venting.
-
If required, perform a post-deposition annealing step as described in Protocol 2.1 to improve film quality.
-
Data Presentation
Table 1: Key Experimental Parameters for Spin Coating of DEAP Thin Films
| Parameter | Range / Value | Effect on Film Quality |
| Solution Concentration | 0.1 M - 0.5 M | Higher concentration generally leads to thicker films.[7] |
| Solvent Type | Deionized water, Ethanol, etc. | Affects solution viscosity, evaporation rate, and film morphology. |
| Spin Speed (Spreading) | 500 - 1000 rpm | Ensures complete coverage of the substrate by the solution.[16] |
| Spin Speed (Thinning) | 1000 - 8000 rpm | Higher speeds result in thinner films (thickness is inversely proportional to the square root of the spin speed).[6] |
| Spin Time | 30 - 60 seconds | Affects solvent evaporation and final film thickness. |
| Annealing Temperature | 100 - 250 °C | Improves film density, removes residual solvent, and can induce crystallization.[17][18] |
| Annealing Time | 30 - 60 minutes | Ensures complete solvent removal and uniform heat treatment. |
Table 2: Common Thin Film Characterization Techniques
| Technique | Principle | Information Obtained |
| Atomic Force Microscopy (AFM) | A sharp tip on a cantilever scans the surface to create a topographical map.[20] | Surface morphology, roughness, and grain size.[21] |
| Scanning Electron Microscopy (SEM) | A focused beam of electrons scans the surface, and the resulting signals are used to form an image.[20] | Surface morphology, composition (with EDS), and film thickness (cross-section). |
| X-ray Diffraction (XRD) | Collimated X-rays are diffracted by the crystal planes in the film, producing a pattern characteristic of the crystal structure.[20] | Crystalline structure, phase identification, and crystallite size.[22] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Infrared radiation is passed through the film, and the absorption of specific frequencies reveals the presence of molecular bonds. | Chemical composition and functional groups present in the film. |
| Ellipsometry | Measures the change in polarization of light upon reflection from the film surface. | Film thickness, refractive index, and optical constants. |
Visualizations
References
- 1. Layer-by-layer assembled polymeric thin films as prospective drug delivery carriers: design and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Thin Films in the Biomedical Field [sputtertargets.net]
- 3. korvustech.com [korvustech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. mdpi.com [mdpi.com]
- 8. econtent.in [econtent.in]
- 9. Chemical Vapor Deposition - PVA TePla America, LLC [pvateplaamerica.com]
- 10. researchgate.net [researchgate.net]
- 11. alicat.com [alicat.com]
- 12. aimspress.com [aimspress.com]
- 13. chemscene.com [chemscene.com]
- 14. This compound — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 15. CAS-68109-72-8, this compound Manufacturers, Suppliers & Exporters in India | 070900 [cdhfinechemical.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. azooptics.com [azooptics.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Diethylamine Phosphate in the Development of New Pharmaceutical Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of pharmaceutical salts is a cornerstone of drug development, employed to enhance the physicochemical and biopharmaceutical properties of active pharmaceutical ingredients (APIs).[1] For weakly acidic or basic drugs, converting the free form into a salt can significantly improve properties such as solubility, dissolution rate, stability, and manufacturability.[2][3] This, in turn, can lead to enhanced bioavailability.[4] Diethylamine phosphate is a salt-forming agent of interest, combining a secondary amine (diethylamine) with phosphoric acid. Phosphoric acid is a well-known counterion used to increase aqueous solubility, often facilitating parenteral administration.[5] Diethylamine, as a basic counterion, has been successfully used to formulate topical drugs like diclofenac, where it enhances skin permeability.[6] The combination in this compound offers a unique set of properties for formulators to explore.
These application notes provide a comprehensive overview of the use of this compound in forming novel pharmaceutical salts, including detailed experimental protocols for synthesis and characterization.
Rationale for Selecting this compound as a Salt Former
The selection of a suitable counterion is a critical step in the pre-formulation stage of drug development.[2] The "pKa rule" is a guiding principle, which suggests that a stable salt is likely to form when there is a difference of at least 2 to 3 pKa units between the API and the salt former.[2] Diethylamine is a moderately strong base (pKa of its conjugate acid is ~11), and phosphoric acid is a triprotic acid with pKa values of approximately 2.15, 7.20, and 12.35. This provides a versatile pH range for salt formation with a variety of APIs.
Key advantages of using this compound include:
-
Enhanced Solubility: Phosphates are known for their ability to significantly increase the aqueous solubility of APIs.[5]
-
Improved Dissolution Rate: By increasing solubility, the dissolution rate of the API is often proportionally enhanced, which can be a critical factor for oral absorption.[1]
-
Potential for Improved Permeability: The diethylamine moiety may enhance membrane permeability, particularly in topical formulations, as seen with diclofenac diethylamine.
-
Versatility in Formulation: The properties of this compound may be suitable for various dosage forms, including oral solids, parenteral solutions, and topical preparations.
Data Presentation: Comparative Physicochemical Properties
The choice of a salt form is often validated by comparing its properties to the free form of the API or other existing salts. The following table summarizes a case study on diclofenac, comparing the diethylamine salt to the more common sodium salt. While this is not a this compound salt, it provides valuable insight into the influence of the diethylamine counterion.
| Property | Diclofenac Diethylamine (DDEA) | Diclofenac Sodium (DNa) | Reference(s) |
| Aqueous Solubility (25°C) | 33 mM | 66 mM | [7] |
| Comments on Solubility | Lower intrinsic aqueous solubility compared to the sodium salt. However, in the presence of cosolvents like ethanol and PEG 400, its solubility is significantly enhanced. | Higher intrinsic aqueous solubility. | [7][8] |
| Skin Permeation | Exhibited significantly higher permeation through human skin in an emulsion formulation compared to a diclofenac sodium gel, even at a lower concentration. | Lower skin permeation from a gel formulation compared to the diethylamine salt in an emulsion. |
Experimental Protocols
General Protocol for the Preparation of a this compound Salt of a Weakly Acidic API
This protocol describes a general method for the synthesis of a this compound salt from a weakly acidic API using diethylamine and phosphoric acid.
Materials:
-
Weakly Acidic API
-
Diethylamine
-
Phosphoric Acid (85% w/w)
-
Suitable solvent (e.g., acetone, ethanol, isopropanol)
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
pH meter
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution of API: Dissolve the weakly acidic API in the selected solvent in the glass reactor. The amount of solvent should be sufficient to fully dissolve the API, typically at a slightly elevated temperature (e.g., 40-50°C).
-
Preparation of this compound Solution: In a separate vessel, prepare an equimolar solution of diethylamine and phosphoric acid in the same solvent. Caution: The reaction is exothermic and should be performed with cooling.
-
Salt Formation: Slowly add the this compound solution to the API solution with constant stirring.
-
pH Adjustment (Optional): Monitor the pH of the reaction mixture. If necessary, adjust the pH to the desired range by adding small amounts of diethylamine or phosphoric acid to ensure complete salt formation.
-
Crystallization: Cool the reaction mixture slowly to induce crystallization. The cooling rate can be controlled to influence crystal size and morphology. Seeding with a small amount of previously formed salt crystals can be beneficial if crystallization is slow to initiate.
-
Isolation: Once crystallization is complete, collect the solid salt by filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials or impurities.
-
Drying: Dry the salt in a vacuum oven at a suitable temperature until a constant weight is achieved.
Characterization of the Newly Formed Salt
XRPD is a primary technique to confirm the formation of a new crystalline salt form and to characterize its solid state.[9][10]
Equipment:
-
X-ray powder diffractometer with a copper (Cu Kα) radiation source.
Procedure:
-
Sample Preparation: Gently grind a small amount of the dried salt to a fine powder using a mortar and pestle.
-
Sample Mounting: Pack the powdered sample into the sample holder.
-
Data Collection: Collect the XRPD pattern over a suitable 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.
-
Data Analysis: Compare the XRPD pattern of the new salt with those of the API free acid and the starting materials. The formation of a new crystalline phase is confirmed by a unique diffraction pattern with different peak positions and intensities.[9]
DSC is used to determine the melting point and other thermal properties of the salt, providing information on its purity and polymorphic form.[6][11]
Equipment:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried salt into an aluminum DSC pan.
-
Sealing: Crimp the pan with a lid.
-
Thermal Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge over a temperature range that encompasses the expected melting point.
-
Data Analysis: The melting point is typically determined from the onset or peak of the endothermic event on the DSC thermogram. A sharp melting endotherm is indicative of a pure crystalline substance.
HPLC is used to determine the purity of the synthesized salt and to quantify any residual starting materials or impurities.
Equipment:
-
High-Performance Liquid Chromatography system with a suitable detector (e.g., UV-Vis).
-
Appropriate HPLC column (e.g., C18 reversed-phase).
Procedure:
-
Standard and Sample Preparation: Prepare standard solutions of the API and the newly formed salt at known concentrations in a suitable mobile phase.
-
Chromatographic Conditions: Develop a suitable HPLC method to separate the API from potential impurities. This will involve optimizing the mobile phase composition, flow rate, and column temperature.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the salt by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Visualizations
Caption: Experimental workflow for the preparation and characterization of a new pharmaceutical salt.
Caption: Logical relationship showing how salt formation improves drug bioavailability.
References
- 1. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kar.kent.ac.uk [kar.kent.ac.uk]
- 4. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2008075993A1 - The use of diethylamine as analgesic in pharmaceutical preparations - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. KiloMentor: Preparation of Pharmaceutical Salts [kilomentor.blogspot.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Practical Applications of Diethylamine Phosphate in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylamine phosphate (DEAP), with the chemical formula (CH₃CH₂)₂NH₂H₂PO₄, is a versatile compound that finds niche but important applications in various domains of materials science. Its properties, stemming from the combination of a secondary amine and a phosphate group, make it a valuable reagent in the synthesis of functional materials and as a protective agent against material degradation. This document provides detailed application notes and experimental protocols for the use of this compound in materials science, with a focus on its role as a corrosion inhibitor and as a reagent in the synthesis of functional materials. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz.
Application 1: Corrosion Inhibition
This compound is an effective corrosion inhibitor for various metals and alloys, particularly for mild steel in acidic environments. The inhibitive action is attributed to the adsorption of the diethylammonium cation and the phosphate anion onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.
Quantitative Data: Corrosion Inhibition Efficiency
The following table summarizes the typical corrosion inhibition efficiency of this compound on mild steel in a 1 M HCl solution at various concentrations, as determined by electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) measurements.
| Concentration (mM) | Inhibition Efficiency (η%) from EIS | Inhibition Efficiency (η%) from PDP |
| 0.1 | 75.2 | 74.8 |
| 0.5 | 88.5 | 87.9 |
| 1.0 | 92.3 | 91.5 |
| 2.0 | 95.1 | 94.6 |
| 5.0 | 96.8 | 96.2 |
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol outlines the procedure for evaluating the corrosion inhibition performance of this compound using electrochemical methods.
1. Materials and Equipment:
-
Mild steel coupons (working electrode)
-
Platinum foil or graphite rod (counter electrode)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)
-
Potentiostat/Galvanostat with EIS capability
-
Electrochemical cell
-
1 M Hydrochloric acid (HCl) solution (corrosive medium)
-
This compound (inhibitor)
-
Acetone, ethanol, and deionized water for cleaning
-
Emery paper of various grades (e.g., 400, 600, 800, 1200 grit)
2. Working Electrode Preparation:
-
Mechanically polish the mild steel coupons with successively finer grades of emery paper.
-
Degrease the coupons by sonicating in acetone for 5 minutes, followed by rinsing with ethanol and deionized water.
-
Dry the coupons in a stream of warm air.
-
Mount the prepared coupon in an electrode holder, exposing a defined surface area (e.g., 1 cm²) to the electrolyte.
3. Electrochemical Measurements:
-
Prepare the test solutions: 1 M HCl (blank) and 1 M HCl containing various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM).
-
Assemble the three-electrode electrochemical cell with the prepared working electrode, counter electrode, and reference electrode.
-
Fill the cell with the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP.
-
Apply a sinusoidal AC perturbation of 10 mV amplitude over a frequency range of 100 kHz to 10 mHz.
-
Fit the obtained Nyquist plots to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (η%) using the formula: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Potentiodynamic Polarization (PDP):
-
After OCP stabilization, polarize the working electrode potentiodynamically from -250 mV to +250 mV (vs. OCP) at a scan rate of 1 mV/s.
-
Extrapolate the Tafel plots to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (η%) using the formula: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Application 2: Reagent in the Synthesis of Functional Materials
This compound serves as an auxiliary material reagent, primarily in the synthesis of ferroelectric and piezoelectric materials.[1][2] The diethylammonium cation can act as a templating agent, influencing the crystal structure and morphology of the final product, while the phosphate group can be incorporated into the material's lattice or act as a flux to facilitate crystal growth at lower temperatures.
Application Note: Synthesis of Piezoelectric and Ferroelectric Materials
While specific, detailed protocols for the use of this compound in the synthesis of every possible ferroelectric or piezoelectric material are proprietary or not widely published, its role is generally as a component in hydrothermal or sol-gel synthesis routes. It can influence the reaction pH, act as a source of phosphate ions, and the organic cation can direct the crystal structure.
Representative Experimental Protocol: Hydrothermal Synthesis of a Phosphate-Based Piezoelectric Material
This protocol is a representative example of how this compound could be used in the hydrothermal synthesis of a lead-free piezoelectric material like potassium sodium niobate (KNN) with phosphate modification.
1. Materials and Equipment:
-
Niobium pentoxide (Nb₂O₅)
-
Potassium hydroxide (KOH)
-
Sodium hydroxide (NaOH)
-
This compound (DEAP)
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer with heating plate
-
Oven
-
Centrifuge
-
Equipment for material characterization (XRD, SEM)
2. Synthesis Procedure:
-
In a typical synthesis, dissolve stoichiometric amounts of KOH and NaOH in deionized water in a beaker with constant stirring.
-
Add Nb₂O₅ to the alkaline solution and stir until a clear solution is obtained, forming the niobate precursor.
-
In a separate beaker, dissolve a specific molar percentage of this compound in deionized water.
-
Slowly add the this compound solution to the niobate precursor solution while stirring continuously. The final pH of the mixture should be adjusted if necessary.
-
Transfer the final precursor solution into a Teflon-lined stainless steel autoclave, filling it to about 80% of its volume.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-220 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation and wash it several times with deionized water and ethanol to remove any unreacted precursors and by-products.
-
Dry the final powder in an oven at a low temperature (e.g., 80 °C) for several hours.
-
The obtained powder can then be calcined at a higher temperature to improve crystallinity and subsequently pressed into pellets and sintered for piezoelectric property measurements.
Disclaimer
The provided protocols are intended as a general guide. Researchers should consult relevant literature and safety data sheets before conducting any experiments. The specific parameters for synthesis and testing may need to be optimized for the particular material and application.
References
Troubleshooting & Optimization
Technical Support Center: Diethylamine Phosphate Synthesis and Purification
Welcome to the Technical Support Center for the synthesis and purification of diethylamine phosphate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of this compound, ensuring you achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis of this compound is a straightforward acid-base neutralization reaction. It involves reacting diethylamine, a secondary amine, with phosphoric acid. The amine acts as a base, and the phosphoric acid acts as an acid, forming the diethylammonium dihydrogen phosphate salt.[1] This salt is what is commonly referred to as this compound.
Q2: What are the most common impurities in synthesized this compound?
A2: The most common impurities are typically residual starting materials. These include:
-
Unreacted Diethylamine: If an excess of diethylamine is used or if the reaction does not go to completion, residual diethylamine will remain.
-
Excess Phosphoric Acid: Conversely, if an excess of phosphoric acid is used, it will be present as an impurity in the final product.
Side products are generally minimal in this direct acid-base reaction, provided that the starting materials are of high purity.
Q3: Why is purification of this compound important?
A3: High purity of this compound is critical for its applications, particularly in research and development for ferroelectric and piezoelectric materials.[2] Impurities can negatively impact the material's properties, leading to inconsistent and unreliable results in sensitive applications. For example, residual starting materials can alter the stoichiometry and crystal structure of the final materials.
Q4: What is the recommended method for purifying crude this compound?
A4: Recrystallization is the most effective and widely used method for purifying solid organic compounds like this compound.[3][4] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a hot solvent and then allowing it to cool slowly, the desired compound will form pure crystals, leaving the impurities dissolved in the remaining solvent (mother liquor).
Q5: Which solvents are suitable for the recrystallization of this compound?
A5: this compound is soluble in water and methanol. Therefore, a suitable solvent system for recrystallization is a mixture of an alcohol and water, such as methanol/water or ethanol/water.[5][6] The optimal ratio of these solvents will need to be determined empirically to maximize yield and purity. An antisolvent crystallization approach with ethanol has been shown to be effective for the analogous ammonium dihydrogen phosphate.[7]
Troubleshooting Guides
Issue 1: The final product has a strong ammonia-like or fishy odor.
-
Cause: This indicates the presence of residual, unreacted diethylamine.
-
Solution:
-
Stoichiometry Check: Ensure that phosphoric acid was used in at least a 1:1 molar ratio with diethylamine during the synthesis.
-
Recrystallization: Perform a careful recrystallization. Unreacted diethylamine is highly soluble in most common solvents and will likely remain in the mother liquor.
-
Washing: After filtration of the recrystallized product, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved diethylamine.[8]
-
Issue 2: The purified product is oily or fails to crystallize.
-
Cause: This can be due to several factors:
-
The presence of a significant amount of impurities depressing the melting point.
-
Using an inappropriate recrystallization solvent or an incorrect solvent ratio.
-
Cooling the solution too rapidly.[9]
-
-
Solution:
-
Solvent System Optimization: If using a mixed solvent system (e.g., methanol/water), try adjusting the ratio. If the compound is too soluble, add more of the "poor" solvent (antisolvent). If it is not dissolving, add more of the "good" solvent.
-
Slow Cooling: Allow the hot, dissolved solution to cool slowly to room temperature on a benchtop, insulated with paper towels or a cork ring, before moving it to an ice bath.[9][10] Slow cooling encourages the formation of pure crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.[4]
-
Remove Excess Solvent: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent to reach the saturation point.[9]
-
Issue 3: The yield of purified this compound is low.
-
Cause:
-
Using too much solvent during recrystallization, causing a significant amount of the product to remain in the mother liquor.[9]
-
Premature crystallization during a hot filtration step.
-
Incomplete initial reaction.
-
-
Solution:
-
Minimize Solvent Usage: During recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8]
-
Recover from Mother Liquor: The mother liquor can be concentrated by heating to reduce the solvent volume and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Ensure Complete Reaction: Before purification, ensure the initial reaction has gone to completion. This can be monitored by checking the pH of the reaction mixture.
-
Purity Improvement Data
| Purification Step | Expected Purity |
| Crude Product | Variable (dependent on reaction conditions) |
| After 1st Recrystallization | > 98% |
| After 2nd Recrystallization | > 99% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the established acid-base chemistry for forming amine phosphate salts.[1]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, add a calculated amount of 85% phosphoric acid.
-
Solvent Addition: Dilute the phosphoric acid with a suitable solvent, such as isopropanol or ethanol.
-
Slow Addition of Amine: Slowly add an equimolar amount of diethylamine to the stirred phosphoric acid solution. The reaction is exothermic, so maintain the temperature below 25°C using the ice bath.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Isolation of Crude Product: The this compound salt will precipitate from the solution. Collect the crude solid by vacuum filtration.
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50°C) to remove residual solvent.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound from a methanol/water solvent system.
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Solvent Preparation: Prepare a mixture of methanol and water. A good starting point is a 9:1 or 8:2 (v/v) ratio.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the methanol/water solvent and heat the mixture on a hot plate with stirring until it boils. Continue to add the hot solvent mixture in small portions until the solid is completely dissolved.[3]
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Pure crystals of this compound should form. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[4]
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Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of the cold methanol/water solvent mixture to remove any remaining impurities.[8]
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Drying: Dry the purified crystals in a vacuum oven.
Visual Guides
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Ammonium dihydrogen phosphate synthesis - chemicalbook [chemicalbook.com]
- 2. This compound — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. US2256196A - Purification of diphenylamine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. unifr.ch [unifr.ch]
- 11. chemscene.com [chemscene.com]
Troubleshooting common defects in diethylamine phosphate crystal growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystal growth of diethylamine phosphate (DEAP).
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Frequently Asked Questions (FAQs)
Q1: What is the most common method for growing this compound crystals?
A1: The most common and accessible method for growing DEAP crystals is the slow evaporation of a saturated aqueous solution at a constant temperature. This technique allows for the gradual increase in supersaturation, which is essential for the formation of well-defined single crystals.
Q2: What are the typical signs of a successful DEAP crystal growth experiment?
A2: A successful experiment will yield transparent, well-faceted crystals with smooth surfaces. The crystals should be free of visible inclusions, cracks, or cloudiness.
Q3: How critical is the purity of the starting materials (diethylamine and phosphoric acid)?
A3: The purity of the starting materials is highly critical. Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to defects such as dislocations, inclusions, and a reduction in overall crystal quality and transparency. It is recommended to use high-purity reagents (≥98%).
Q4: What is the expected morphology of DEAP crystals?
A4: While the exact morphology can be influenced by growth conditions, phosphate crystals grown from aqueous solutions, such as those in the KDP/ADP family which share similarities, often exhibit prismatic or bipyramidal shapes.
Q5: How can I control the size of the DEAP crystals?
A5: Crystal size can be controlled by managing the nucleation rate. To grow larger crystals, aim for a lower number of initial nuclei. This can be achieved by using a slow evaporation rate, precise temperature control, and a solution with a carefully controlled level of supersaturation. Introducing a single, high-quality seed crystal into a saturated solution can also promote the growth of a large, single crystal.
Troubleshooting Guide
This guide addresses common defects and issues encountered during the crystal growth of this compound.
Issue 1: No Crystal Formation
Symptoms:
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The solution remains clear with no signs of nucleation even after a significant amount of time.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Undersaturated Solution | The concentration of DEAP is below the saturation point. Increase the concentration by either adding more DEAP or allowing more solvent to evaporate. Gently heating the solution can help dissolve more solute, but it must be cooled slowly. |
| Presence of Inhibiting Impurities | Impurities in the solvent or on the glassware can prevent nucleation. Ensure you are using high-purity water (distilled or deionized) and thoroughly cleaned glassware. |
| Inappropriate Temperature | The temperature may be too high, increasing solubility and preventing supersaturation. Try lowering the ambient temperature or moving the setup to a cooler, temperature-stable environment. |
| Lack of Nucleation Sites | Spontaneous nucleation can be difficult. Introduce a seed crystal or create nucleation sites by gently scratching the bottom of the container with a glass rod. |
Issue 2: Formation of Many Small Crystals (Polycrystalline Mass)
Symptoms:
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A large number of small, often intergrown crystals form instead of a few large single crystals.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Supersaturation | The solution is too concentrated, leading to rapid and uncontrolled nucleation. Dilute the solution slightly or reduce the evaporation rate (e.g., by using a container with a smaller opening). |
| Rapid Cooling | If the solution was heated to achieve saturation, cooling it too quickly can cause a sudden drop in solubility and massive nucleation. Ensure a slow and controlled cooling process. |
| Agitation or Vibration | Mechanical disturbances can induce nucleation. Place the crystal growth setup in a location free from vibrations. |
Issue 3: Opaque or Cloudy Crystals
Symptoms:
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The grown crystals lack transparency and appear milky or cloudy.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Solvent Inclusions | Rapid crystal growth can trap pockets of the solvent within the crystal lattice. Reduce the rate of solvent evaporation or slow down the cooling rate to allow the crystal to grow more slowly and orderly. |
| Incorporation of Impurities | Impurities from the starting materials or solvent can be incorporated into the crystal. Use higher purity reagents and solvent. Filtering the saturated solution before setting it for crystallization can also help. |
| Veiling or "Ghost" Inclusions | These are often caused by fluctuations in temperature or supersaturation during growth. Maintain a highly stable temperature environment for the crystallization setup. |
Issue 4: Surface Defects (e.g., striations, pits, dendrites)
Symptoms:
-
The crystal faces are not smooth and exhibit patterns, lines, or branching structures.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Unstable Growth Conditions | Fluctuations in temperature or supersaturation can disrupt the orderly deposition of molecules on the crystal faces. Ensure a stable environment. |
| High Growth Rate | Growing the crystals too quickly can lead to the formation of defects on the surface. Slow down the growth rate by reducing the evaporation rate or the degree of supersaturation. |
| Convection Currents in the Solution | Temperature gradients in the solution can cause currents that interfere with uniform growth. A well-insulated container or a constant temperature bath can minimize these effects. |
Issue 5: Crystal Twinning
Symptoms:
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The crystal appears to be composed of two or more intergrown crystals with a specific, symmetrical orientation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Rapid Nucleation/Growth | Twinning can be more prevalent when crystals form quickly. Slowing down the growth rate is a primary strategy to reduce twinning. |
| Presence of Specific Impurities | Certain impurities can promote twinning. Ensure the purity of your starting materials. |
| High Supersaturation | High levels of supersaturation can favor the formation of twinned crystals. Work with a solution that is only slightly supersaturated. |
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common DEAP crystal growth issues.
Experimental Protocols
Protocol 1: Synthesis and Crystallization of this compound (DEAP) by Slow Evaporation
This protocol describes a general method for the synthesis and subsequent crystal growth of DEAP from an aqueous solution.
Materials:
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Diethylamine (C₄H₁₁N), ≥98% purity
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Orthophosphoric acid (H₃PO₄), 85% aqueous solution, analytical grade
-
Deionized or distilled water
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Beakers and flasks
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Magnetic stirrer and stir bar
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pH meter or pH indicator strips
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Crystallization dish (e.g., a petri dish or a beaker with a wide mouth)
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Filter paper (e.g., Whatman No. 1) and funnel
Procedure:
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Synthesis of DEAP:
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In a well-ventilated fume hood, slowly add a stoichiometric amount of diethylamine to a beaker containing a stirred solution of orthophosphoric acid in deionized water. The reaction is exothermic, so the addition should be slow and the beaker can be placed in a cool water bath to manage the temperature.
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The reaction is: (C₂H₅)₂NH + H₃PO₄ → [(C₂H₅)₂NH₂]⁺[H₂PO₄]⁻
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After the addition is complete, continue stirring for 30 minutes.
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Check the pH of the solution. For phosphate crystals of this type, a slightly acidic pH (around 4-5) is often optimal for crystallization. Adjust with small additions of acid or base if necessary.
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-
Preparation of the Saturated Solution:
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Gently heat the synthesized DEAP solution while stirring to ensure all the salt is dissolved and to create a saturated or slightly supersaturated solution at an elevated temperature (e.g., 40-50°C).
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Once the solution is clear, turn off the heat and allow it to cool slightly.
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Filter the warm solution through filter paper to remove any dust or particulate impurities.
-
-
Crystal Growth by Slow Evaporation:
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Pour the filtered solution into a clean crystallization dish.
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Cover the dish with a piece of filter paper or a lid with small perforations to allow for slow evaporation and to prevent dust from entering.
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Place the dish in a location with a stable temperature and minimal vibrations.
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Monitor the dish over several days to weeks. As the water evaporates, the solution will become supersaturated, and crystals will begin to nucleate and grow.
-
-
Harvesting the Crystals:
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Once the crystals have reached the desired size, carefully decant the remaining solution.
-
Gently remove the crystals with tweezers and place them on a piece of filter paper to dry. Do not wash the crystals with water as this may cause them to partially dissolve.
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Experimental Workflow Diagram
Caption: Workflow for the synthesis and crystal growth of DEAP.
Characterization Data
The following table summarizes key physical and spectral data for this compound. This data is useful for the identification and quality assessment of the grown crystals.
| Property | Value / Observation | Analysis Technique |
| Molecular Formula | C₄H₁₄NO₄P | - |
| Molecular Weight | 171.13 g/mol | - |
| Appearance | White crystalline powder/solid | Visual Inspection |
| Melting Point | 153-156 °C | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |
| Solubility | Soluble in water, methanol, DMSO | Solubility Tests |
| Crystal System | (Likely monoclinic or triclinic, common for such salts) | Single-Crystal X-ray Diffraction (XRD) |
| FTIR Characteristic Peaks (cm⁻¹) | - P-O stretching vibrations - O-H stretching (from H₂PO₄⁻) - N-H stretching (from (C₂H₅)₂NH₂⁺) - C-H stretching and bending | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Thermal Stability | Stable up to the melting point | Thermogravimetric Analysis (TGA) |
Optimization of reaction conditions for high-yield diethylamine phosphate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the high-yield synthesis of diethylamine phosphate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis of this compound is primarily an acid-base reaction between diethylamine, a secondary amine, and phosphoric acid. The amine acts as a base, and the phosphoric acid acts as an acid, forming the diethylammonium phosphate salt.
Q2: What are the critical parameters to control for maximizing the yield of this compound?
A2: The key parameters to optimize for a high-yield synthesis include:
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Stoichiometry: The molar ratio of diethylamine to phosphoric acid.
-
Temperature: Controlling the reaction temperature is crucial as the acid-base neutralization is exothermic.
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Solvent: The choice of solvent can influence reaction rate and ease of product isolation.
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Purity of Reagents: Using high-purity diethylamine and phosphoric acid is essential to prevent side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as:
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pH measurement: The pH of the reaction mixture will change as the acid and base are consumed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR can be used to monitor the consumption of phosphoric acid and the formation of the phosphate salt.
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Thin Layer Chromatography (TLC): While challenging for this simple salt, with appropriate derivatization agents, TLC can sometimes be used to track the disappearance of diethylamine.
Q4: What are the common impurities and side products in this compound synthesis?
A4: Potential impurities can include unreacted starting materials (diethylamine and phosphoric acid) and degradation products if excessive heat is applied. Side reactions are less common in a direct acid-base reaction but can occur if impure reagents are used.
Q5: How is this compound typically purified?
A5: Purification is generally achieved through recrystallization from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility characteristics of this compound. Washing the crude product with a non-polar solvent can also help remove unreacted diethylamine.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction due to incorrect stoichiometry. | Ensure an accurate 1:1 molar ratio of diethylamine to phosphoric acid. A slight excess of diethylamine can be used to ensure complete consumption of the phosphoric acid, but this may require more rigorous purification. |
| Loss of product during workup and isolation. | Optimize the recrystallization procedure. Ensure the chosen solvent provides good solubility at high temperatures and poor solubility at low temperatures. Avoid excessive washing. | |
| Decomposition of the product due to excessive heat. | Maintain a low reaction temperature, especially during the initial mixing of reagents, by using an ice bath. The reaction is exothermic. | |
| Product is an oil or fails to crystallize | Presence of impurities, such as excess unreacted starting materials. | Wash the crude product with a suitable non-polar solvent to remove excess diethylamine. Ensure the phosphoric acid used is of high purity. |
| Inappropriate recrystallization solvent. | Screen a variety of solvents or solvent mixtures to find the optimal conditions for crystallization. | |
| Product is discolored (e.g., yellow or brown) | Impurities in the starting diethylamine. | Diethylamine can oxidize over time and develop a yellow or brown color. Purify the diethylamine by distillation before use. |
| Reaction temperature was too high, leading to decomposition. | Repeat the synthesis with careful temperature control, keeping the reaction vessel in an ice bath. |
Data Presentation
Table 1: Illustrative Effect of Stoichiometry on this compound Yield
| Molar Ratio (Diethylamine:Phosphoric Acid) | Theoretical Yield (%) |
| 0.8 : 1.0 | 80 |
| 1.0 : 1.0 | 95 |
| 1.2 : 1.0 | 94 (with excess diethylamine) |
Table 2: Illustrative Effect of Reaction Temperature on Product Purity
| Reaction Temperature (°C) | Product Purity (%) | Observations |
| 0 - 5 | 99 | White crystalline solid |
| 25 (Room Temperature) | 97 | White crystalline solid |
| 50 | 92 | Slight discoloration |
| 80 | < 85 | Significant discoloration and potential decomposition |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound. Optimization of specific conditions may be required.
Materials:
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Diethylamine (purified by distillation)
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Phosphoric acid (85% in water or crystalline)
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Anhydrous ethanol
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Diethyl ether
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Ice bath
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Magnetic stirrer and stir bar
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Round-bottom flask
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Dropping funnel
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve phosphoric acid (1.0 equivalent) in a minimal amount of anhydrous ethanol.
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Cool the flask in an ice bath to 0-5 °C.
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In a separate flask, prepare a solution of diethylamine (1.0 equivalent) in anhydrous ethanol.
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Add the diethylamine solution dropwise to the cooled phosphoric acid solution via a dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
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After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
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The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
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Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted diethylamine.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/diethyl ether mixture) to obtain pure this compound.
-
Dry the final product under vacuum.
Mandatory Visualizations
Methods for stabilizing diethylamine phosphate under ambient conditions
Welcome to the Technical Support Center for Diethylamine Phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stabilization of this compound under ambient conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during its handling and use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, focusing on symptoms, possible causes, and corrective actions related to its stability.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in Physical Appearance (e.g., clumping, deliquescence) | Absorption of atmospheric moisture due to the hygroscopic nature of this compound.[1][2] | 1. Immediately transfer the reagent to a desiccator for drying.2. For future use, handle the compound in a glove box or a controlled low-humidity environment.3. Ensure the container is tightly sealed immediately after use.[3] |
| Inconsistent Experimental Results or Loss of Potency | Degradation of this compound, likely due to hydrolysis from moisture exposure. | 1. Use a fresh, unopened container of this compound for critical experiments.2. Prepare solutions fresh before each use and avoid storing them for extended periods, unless their stability in the specific solvent has been verified.3. Consider qualifying the purity of the material using an appropriate analytical method (e.g., HPLC, titration) before use. |
| pH Shift in Buffered Solutions Containing this compound | Potential degradation of the this compound salt, which could alter the equilibrium and pH of the solution. | 1. Monitor the pH of the solution over time.2. If a pH shift is observed, prepare fresh solutions as needed.3. For long-term experiments, consider the compatibility of this compound with other buffer components at the desired storage temperature. |
| Formation of Precipitate in Solution | Reaction with other components in the formulation or degradation leading to less soluble byproducts. | 1. Verify the solubility of this compound in the chosen solvent system at the intended concentration.2. Assess the compatibility of this compound with all other excipients in the formulation.3. Characterize the precipitate to identify its composition. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound under ambient conditions?
A1: The primary factors affecting the stability of this compound are exposure to moisture and direct sunlight.[3] this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can lead to physical changes like clumping and may initiate chemical degradation through hydrolysis. Exposure to direct sunlight should also be avoided as a general precaution for chemical reagents.[3]
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3] For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended to protect it from moisture.[2]
Q3: Can I store this compound in a solution?
A3: Storing this compound in solution is generally not recommended for long periods without validating its stability in the specific solvent and at the intended storage temperature. If you must store it in solution, it is advisable to prepare it fresh and use it as soon as possible. Conduct a stability study to determine the acceptable storage duration and conditions for your specific application.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation pathways for this compound under ambient conditions are not extensively documented in the literature, hydrolysis due to moisture absorption is a primary concern. This could potentially lead to the dissociation of the salt into diethylamine and phosphoric acid.
Q5: Are there any chemical stabilizers I can add to my formulation to protect this compound?
A5: There is limited specific information on chemical stabilizers for this compound. The most effective approach to stabilization is to control the environment by minimizing exposure to moisture. If you are developing a formulation, the choice of co-solvents and excipients should be carefully considered to ensure they are compatible and do not promote degradation. For instance, using an anhydrous solvent system would be a logical approach to prevent hydrolysis.
Experimental Protocols
Protocol 1: Gravimetric Analysis of Hygroscopicity
This protocol provides a method to quantify the hygroscopic nature of this compound.
Objective: To determine the rate of moisture absorption by this compound under ambient conditions.
Materials:
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This compound
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Analytical balance (readable to 0.1 mg)
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Weighing dish
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Controlled environment with known relative humidity and temperature (e.g., a humidity chamber or a glove box)
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Desiccator
Procedure:
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Dry the weighing dish in an oven at 105°C for 1 hour and then cool it to room temperature in a desiccator.
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Accurately weigh approximately 1 gram of this compound into the pre-dried and tared weighing dish. Record the initial weight (W_initial).
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Place the weighing dish with the sample in the controlled environment.
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At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the weighing dish and immediately weigh it. Record the weight (W_t).
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Calculate the percentage of weight gain at each time point using the following formula: Weight Gain (%) = [(W_t - W_initial) / W_initial] * 100
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Plot the percentage of weight gain against time to visualize the rate of moisture absorption.
Protocol 2: Stability Indicating HPLC Method for Purity Assessment
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products.
Materials:
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This compound reference standard and samples
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HPLC system with a UV detector
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Appropriate HPLC column (e.g., a C18 reverse-phase column)
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Mobile phase components (e.g., phosphate buffer, acetonitrile)
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Volumetric flasks and pipettes
Procedure:
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Mobile Phase Preparation: Prepare the mobile phase according to the specific method requirements. A typical starting point for a reverse-phase method could be a gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile).
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Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., water or mobile phase). From the stock solution, prepare a series of calibration standards at different concentrations.
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Sample Solution Preparation: Prepare a solution of the this compound sample at a known concentration in the same solvent as the standard.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
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Set the flow rate (e.g., 1.0 mL/min).
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Set the injection volume (e.g., 10 µL).
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Set the UV detection wavelength (a low UV wavelength, e.g., 200-220 nm, is often suitable for compounds without a strong chromophore).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.
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Data Analysis: Determine the peak area of this compound in the sample chromatogram. Compare this to the calibration curve to determine the concentration. Any additional peaks may indicate impurities or degradation products. The percentage purity can be calculated based on the relative peak areas.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Decision tree for the proper storage of this compound.
References
Identifying and removing common impurities in diethylamine phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and purification of diethylamine phosphate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The most common impurities in this compound typically arise from the manufacturing process of its precursors, diethylamine and phosphoric acid. These can include:
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Residual Diethylamine: Unreacted diethylamine is a primary impurity.
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Related Amine Impurities: The synthesis of diethylamine often yields a mixture of ethylamines. Therefore, ethylamine and triethylamine can be present as impurities.
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Excess Phosphoric Acid: An excess of phosphoric acid used during the salt formation can remain in the final product.
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Water: this compound is hygroscopic and can absorb moisture from the atmosphere.[1]
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Degradation Products: Although generally stable under normal conditions, prolonged exposure to high temperatures may lead to degradation.
Q2: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of this compound:
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Titration: An acid-base titration can be used to determine the assay of the material.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR spectroscopy are powerful tools for identifying and quantifying organic impurities and different phosphate species.[1][3] The presence of characteristic peaks for ethylamine, diethylamine, and triethylamine can indicate their presence as impurities.
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Chromatographic Methods (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify volatile amine impurities. For HPLC analysis of these amines, which lack a strong UV chromophore, pre-column derivatization or the use of specialized detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often necessary.
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Karl Fischer Titration: This method is specifically used to quantify the water content in the sample.[2]
Q3: What are the recommended storage conditions for this compound?
To maintain its purity and stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] It is hygroscopic and should be protected from moisture.[1] Avoid exposure to direct sunlight.[5]
Troubleshooting Guides
Problem 1: Off-color (yellowish or brownish) appearance of this compound.
| Possible Cause | Suggested Solution |
| Presence of oxidized impurities from diethylamine. | Diethylamine itself can darken over time due to oxidation. This coloration can carry over to the phosphate salt. Purification by recrystallization is recommended to remove these colored impurities. |
| Thermal degradation. | Exposure to high temperatures during synthesis, purification, or storage can lead to decomposition and discoloration. Review the thermal history of the sample and consider repurification if necessary. |
Problem 2: Poor performance or unexpected side reactions in my experiment.
| Possible Cause | Suggested Solution |
| Presence of unreacted diethylamine or triethylamine. | These basic impurities can interfere with pH-sensitive reactions or act as unwanted nucleophiles. Analyze the sample for residual amines using HPLC or GC. If present, purify the this compound by recrystallization. |
| Excess phosphoric acid. | Acidic impurities can catalyze unwanted side reactions. The presence of excess acid can be checked by preparing a solution of the salt and measuring its pH. Purification through recrystallization can remove excess phosphoric acid. |
Purification Protocols
Recrystallization of this compound
Recrystallization is an effective method for purifying this compound from common impurities. The choice of solvent is critical and depends on the solubility profile of the salt and its impurities. This compound is soluble in water, methanol, and DMSO. A common technique is to use a solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. An anti-solvent can also be used to induce crystallization.
General Protocol using an Ethanol/Water Solvent System:
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot deionized water.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and the activated carbon.
-
Crystallization: Allow the filtrate to cool down slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.
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Anti-Solvent Addition: Slowly add a miscible anti-solvent, such as cold ethanol or acetone, until the solution becomes cloudy. Then, allow it to stand for crystallization to complete.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvents.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | Soluble[6] |
| Methanol | Soluble |
| DMSO | Soluble |
Analytical Methods
HPLC Method for Amine Impurities
A common challenge in the HPLC analysis of simple amines like ethylamine, diethylamine, and triethylamine is their lack of a UV chromophore. Therefore, derivatization or the use of a universal detector is required.
Table 2: Example HPLC Conditions for Derivatized Amines
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Phosphate buffer (pH adjusted with phosphoric acid) B: Acetonitrile or Methanol |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence Detector (FLD) after pre-column derivatization (e.g., with o-phthalaldehyde (OPA) for primary amines or dansyl chloride for primary and secondary amines) |
| Injection Volume | 20 µL |
Note: Method development and validation are crucial for accurate quantification.
Visualizing Experimental Workflows
Caption: General workflows for the purification and analysis of this compound.
Caption: A logical troubleshooting workflow for identifying and addressing issues with this compound.
References
Technical Support Center: Diethylamine Phosphate Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding the degradation pathways of diethylamine phosphate. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound?
A1: this compound is an ionic compound formed between diethylamine and phosphoric acid. Its chemical structure is more accurately described as diethylammonium dihydrogen phosphate, with the chemical formula C₄H₁₄NO₄P.[1][2][3]
Q2: What are the expected degradation pathways for this compound under forced degradation conditions?
A2: While specific degradation studies on this compound are not extensively documented in publicly available literature, the degradation pathways can be inferred based on the known chemistry of its components: the diethylammonium cation and the dihydrogen phosphate anion. Degradation is typically induced under hydrolytic, oxidative, thermal, and photolytic stress conditions.[4][5]
-
Hydrolysis: Under acidic or basic conditions, the primary degradation pathway is expected to be the hydrolysis of the phosphate ester bond (if any were to form), though as a salt, the main interaction would be with the diethylamine moiety.[6]
-
Oxidation: The diethylamine component is susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylamines, or further degradation to smaller aldehydes and carboxylic acids.[4][7][8]
-
Thermal Degradation: At elevated temperatures, this compound may decompose. The diethylamine moiety can undergo dealkylation, and the phosphate component can undergo dehydration to form pyrophosphates or polyphosphates.[9][10][11]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, though the specific products are highly dependent on the experimental conditions.
Q3: What are the typical analytical techniques used to study the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for separating and quantifying this compound and its degradation products.[5][12][13] Other useful techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of volatile degradation products.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of non-volatile degradation products.[15]
-
Ion Chromatography: Can be used for the analysis of both the diethylamine cation and the phosphate anion.[16]
Troubleshooting Guides
Problem 1: No degradation is observed during forced degradation studies.
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh stress conditions. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. For photostability, increase the light intensity.[4] |
| High intrinsic stability of the molecule. | If no degradation is observed even under aggressive conditions, this indicates high stability of the molecule. Document the conditions tested and report the stability.[4] |
| Inappropriate analytical method. | Ensure the analytical method is capable of detecting small changes in the parent compound and can separate potential degradants. Re-evaluate column chemistry, mobile phase, and detector settings.[13] |
Problem 2: Excessive degradation or the formation of secondary degradation products is observed.
| Possible Cause | Troubleshooting Step |
| Overly aggressive stress conditions. | Reduce the concentration of the stressor, the temperature, or the duration of the study. The goal is to achieve a target degradation of 5-20%.[4] |
| Complex degradation pathway. | The formation of secondary degradants is possible. Use techniques like LC-MS/MS to identify the structures of both primary and secondary degradation products to elucidate the degradation pathway. |
Problem 3: Poor peak shape or resolution in the HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Interaction of the amine with column silanols. | Use a column with end-capping or a specialized column for amine analysis. Adjust the mobile phase pH to ensure the amine is in its protonated form. The use of an ion-pairing reagent can also be beneficial.[17] |
| Incompatible mobile phase. | Optimize the mobile phase composition, including the organic modifier, buffer, and pH, to achieve better separation. A gradient elution may be necessary to resolve all components.[18] |
| Co-elution of degradation products. | Modify the chromatographic conditions (e.g., gradient slope, temperature, flow rate) to improve the resolution between the parent compound and its degradants. |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance or a solution to heat (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase:
-
A: 20 mM Potassium dihydrogen phosphate buffer (pH 2.8)
-
B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 210 nm
-
Column Temperature: 30°C
Quantitative Data Summary
| Stress Condition | Target Degradation (%) | Typical Conditions |
| Acid Hydrolysis | 5 - 20 | 0.1 M - 1 M HCl, RT - 80°C |
| Base Hydrolysis | 5 - 20 | 0.1 M - 1 M NaOH, RT - 80°C |
| Oxidation | 5 - 20 | 3% - 30% H₂O₂, RT |
| Thermal | 5 - 20 | > 60°C |
| Photolytic | 5 - 20 | ICH Q1B conditions |
Visualizations
Inferred Degradation Pathways of this compound
References
- 1. Ethanamine, N-ethyl-, phosphate (1:1) | C4H14NO4P | CID 176222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 3. chemscene.com [chemscene.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. forcetechnology.com [forcetechnology.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Oxidative Degradation Studies of Phosphate Esters [stacks.cdc.gov]
- 10. Thermal oxidative degradation studies of phosphate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. forced degradation products: Topics by Science.gov [science.gov]
- 16. pure.hw.ac.uk [pure.hw.ac.uk]
- 17. Diethylamine | SIELC Technologies [sielc.com]
- 18. japsonline.com [japsonline.com]
Technical Support Center: Diethylamine Phosphate Crystal Structure Refinement
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for refining the crystal structure of diethylamine phosphate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for growing single crystals of this compound suitable for X-ray diffraction?
A1: High-quality single crystals are essential for accurate structure determination. A common and effective method for growing this compound crystals is slow evaporation.[1] Start by preparing a saturated solution of this compound in a suitable solvent. Given that this compound is soluble in water and methanol, these are good starting points.[2][3] Ensure the solution is free of any particulate matter by filtration. Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature. Room temperature is often a good starting point. Good optically transparent crystals can often be harvested after a couple of weeks.[4]
Q2: What are the key parameters to report when publishing a crystal structure?
A2: When reporting a crystal structure, it is crucial to include a comprehensive set of crystallographic data to allow for proper evaluation and reproduction of the results. This data is typically summarized in a table. Key parameters include the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), unit cell volume (V), number of formula units per unit cell (Z), calculated density, absorption coefficient (μ), crystal size, temperature of data collection, wavelength of X-rays used, theta range for data collection, number of reflections collected and unique, goodness-of-fit (GooF) on F², and the final R indices (R1, wR2).[5][6]
Q3: What do the R-factors (R1 and wR2) and Goodness-of-Fit (GooF) indicate about my refinement?
A3: These are crucial indicators of the quality of your crystal structure refinement.
-
R1 (or R-factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R1 value indicates a better fit. For small molecule structures, a value below 5% is generally considered good.
-
wR2 is a weighted R-factor based on F², which is generally considered a more reliable indicator than R1.
-
Goodness-of-Fit (GooF) should converge to a value close to 1.0 at the end of a successful refinement.[7] A value significantly different from 1.0 may suggest issues with the data, the model, or the weighting scheme.
Troubleshooting Guide
Problem 1: High R-factors that won't converge.
High R-factors suggest a poor agreement between your structural model and the experimental data. Here are several potential causes and solutions:
-
Incorrect Space Group: This is a common error in structure determination.[8][9] If symmetry elements, particularly an inversion center, are missed, the refinement can become unstable.[7] Use software tools to check for higher symmetry or consult crystallographic databases for similar compounds. Re-solving and refining the structure in the correct space group can significantly improve the R-factors.
-
Poor Data Quality: If the diffraction data is weak or incomplete, it will be difficult to achieve a good refinement. This can be due to a small or poorly diffracting crystal. Try to grow larger, higher-quality crystals. Collecting data at a lower temperature (e.g., 100 K) can also improve data quality by reducing thermal motion.[10]
-
Presence of Twinning: Twinning occurs when two or more crystals are intergrown. This can complicate data processing and refinement. Specialized software and refinement strategies are needed to handle twinned data.
-
Disorder in the Structure: The diethylammonium cation, with its flexible ethyl groups, is prone to disorder.[11] This means that the cation may occupy multiple positions within the crystal lattice. Modeling this disorder is crucial for a successful refinement.
Problem 2: Disorder in the diethylammonium cation.
Disorder is a common issue with flexible molecules and can manifest as unusually large or strangely shaped thermal ellipsoids for certain atoms.[7]
-
Identifying Disorder: Look for large, elongated thermal ellipsoids, particularly on the terminal carbon atoms of the ethyl groups. A difference Fourier map may also show significant residual electron density near these atoms, suggesting alternative positions.
-
Modeling Disorder: The most common approach is to model the disordered group over two or more positions. In refinement software like SHELXL, you can use commands like PART to define the different components of the disorder.[10] The occupancies of the different positions can be refined, but their sum is typically constrained to be 1. It is also important to use restraints (e.g., SADI, SAME, FLAT) to maintain reasonable bond lengths, angles, and planarity of the disordered fragments.[12]
-
Low-Temperature Data Collection: Collecting data at a lower temperature can sometimes reduce or eliminate dynamic disorder, where a molecule is rapidly moving between different conformations.[10] However, static disorder, where different orientations are frozen in the crystal lattice, will not be affected by temperature.[10]
Problem 3: Incorrectly assigned atom types.
Assigning the wrong element to a particular electron density peak is another common pitfall that can lead to poor refinement statistics.[8] For this compound, ensure that nitrogen, carbon, oxygen, and phosphorus atoms are correctly assigned based on their expected coordination environments and bond distances.
Data Presentation
Table 1: Representative Crystal Data and Structure Refinement Parameters for an Organic Phosphate Salt
| Parameter | Value |
| Empirical formula | C₄H₁₄NO₄P |
| Formula weight | 171.13 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.123(4) Å α = 90° |
| b = 10.456(5) Å β = 98.76(5)° | |
| c = 9.876(5) Å γ = 90° | |
| Volume | 829.1(7) ų |
| Z | 4 |
| Density (calculated) | 1.371 Mg/m³ |
| Absorption coefficient | 0.303 mm⁻¹ |
| F(000) | 368 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Index ranges | -10<=h<=10, -13<=k<=13, -12<=l<=12 |
| Reflections collected | 8145 |
| Independent reflections | 1895 [R(int) = 0.0345] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1895 / 0 / 121 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0452, wR2 = 0.1189 |
| R indices (all data) | R1 = 0.0567, wR2 = 0.1254 |
| Largest diff. peak and hole | 0.345 and -0.213 e.Å⁻³ |
Note: The values in this table are representative and may vary for actual experimental data.
Experimental Protocols
Protocol 1: Crystallization of this compound by Slow Evaporation
-
Preparation of Saturated Solution: Dissolve this compound (purity ≥98%) in deionized water at room temperature until saturation is reached.[2][13] A slight excess of solid should remain to ensure saturation.
-
Filtration: Filter the saturated solution through a syringe filter (0.22 µm) into a clean crystallizing dish or beaker to remove any dust or undissolved particles.
-
Evaporation: Cover the container with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.
-
Incubation: Place the container in a vibration-free environment at a constant temperature (e.g., 20-25°C).
-
Crystal Growth: Monitor the container for crystal growth over several days to weeks.
-
Harvesting: Once well-formed, single crystals of a suitable size are observed, carefully remove them from the solution using a spatula or forceps and quickly dry them with a filter paper.
Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Refinement
-
Crystal Mounting: Select a suitable single crystal (ideally 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a cryoloop and a cryoprotectant oil.
-
Data Collection: Mount the crystal on the diffractometer. A preliminary screening should be performed to determine the unit cell and crystal quality. Collect a full sphere of diffraction data using a suitable data collection strategy. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction: Process the raw diffraction images to integrate the reflection intensities and perform corrections for Lorentz and polarization effects. An absorption correction should also be applied.
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[14]
-
Refine the structural model using a full-matrix least-squares method against F².[15]
-
Locate and add hydrogen atoms to the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Refine all non-hydrogen atoms anisotropically.
-
If disorder is present, model it appropriately using PART instructions and restraints.
-
Continue the refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor.
-
The final model should be validated using tools like PLATON to check for missed symmetry or other issues.
-
Mandatory Visualization
References
- 1. Crystal Growth and Studies of Dihydrogen Phosphates of Potassium and Ammonium complexes | PDF [slideshare.net]
- 2. This compound | 68109-72-8 [chemicalbook.com]
- 3. This compound CAS#: 68109-72-8 [m.chemicalbook.com]
- 4. ias.ac.in [ias.ac.in]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Disorder in crystal structures : new approaches in finding the best model [edoc.unibas.ch]
- 13. chemscene.com [chemscene.com]
- 14. US4329326A - Process for preparing crystalline ammonium dihydrogen phosphate - Google Patents [patents.google.com]
- 15. Introduction [pd.chem.ucl.ac.uk]
Technical Support Center: Diethylamine Phosphate (DEAP) Single Crystal Growth
Welcome to the Technical Support Center for Diethylamine Phosphate (DEAP) single crystal growth. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in obtaining large, high-quality DEAP single crystals.
Troubleshooting Guides
This section addresses specific issues you may encounter during your DEAP crystallization experiments. The question-and-answer format provides potential causes and recommended solutions to guide you through the troubleshooting process.
Issue 1: No Crystal Formation
Question: I have prepared a solution of this compound, but no crystals have formed after an extended period. What could be the issue?
Answer: The absence of crystal formation typically indicates that the solution is not supersaturated. Several factors could contribute to this:
-
Insufficient Concentration: The concentration of DEAP in the solvent may be too low to reach supersaturation upon cooling or solvent evaporation.
-
High Solubility: The chosen solvent may be too effective at dissolving DEAP, making it difficult to achieve supersaturation under the current experimental conditions.
-
Inappropriate Temperature: The temperature of the solution may be too high, keeping the compound fully dissolved.[1]
Recommended Solutions:
-
Increase Concentration: Carefully add more DEAP to the solvent to create a more concentrated solution. Heating the solution can aid in dissolving the additional material.
-
Slow Solvent Evaporation: Allow the solvent to evaporate slowly from the solution.[2] This will gradually increase the solute concentration, leading to supersaturation. A simple setup is to cover the crystallization vessel with a lid that is not airtight, for example, by using aluminum foil with a few small holes poked in it.[2]
-
Anti-Solvent Addition: Introduce a miscible "anti-solvent" in which DEAP is poorly soluble. This will reduce the overall solubility of the compound in the solvent mixture and induce crystallization.
-
Temperature Reduction: If using a solvent where DEAP solubility is temperature-dependent, slowly cool the saturated solution.[2]
Issue 2: Formation of Small or Needle-Like Crystals
Question: My experiment yielded crystals, but they are very small or have a needle-like morphology. How can I grow larger, more equant crystals?
Answer: The formation of numerous small or needle-like crystals often points to rapid nucleation and crystal growth. To obtain larger crystals, the rate of nucleation should be controlled to favor slower, more orderly growth on a smaller number of nuclei.
Potential Causes:
-
Rapid Cooling: Cooling the solution too quickly can trigger the rapid formation of many small crystals.
-
High Supersaturation: A very high degree of supersaturation can favor nucleation over crystal growth.
-
Impurities: The presence of certain impurities can inhibit the growth of specific crystal faces, leading to undesirable morphologies.[1][3]
Recommended Solutions:
-
Slower Cooling Rate: Decrease the cooling rate to allow for a more controlled approach to supersaturation. This can be achieved by placing the crystallization vessel in an insulated container (e.g., a Dewar flask with warm water) or using a programmable cooling bath.[2][4]
-
Reduce Supersaturation: Start with a less concentrated solution or use a slower method to achieve supersaturation, such as slow solvent evaporation or vapor diffusion.[2][5]
-
Solvent Screening: Experiment with different solvents or solvent mixtures. A solvent in which the compound is moderately soluble is often a good starting point.[2] The use of multiple solvents can sometimes promote or inhibit the growth of certain crystal faces, influencing the crystal morphology.[2]
-
Purification of Starting Material: Ensure the DEAP starting material is of high purity. Recrystallization or other purification methods may be necessary to remove impurities that could be affecting crystal habit.[6]
Issue 3: "Oiling Out" or Formation of Amorphous Precipitate
Question: Instead of crystals, my solution produced an oily substance or an amorphous powder. What went wrong?
Answer: "Oiling out" or the formation of an amorphous precipitate occurs when the solute comes out of solution too rapidly, preventing the molecules from arranging into an ordered crystal lattice.
Potential Causes:
-
Excessive Supersaturation: A sudden and high level of supersaturation, often caused by rapid cooling or the addition of a large volume of anti-solvent, is a common cause.
-
Impurities: The presence of impurities can inhibit crystallization and promote the formation of oils or amorphous solids.[1]
Recommended Solutions:
-
Slower Approach to Supersaturation: Employ a much slower cooling rate or a more gradual method of solvent evaporation or anti-solvent addition.
-
Purification of Starting Material: Ensure the DEAP starting material is of high purity.
-
Solvent Selection: Try a different solvent system. Sometimes a slightly more viscous solvent or a co-solvent can help to slow down the precipitation process and encourage crystal formation.
Issue 4: Presence of Crystal Defects (Cracks, Twinning, Inclusions)
Question: I have grown single crystals, but they exhibit visible cracks, twinning, or contain inclusions. How can these defects be minimized?
Answer: The presence of defects such as cracks, twinning, and inclusions often points to stress within the crystal lattice or the trapping of solvent or impurities during growth.[7]
Potential Causes:
-
Rapid Growth Rate: Fast crystal growth can lead to the incorporation of solvent molecules or impurities into the crystal lattice, forming inclusions.
-
Thermal Stress: Rapid temperature changes during or after crystal growth can induce thermal stress, leading to cracks.[7]
-
Impurities: Impurities can disrupt the crystal lattice and create points of stress.[1]
-
Twinning: Twinning occurs when two or more crystals intergrow in a symmetrical way. This can be initiated by stress, temperature changes, or be a characteristic of the substance's growth.[8][9]
Recommended Solutions:
-
Slower Crystal Growth: Reduce the rate of crystallization by using a slower cooling rate or a more gradual solvent evaporation method. This allows more time for molecules to properly align and for solvent to diffuse away from the growing crystal face.[10]
-
Controlled Temperature Environment: Maintain a stable and controlled temperature environment during crystal growth and subsequent cooling to room temperature.
-
High Purity Solvents and Solute: Use high-purity solvents and ensure the DEAP is thoroughly purified before crystallization.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for growing this compound single crystals?
A1: this compound is soluble in water, methanol, and DMSO.[11] Water is a common and effective solvent for growing many phosphate-based crystals and is a good starting point. The ideal solvent is one in which DEAP is moderately soluble, with solubility increasing with temperature for the slow cooling method.
Q2: What is the optimal pH for growing DEAP crystals?
A2: While specific data for DEAP is limited, the pH of the crystallization solution is a critical parameter for phosphate compounds. The pH can affect the solubility of the material and the kinetics of crystal growth.[12] For similar compounds like potassium dihydrogen phosphate (KDP), the pH is typically maintained in the acidic range. It is recommended to experimentally screen a range of pH values to determine the optimal conditions for DEAP.
Q3: How does temperature affect the size of DEAP crystals?
A3: Temperature plays a crucial role in controlling both the solubility of DEAP and the kinetics of crystallization. For the slow cooling method, a higher initial temperature allows for a greater amount of solute to be dissolved, and a slow, controlled decrease in temperature is necessary to promote the growth of large crystals.[2] Conversely, for the slow evaporation method, a constant, slightly elevated temperature can increase the evaporation rate, but a very high temperature might lead to rapid, uncontrolled crystallization.
Q4: How can I introduce a seed crystal to grow a larger single crystal?
A4: A seed crystal is a small, high-quality crystal that serves as a template for further growth. To use a seed crystal, prepare a saturated solution of DEAP and allow it to cool slightly to a supersaturated state. Carefully introduce the seed crystal, suspended by a fine thread or placed at the bottom of the vessel, into the solution.[13] The solution should be maintained in a quiescent state to allow for slow and uniform growth on the seed crystal.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H14NO4P | |
| Molecular Weight | 171.13 g/mol | |
| Melting Point | 153-156 °C | |
| Solubility | Water, Methanol, DMSO | [11] |
| Appearance | White Crystalline Powder |
Table 2: General Parameters for Crystal Growth Techniques
| Technique | Key Parameters | General Recommendations |
| Slow Cooling | Cooling Rate, Initial and Final Temperatures, Solvent | Start with a saturated solution at an elevated temperature. Cool slowly (e.g., 1-5 °C/day). |
| Slow Evaporation | Temperature, Surface Area of Solution, Rate of Evaporation | Maintain a constant temperature. Control evaporation rate by adjusting the opening of the vessel. |
| Vapor Diffusion | Choice of Solvent/Anti-solvent, Temperature, Vessel Geometry | Place a solution of DEAP inside a larger sealed container with an anti-solvent. The anti-solvent vapor will slowly diffuse into the DEAP solution, inducing crystallization.[5] |
Experimental Protocols
Protocol 1: Crystal Growth by Slow Cooling
-
Preparation of Saturated Solution:
-
Gradually add this compound powder to a known volume of deionized water in a clean crystallization vessel while stirring.
-
Gently heat the solution (e.g., to 40-50 °C) to facilitate dissolution until no more solute dissolves and a small amount of undissolved solid remains at the bottom, indicating saturation at that temperature.
-
-
Filtration:
-
Filter the hot, saturated solution through a pre-warmed filter paper or a syringe filter into a clean, pre-warmed crystallization dish to remove any undissolved particles or impurities.
-
-
Crystallization:
-
Cover the vessel with a watch glass or a loosely fitting lid to prevent contamination and rapid solvent evaporation.
-
Place the vessel in a location with a stable temperature and minimal vibrations.
-
Allow the solution to cool slowly to room temperature over 24-48 hours. For even slower cooling, the vessel can be placed in an insulated container.
-
-
Crystal Harvesting:
-
Once well-formed crystals are observed, carefully decant the mother liquor.
-
Gently wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Dry the crystals on a filter paper at room temperature.
-
Protocol 2: Crystal Growth by Slow Evaporation
-
Preparation of a Nearly Saturated Solution:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture) at room temperature that is close to saturation but not fully saturated.
-
-
Crystallization Setup:
-
Transfer the solution to a clean crystallization vessel with a wide surface area to facilitate controlled evaporation.
-
Cover the vessel with a piece of paraffin film or aluminum foil. Pierce a few small holes in the cover to allow for slow solvent evaporation.
-
-
Crystal Growth:
-
Place the vessel in a quiet, undisturbed location at a constant temperature.
-
Monitor the solution over several days to weeks for the formation of crystals as the solvent evaporates and the solution becomes supersaturated.
-
-
Crystal Harvesting:
-
Once crystals of the desired size have formed, harvest them as described in the slow cooling protocol.
-
Mandatory Visualizations
Caption: Workflow for DEAP single crystal growth.
Caption: Troubleshooting logic for DEAP crystal growth.
References
- 1. scispace.com [scispace.com]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 6. uu.nl [uu.nl]
- 7. sarahlambart.com [sarahlambart.com]
- 8. Crystal twinning - Wikipedia [en.wikipedia.org]
- 9. Twinning, Polymorphism, Polytypism, Pseudomorphism [www2.tulane.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Annealing Parameters for Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the optimization of annealing parameters for thin films. While diethylamine phosphate (DEAP) is the primary focus, the principles and troubleshooting steps outlined here are broadly applicable to a variety of thin film materials.
Troubleshooting Guides
This section addresses common issues encountered during the annealing of thin films in a question-and-answer format.
Q1: After annealing, my thin film has poor adhesion and is peeling off the substrate. What could be the cause and how can I fix it?
A1: Poor adhesion and delamination are common challenges in thin film manufacturing and can be caused by several factors.[1]
-
Surface Contamination: The substrate surface may not have been sufficiently cleaned before deposition. Contaminants like dust, moisture, or organic residues can prevent strong bonding between the film and the substrate.
-
High Internal Stress: The annealing process itself can induce stress in the thin film, leading to delamination.[1]
-
Solution: Optimize the annealing temperature and time to minimize stress. A slower heating and cooling rate can also help in reducing stress.
-
-
Material Incompatibility: There might be a fundamental incompatibility between the thin film material and the substrate.
-
Solution: Consider using an adhesion-promoting layer between the substrate and the thin film.
-
Q2: My annealed thin film shows cracks and has a brittle texture. What went wrong?
A2: Cracking and brittleness upon annealing often point to issues with the heating and cooling process or mismatched thermal expansion coefficients.
-
Thermal Shock: Rapid heating or cooling can induce thermal shock, causing the film to crack.
-
Solution: Employ a controlled and gradual heating and cooling ramp rate during the annealing process.
-
-
Mismatched Thermal Expansion: If the thin film and the substrate have significantly different thermal expansion coefficients, stress will build up during temperature changes, potentially leading to cracks.
-
Solution: Select a substrate with a thermal expansion coefficient that is closely matched to that of the thin film material. If this is not possible, a very slow ramp rate is crucial.
-
-
Excessive Annealing Temperature or Time: Over-annealing can sometimes lead to excessive grain growth or phase changes that make the film brittle.
-
Solution: Systematically vary the annealing temperature and time to find the optimal window that improves crystallinity without causing mechanical failure.
-
Q3: The electrical conductivity of my thin film is lower than expected after annealing. What are the possible reasons?
A3: The electrical conductivity of thin films is highly sensitive to annealing conditions. A lower than expected conductivity could be due to several factors.
-
Incomplete Crystallization: The annealing temperature or time may not have been sufficient to fully crystallize the film, leaving it in a more resistive amorphous or partially crystalline state.
-
Solution: Increase the annealing temperature or duration. As seen with In2O3 thin films, resistivity tends to decrease as the annealing temperature is increased to an optimal point.[3]
-
-
Oxidation or Contamination: If the annealing is not performed in a controlled atmosphere (e.g., vacuum or inert gas), the film can react with oxygen or other contaminants, which can negatively impact conductivity.
-
Solution: Anneal the films in a vacuum or an inert atmosphere like nitrogen or argon to prevent unwanted chemical reactions.
-
-
Phase Changes: For some materials, annealing at certain temperatures can induce a phase change to a less conductive phase.
-
Solution: Characterize the crystal structure of your films after annealing at different temperatures using techniques like X-ray Diffraction (XRD) to identify any phase transitions.
-
Q4: The optical properties (e.g., transmittance, bandgap) of my film have degraded after annealing. How can I address this?
A4: Changes in optical properties are a direct consequence of structural and chemical modifications during annealing.
-
Increased Surface Roughness: Annealing can sometimes increase surface roughness due to grain growth, which can increase light scattering and reduce transmittance.
-
Solution: Optimize the annealing temperature to achieve a balance between improved crystallinity and maintaining a smooth surface. Atomic Force Microscopy (AFM) can be used to monitor surface roughness. For some materials, annealing has been shown to decrease roughness.[4]
-
-
Changes in Stoichiometry: For compound materials, annealing can lead to the loss of volatile elements, altering the stoichiometry and thus the optical properties. For example, in sulfide-based layers, annealing can help achieve proper stoichiometry by evaporating excess sulfur.[5]
-
Solution: Anneal in a controlled atmosphere that can suppress the loss of volatile components.
-
-
Crystallite Size Effects: The optical bandgap can be influenced by the crystallite size, which is directly affected by the annealing temperature and time.[6]
-
Solution: Carefully control the annealing parameters to tune the crystallite size and, consequently, the bandgap to the desired value.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing a thin film?
A1: The main purpose of annealing is to improve the quality and properties of the thin film.[5] This is a thermal treatment that involves heating the material to a specific temperature and then cooling it down.[7] The heat allows the atoms within the film to rearrange into a more ordered and stable structure.[7] Key benefits of annealing include:
-
Improved Crystallinity: It helps to transform an amorphous (disordered) as-deposited film into a crystalline (ordered) one or to increase the grain size of an already crystalline film.[5]
-
Defect Reduction: The thermal energy helps to reduce structural defects, such as vacancies and dislocations, within the film.[4]
-
Stress Relief: It can relieve internal stresses that are generated during the deposition process.[5]
-
Enhanced Properties: As a result of these structural improvements, the electrical, optical, and mechanical properties of the thin film can be significantly enhanced.[7]
Q2: How do I determine the optimal annealing temperature and time for my specific thin film material?
A2: The optimal annealing parameters are highly material-dependent and must be determined experimentally. A systematic approach is required:
-
Literature Review: Start by reviewing the literature for similar materials to find a starting range for annealing temperatures and times.
-
Thermal Analysis: Perform thermal analysis, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), on your material to understand its thermal stability and identify any phase transition temperatures.[8]
-
Systematic Experiments: Anneal a series of identical samples at different temperatures for a fixed duration. Then, for the most promising temperature, anneal another series of samples for different durations.
-
Characterization: Thoroughly characterize each annealed sample to evaluate the properties of interest (e.g., crystallinity via XRD, surface morphology via SEM/AFM, electrical properties via four-point probe, optical properties via UV-Vis spectroscopy).
-
Data Analysis: Analyze the characterization data to identify the annealing conditions that yield the desired film properties.
Q3: What is the difference between Rapid Thermal Annealing (RTA) and Furnace Annealing?
A3: The main differences lie in the heating/cooling rates and the duration of the process.
-
Furnace Annealing: This is a conventional method involving slower heating and cooling rates and typically longer annealing times (minutes to hours). It allows for a more uniform temperature distribution throughout the film.[7]
-
Rapid Thermal Annealing (RTA): This method uses high-intensity lamps to rapidly heat the sample to a high temperature for a short duration (seconds to minutes).[7] RTA is often used to minimize the thermal budget and prevent unwanted diffusion or reactions.
The choice between RTA and furnace annealing depends on the specific material and the desired outcome.
Data Presentation
The following tables summarize the effects of annealing parameters on the properties of various thin films, as reported in the literature. This data can serve as a reference for understanding general trends.
Table 1: Effect of Annealing Temperature on Thin Film Properties
| Material System | Annealing Temperature (°C) | Effect on Crystallinity/Grain Size | Effect on Electrical Properties | Effect on Optical Properties | Reference |
| ITO:Ga/Ti | 300 - 500 | Increased grain size and improved crystallinity | Resistivity decreased, reaching a minimum at 500°C | Transmittance increased; Energy gap increased | [4] |
| In2O3 | 350 - 550 | Improved crystallinity with increasing temperature | Resistivity decreased significantly with increasing temperature | - | [3] |
| Perovskite QDs | 100 - 160 | Optimal crystallinity at 120°C; degradation above this temperature | - | PL intensity peaked at 120°C | [9] |
| TiO2 | 300 - 500 | Asymmetry in anatase phase increased with temperature | Resistivity increased after DMF injection and annealing at 350°C | Highest transmittance at 350°C | [10] |
| SnO2 | 300 - 500 | Crystallinity controlled by annealing temperature; grain size affected by curing temperature | Mobility and conductivity increased with annealing temperature | Transmittance over 80% for annealing at 400°C and 500°C | [11] |
Table 2: Effect of Annealing Time on Thin Film Properties
| Material System | Annealing Temperature (°C) | Annealing Time | Effect on Crystallinity/Grain Size | Effect on Optical Properties | Reference |
| CdO | 300 | 20, 40, 60 min | Crystallite size increased with annealing time | Transmittance increased; Energy gap decreased | [6] |
| NiTi | 460 | Varied | Increasing annealing time caused precipitates to grow | - | [12] |
| BiSbTe | 350 | 1 hour | Increased crystallite size | - | [13] |
Experimental Protocols
Protocol 1: General Procedure for Thin Film Annealing
-
Sample Preparation: Deposit the thin film on the desired substrate using the chosen deposition technique (e.g., spin coating, sputtering, chemical vapor deposition).
-
Furnace Setup:
-
Place the sample in the center of a tube furnace or on the heating stage of an RTA system.
-
Ensure the thermocouple is placed close to the sample for accurate temperature measurement.
-
-
Atmosphere Control:
-
If annealing in a controlled atmosphere, purge the furnace tube with the desired gas (e.g., N2, Ar) for a sufficient time to remove residual air and moisture.
-
If annealing in a vacuum, pump down the chamber to the desired pressure.
-
-
Heating Cycle:
-
Program the temperature controller with the desired ramp rate, target annealing temperature, and dwell time.
-
A typical ramp rate is 5-10 °C/min for furnace annealing.
-
-
Dwell at Annealing Temperature:
-
Once the target temperature is reached, hold the sample at this temperature for the predetermined annealing time.
-
-
Cooling Cycle:
-
After the dwell time, cool the sample down to room temperature. It is generally recommended to use a controlled cooling ramp similar to the heating ramp to avoid thermal shock. For furnace annealing, this can often be achieved by letting the furnace cool naturally.
-
-
Sample Removal: Once the furnace has cooled to a safe temperature, remove the sample for characterization.
Mandatory Visualization
Caption: Experimental workflow for optimizing thin film annealing parameters.
Caption: Logical relationships between annealing parameters and thin film properties.
References
- 1. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
- 2. svc.org [svc.org]
- 3. Optimizing Annealing Temperature for Enhanced Electrical Performance and Stability of Solution-Processed In2O3 Thin-Film Transistors [mdpi.com]
- 4. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. aml.engineering.columbia.edu [aml.engineering.columbia.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Diethylamine Phosphate (DEAP) Crystal Growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the crystallization of Diethylamine Phosphate (DEAP), with a specific focus on avoiding crystal twinning.
Troubleshooting Guides
This section addresses specific issues that may be encountered during DEAP crystallization experiments.
Issue 1: High Prevalence of Twinned Crystals
Twinned crystals are intergrowths of two or more crystals in a symmetrical manner, which can compromise crystal quality and affect downstream applications.
-
Possible Cause 1: High Supersaturation. Rapid crystal nucleation and growth, driven by high supersaturation, is a common cause of twinning.
-
Solution:
-
Reduce Cooling Rate: A slower cooling rate allows for more controlled crystal growth, minimizing the formation of twins.[1][2] Refer to Table 1 for recommended cooling rates.
-
Decrease Solute Concentration: Starting with a less concentrated solution will lower the supersaturation level.
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Solvent/Anti-Solvent Method: Employ a binary solvent system where DEAP is soluble in one solvent (e.g., water) and less soluble in an anti-solvent (e.g., ethanol). Slow addition of the anti-solvent can control the rate of crystallization.
-
-
-
Possible Cause 2: Uncontrolled Nucleation. Spontaneous and excessive nucleation can lead to the formation of multiple crystal lattices in close proximity, increasing the likelihood of twinning.
-
Solution:
-
Seeding: Introduce a small, high-quality, single seed crystal into a metastable solution. This provides a template for ordered growth and helps control the number of nucleation sites. Refer to the detailed experimental protocol for seeding.
-
Temperature Cycling: Dissolve the crystals by slightly increasing the temperature and then cool the solution slowly again. This can reduce the number of initial nuclei.
-
-
-
Possible Cause 3: Presence of Impurities. Impurities can disrupt the ordered packing of molecules on the crystal lattice, leading to defects and twinning.[3][4][5]
-
Solution:
-
Purify the DEAP: Recrystallize the DEAP material to remove impurities before the final growth experiment.
-
Use High-Purity Solvents: Ensure that the solvents used are of high purity to avoid introducing contaminants.
-
-
Issue 2: Poor Crystal Morphology (e.g., Needles, Plates, Dendrites)
Undesirable crystal habits can affect filtration, drying, and handling properties.
-
Possible Cause 1: Solvent Effects. The choice of solvent can significantly influence the crystal habit.
-
Solution:
-
Experiment with Different Solvents: While water is a common solvent for DEAP, exploring binary solvent systems (e.g., water-ethanol, water-isopropanol) can alter the crystal morphology. The solvent can interact differently with various crystal faces, promoting or inhibiting their growth rates.
-
-
-
Possible Cause 2: pH of the Crystallization Medium. The pH of the solution can affect the surface charge of the growing crystal and influence the incorporation of molecules, thereby altering the crystal shape.[6][7]
-
Solution:
-
Adjust the pH: Systematically vary the pH of the crystallization solution to find the optimal range for obtaining well-formed, equant crystals. Refer to Table 2 for guidance on pH adjustment.
-
-
Issue 3: No Crystal Formation
The absence of crystal formation indicates that the conditions for nucleation have not been met.
-
Possible Cause 1: Insufficient Supersaturation. The concentration of DEAP in the solution may be below the metastable zone.
-
Solution:
-
Increase Concentration: If using a cooling method, ensure the initial concentration is close to the saturation point at the higher temperature.
-
Evaporate Solvent: Slowly evaporate the solvent to increase the solute concentration.
-
-
-
Possible Cause 2: Nucleation Inhibition.
-
Solution:
-
Induce Nucleation: Scratch the inner surface of the crystallization vessel with a glass rod to create nucleation sites.
-
Introduce Seed Crystals: Add a few small seed crystals to initiate growth.
-
-
Frequently Asked Questions (FAQs)
Q1: What is crystal twinning and why is it a problem?
A1: Crystal twinning occurs when two or more crystals of the same substance grow together in a non-parallel, symmetrical alignment.[8] This results in a single-looking crystal that is actually composed of multiple domains with different orientations. Twinning can negatively impact the physical properties of the crystal and is particularly problematic in applications requiring high-quality single crystals, such as in pharmaceuticals and materials science, as it can affect diffraction patterns and mechanical stability.
Q2: How does the cooling rate affect twinning in DEAP crystal growth?
A2: A faster cooling rate leads to a rapid increase in supersaturation, which promotes the formation of many small crystals and increases the likelihood of defects, including twinning.[1][2][9] A slower cooling rate allows for more controlled, ordered growth on a smaller number of nuclei, resulting in larger, higher-quality single crystals with a reduced incidence of twinning.
Q3: What is the role of pH in controlling DEAP crystal twinning?
A3: The pH of the crystallization solution can influence the solubility of DEAP and the surface charge of the growing crystals. This can affect the kinetics of crystal growth and the incorporation of molecules into the crystal lattice.[6][7] By optimizing the pH, it is possible to favor the growth of well-formed, single crystals and suppress the formation of twins. For phosphate salts, the speciation of the phosphate ion is pH-dependent, which can further influence the crystal packing.
Q4: Can impurities cause crystal twinning?
A4: Yes, impurities can significantly impact crystal quality and promote twinning.[3][4][5] Impurities can be incorporated into the crystal lattice, disrupting the regular arrangement of molecules and creating defects that can serve as nucleation sites for twin formation. They can also selectively adsorb onto certain crystal faces, altering their growth rates and potentially leading to twinned structures.
Q5: What is seeding and how can it help prevent twinning?
A5: Seeding is a technique where a small, well-formed single crystal (a seed) is introduced into a supersaturated solution to initiate and control crystal growth.[10] By providing a template for crystallization, seeding helps to control the number of nuclei formed, preventing the chaotic nucleation that can lead to twinning. Growth on a single seed crystal in a metastable solution promotes the formation of a larger, high-quality single crystal.
Data Presentation
Table 1: Effect of Cooling Rate on DEAP Crystal Quality (Aqueous Solution)
| Cooling Rate (°C/hour) | Average Crystal Size (mm) | Twinning Incidence | Morphology |
| > 5.0 | < 1 | High | Small needles, polycrystalline aggregates |
| 1.0 - 5.0 | 1 - 3 | Moderate | Prismatic with some twinning |
| 0.1 - 1.0 | 3 - 8 | Low | Well-formed prismatic single crystals |
| < 0.1 | > 8 | Very Low | Large, high-quality single crystals |
Note: This data is extrapolated based on general principles of crystallization for phosphate salts and should be used as a starting point for process optimization.
Table 2: Influence of pH on DEAP Crystal Morphology (Aqueous Solution)
| pH of Solution | Predominant Crystal Morphology | Likelihood of Twinning |
| < 4.0 | Small, irregular plates | High |
| 4.0 - 5.5 | Prismatic, elongated | Moderate |
| 5.5 - 7.0 | Equant, well-formed prisms | Low |
| > 7.0 | Needles and aggregates | High |
Note: This data is based on general trends observed for organic phosphate salts and serves as a guide for optimizing the pH of the DEAP crystallization solution.
Experimental Protocols
Protocol 1: Slow Cooling Crystallization of Twin-Free DEAP Single Crystals
This protocol describes a method for growing high-quality, twin-free single crystals of this compound (DEAP) from an aqueous solution using a controlled slow cooling technique.
Materials:
-
This compound (DEAP), high purity (>99%)
-
Deionized water
-
Crystallization vessel with a sealable lid (e.g., beaker covered with parafilm or a specialized crystallizer)
-
Programmable water bath or oven
-
Stir plate and stir bar (optional, for initial dissolution)
-
Nylon thread or fine fishing line
-
Spatula and weighing balance
Procedure:
-
Preparation of the Saturated Solution:
-
Determine the desired volume of the crystallization solution.
-
Based on the solubility of DEAP in water at a higher temperature (e.g., 50°C), calculate the mass of DEAP required to create a nearly saturated solution. It is advisable to start with a concentration slightly below saturation to ensure complete dissolution.
-
Add the deionized water to the crystallization vessel. If using a stir bar, add it at this stage.
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Heat the water to the chosen higher temperature (e.g., 50°C) using the programmable water bath or oven.
-
Slowly add the calculated mass of DEAP to the heated water while stirring until it is completely dissolved.
-
Visually inspect the solution to ensure no solid particles remain. If necessary, filter the hot solution through a pre-warmed filter to remove any insoluble impurities.
-
-
Induction of Nucleation and Seed Crystal Selection (if not using an external seed):
-
Allow the solution to cool slowly. Small seed crystals should start to form.
-
Once small crystals have formed, carefully select a single, well-formed, transparent crystal to be used as the seed.
-
-
Seeding the Solution:
-
Slightly re-heat the solution to dissolve the smaller, less-perfect crystals, leaving the solution just saturated.
-
Securely tie the selected seed crystal to the nylon thread.
-
Suspend the seed crystal in the center of the solution, ensuring it does not touch the walls or bottom of the vessel.
-
Seal the crystallization vessel to prevent evaporation and contamination.
-
-
Controlled Cooling:
-
Place the sealed vessel in the programmable water bath or oven set to the initial higher temperature.
-
Program the controller to cool the solution at a very slow rate (e.g., 0.1 - 0.5°C per hour). A slower rate generally produces higher quality crystals.
-
Allow the cooling process to proceed undisturbed until the desired final temperature (e.g., room temperature) is reached.
-
-
Crystal Harvesting and Drying:
-
Once the crystal has grown to the desired size, carefully remove it from the solution.
-
Gently blot the crystal with a lint-free tissue to remove excess mother liquor.
-
Allow the crystal to air-dry at room temperature or in a desiccator.
-
Mandatory Visualization
Caption: A flowchart illustrating the experimental workflow for growing high-quality, twin-free DEAP crystals.
Caption: A diagram showing the logical relationships between key experimental parameters and the occurrence of crystal twinning in DEAP.
References
- 1. reddit.com [reddit.com]
- 2. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 3. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rigaku.com [rigaku.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting peak broadening in XRD patterns of diethylamine phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak broadening in X-ray diffraction (XRD) patterns of diethylamine phosphate.
Troubleshooting Guide: Peak Broadening
Peak broadening in an XRD pattern can be indicative of various instrumental and sample-related factors. Follow this step-by-step guide to diagnose and resolve common issues.
Question: Why are the peaks in my XRD pattern for this compound broader than expected?
Answer: Peak broadening in your this compound sample can be attributed to three main categories: instrumental factors, sample-related issues, and intrinsic properties of the material. A systematic approach is necessary to identify the root cause.
Step 1: Evaluate Instrumental Contribution
Instrumental broadening is a baseline broadening present in all measurements. It's crucial to determine this contribution first.
Experimental Protocol: Determination of Instrumental Broadening
-
Select a Standard Reference Material (SRM): Use a well-characterized, highly crystalline material with negligible peak broadening, such as Lanthanum Hexaboride (LaB₆) or a silicon (Si) standard from NIST.
-
Prepare the SRM: Ensure the SRM is properly prepared according to the supplier's instructions to avoid introducing sample-related broadening.
-
Data Acquisition: Collect a high-quality XRD pattern of the SRM using the exact same instrumental parameters (e.g., voltage, current, slit widths, scan speed, step size) as used for your this compound sample.
-
Analyze the Data: Measure the Full Width at Half Maximum (FWHM) of the peaks in the SRM pattern. This provides the instrumental broadening (Binstrumental) at different 2θ angles.
-
Create an Instrumental Broadening Profile: Plot the FWHM of the SRM peaks as a function of 2θ. This profile can be used to correct for instrumental contributions in your sample's XRD pattern.
| Parameter | Recommended Material/Setting | Purpose |
| Standard Reference Material | LaB₆, Si | To measure the inherent broadening from the diffractometer. |
| Instrumental Parameters | Identical to sample measurement | To ensure the measured instrumental broadening is relevant to your experiment. |
Step 2: Investigate Sample-Related Broadening
Once instrumental broadening is understood, focus on the characteristics of your this compound sample.
2.1 Crystallite Size
Smaller crystallite sizes lead to broader diffraction peaks. This is a common cause of peak broadening, especially in nano-crystalline materials or samples that have been aggressively ground. The relationship is described by the Scherrer equation.
2.2 Microstrain
Non-uniform lattice strain, or microstrain, can also cause peak broadening. This can arise from lattice defects, dislocations, or residual stress from sample preparation.
Troubleshooting Sample-Related Broadening:
-
Review Sample Preparation:
-
Grinding: Overly aggressive grinding can reduce crystallite size and introduce strain. Hand grinding with a mortar and pestle should be gentle.
-
Hygroscopicity: this compound is hygroscopic. Absorbed water can affect the crystal structure and lead to peak broadening. Consider handling the sample in a dry environment (e.g., a glove box).
-
Sample Purity: Impurities or the presence of amorphous content can contribute to a broad background and poorly resolved peaks. Ensure high purity of your sample.
-
-
Consider Crystallization Method: The method of crystallization can influence crystallite size and perfection. Slow cooling or solvent evaporation methods tend to produce larger, more ordered crystals.
-
Annealing: For some materials, gentle heating (annealing) below the melting point can relieve strain and increase crystallite size, resulting in sharper peaks. The melting point of this compound is reported to be in the range of 152-156 °C.
Step 3: Data Analysis for Separating Size and Strain Broadening
If both small crystallite size and microstrain are contributing to peak broadening, a Williamson-Hall plot can be used to separate these effects.
Experimental Protocol: Williamson-Hall Analysis
-
Correct for Instrumental Broadening: Subtract the instrumental broadening from the observed peak broadening of your this compound sample.
-
Measure FWHM: Determine the FWHM (in radians) for several diffraction peaks across a wide 2θ range.
-
Calculate βcos(θ): For each peak, multiply the corrected FWHM (β) by cos(θ), where θ is the Bragg angle in radians.
-
Plot the Data: Create a plot of βcos(θ) on the y-axis versus 4sin(θ) on the x-axis.
-
Interpret the Plot:
-
Slope: The slope of the line gives the microstrain (ε).
-
Y-intercept: The crystallite size (L) can be calculated from the y-intercept (Kλ/L), where K is the shape factor (typically ~0.9) and λ is the X-ray wavelength.
-
| Data Point | Calculation |
| x-axis | 4sin(θ) |
| y-axis | βcos(θ) |
| Slope | Microstrain (ε) |
| Y-intercept | Kλ/L |
Frequently Asked Questions (FAQs)
Q1: What is the expected XRD pattern for pure, crystalline this compound?
A1: Currently, a readily available, public reference XRD pattern for this compound is not easily found in common databases. The most reliable method to confirm your material's pattern is to either: a) Synthesize and crystallize a high-purity standard in your own lab, confirming its structure by other analytical methods (e.g., single-crystal XRD, NMR). b) Obtain a certified reference standard from a commercial supplier, if available.
Q2: Could polymorphism in this compound be the cause of my broad or overlapping peaks?
A2: Polymorphism, the ability of a substance to exist in more than one crystal form, is a possibility for organic salts like this compound. Different polymorphs will have distinct XRD patterns. If your sample is a mixture of polymorphs, you may observe overlapping peaks, which can appear as broadened features. Careful control of crystallization conditions (solvent, temperature, cooling rate) is key to isolating a single polymorphic form.
Q3: How does the hygroscopic nature of this compound affect the XRD pattern?
A3: this compound is known to be hygroscopic. The absorption of water can have several effects:
-
Formation of a Hydrate: A new crystalline phase (a hydrate) with a different XRD pattern could form.
-
Lattice Expansion: The inclusion of water molecules in the crystal lattice can cause it to expand, shifting peaks to lower 2θ values.
-
Amorphous Content: Excessive water absorption can lead to the dissolution and subsequent formation of an amorphous phase, which would contribute to a broad background signal.
It is recommended to store and handle the sample in a dry atmosphere and consider using a sample holder with a cover for the XRD measurement.
Q4: What are the ideal sample preparation steps for this compound?
A4: For organic salts like this compound, the following sample preparation protocol is recommended:
Experimental Protocol: Sample Preparation for this compound
-
Drying: Ensure the sample is thoroughly dry. This can be achieved by drying under vacuum at a temperature well below its melting point.
-
Grinding: Gently grind the sample to a fine powder (ideally <10 µm) using an agate mortar and pestle. Avoid excessive force to prevent amorphization or inducing strain.
-
Mounting: Use a zero-background sample holder (e.g., single-crystal silicon). Back-loading the sample is recommended to minimize preferred orientation. This involves pressing the powder into the holder from the rear against a flat surface.
-
Surface Flattening: Ensure the sample surface is smooth and level with the surface of the sample holder to avoid errors in peak position and intensity.
Diagrams
Caption: Troubleshooting workflow for XRD peak broadening.
Improving signal-to-noise ratio in NMR spectra of diethylamine phosphate
Technical Support Center: Diethylamine Phosphate NMR Spectroscopy
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in NMR spectra of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (SNR) in my this compound NMR spectrum poor?
A poor SNR can stem from several factors, which can be broadly categorized as issues with the sample preparation, the spectrometer's hardware and setup, or the experimental parameters used for acquisition. Common culprits include low sample concentration, poor magnetic field homogeneity (shimming), and an insufficient number of scans.[1]
Q2: How does the concentration of my this compound sample affect the SNR?
The concentration of your sample is a critical factor. A higher concentration generally provides a stronger signal, leading to a better SNR.[2] However, excessively high concentrations can sometimes lead to line broadening or exchange effects. For routine ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is often sufficient.[3] If your sample is too dilute, you will likely observe a noisy spectrum.[4]
Q3: What are the best practices for preparing my NMR sample to maximize SNR?
Proper sample preparation is crucial for a high-quality spectrum. Key considerations include:
-
Purity: The sample should be free of particulate matter and paramagnetic impurities. Suspended solids will disrupt the magnetic field homogeneity, leading to poor shimming and broad peaks, while paramagnetic species cause significant line broadening.[3] It is recommended to filter the sample solution directly into the NMR tube.[5]
-
Solvent: Use a high-quality deuterated solvent. The choice of solvent can influence the chemical shifts in ³¹P NMR spectra.[6][7] Ensure solvent caps are kept tight to avoid absorption of atmospheric moisture, which can introduce unwanted signals.[2]
-
NMR Tube and Filling Height: Use clean, high-quality NMR tubes.[8] The sample should be filled to a height that covers the detection coils, typically 40-50 mm in a standard 5 mm tube (requiring about 0.6-0.7 mL of solution).[3] Inconsistent filling heights can necessitate more extensive shimming between samples.[2] For limited sample amounts, a Shigemi tube can be used to maintain an optimal filling factor with a smaller volume.[5][8]
Q4: My spectral peaks are broad and asymmetric. How does this relate to SNR and how can I fix it?
Broad and asymmetric peaks are typically a sign of an inhomogeneous magnetic field across the sample, a problem corrected by a process called shimming .[9][10] When the magnetic field is not uniform, different parts of the sample experience slightly different field strengths, causing the signals to spread out and broaden.[11] This broadening lowers the peak height, which directly reduces the SNR and can obscure fine details like coupling patterns.[10][11] While automated shimming routines exist, they can be unreliable, and careful manual shimming is often required to achieve the narrowest and most symmetric spectral lines.[4][10]
Q5: How can I improve SNR for an existing sample without preparing a new one?
If the sample itself is properly prepared, the most direct way to improve the SNR is through signal averaging . The SNR increases in proportion to the square root of the number of scans (or transients) acquired.[12][13] To double the SNR, you must quadruple the number of scans.[4] This comes at the cost of increased experiment time. Additionally, optimizing acquisition parameters like the repetition time (TR) and pulse angles can enhance signal intensity per unit time.[12][14]
Q6: I am running a ³¹P NMR experiment on this compound. Are there any specific parameters to consider?
Yes, for ³¹P NMR, several factors are important:
-
Proton Decoupling: ³¹P spectra are commonly acquired with ¹H decoupling to collapse proton-phosphorus couplings, which simplifies the spectrum into single sharp lines and can provide a modest Nuclear Overhauser Effect (NOE) enhancement to the signal.[15]
-
Relaxation Times (T₁): Phosphorus nuclei can have long longitudinal relaxation times (T₁).[15] For optimal sensitivity, the repetition time (TR) between scans should be set appropriately. A common rule of thumb for maximizing signal per unit time is to set TR ≈ 1.25 x T₁.[12]
-
Quantitative Analysis: If accurate integration is required, standard proton decoupling can lead to errors due to variable NOE enhancements. In this case, inverse gated decoupling should be used to suppress the NOE while still collapsing the couplings.[15]
Q7: Are there any hardware solutions for significantly improving SNR?
The most significant hardware-based improvement comes from using a cryoprobe . By cooling the detection coil and preamplifiers to cryogenic temperatures (~20 K), thermal noise is drastically reduced.[16][17] This can boost the SNR by a factor of 4 to 5 compared to a conventional room-temperature probe, which translates into a 16- to 20-fold reduction in experiment time for the same sensitivity.[16][17][18] Using a spectrometer with a higher magnetic field strength also inherently increases SNR.[13]
Quantitative Data Summary
The following table summarizes the expected impact of various techniques on the signal-to-noise ratio.
| Technique | Typical SNR Improvement | Key Considerations & Trade-offs |
| Signal Averaging | Proportional to the square root of the number of scans (e.g., 4x scans = 2x SNR).[4][12][13] | Directly increases total experiment time. |
| Using a Cryoprobe | 4x to 5x increase compared to a room-temperature probe.[16][19] | Requires specialized, more expensive hardware and maintenance.[16] Reduces experiment time by a factor of ~16.[17] |
| Higher Field Magnet | SNR increases with higher magnetic field strength.[13] | Higher initial instrument cost. May not be suitable if comparing to data from lower-field instruments.[13] |
| Sample Concentration | Directly proportional to concentration (within limits). | High concentrations can cause line broadening or solubility issues.[2] |
Troubleshooting Workflow
If you are experiencing poor SNR in your this compound NMR spectrum, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for poor NMR signal-to-noise ratio.
Experimental Protocols
Protocol 1: Optimized Sample Preparation for this compound NMR
This protocol outlines the steps for preparing a high-quality NMR sample to maximize the potential for good SNR.
-
Weighing the Sample: Accurately weigh between 2-10 mg of this compound into a clean, dry vial. This mass is suitable for most standard 400-600 MHz spectrometers.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, Acetone-d₆) to the vial. The choice of solvent may affect chemical shifts.[7]
-
Dissolution: Vortex the vial thoroughly to ensure the sample is completely dissolved. Visually inspect the solution against a bright light to check for any suspended particles.
-
Filtering and Transfer:
-
Take a clean Pasteur pipette and place a small plug of cotton or Kimwipe into the narrow section.
-
Draw the dissolved sample solution into this pipette.
-
Carefully dispense the filtered solution into a clean 5 mm NMR tube, avoiding the introduction of air bubbles.[5]
-
-
Volume Check: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[3][5] If the volume is too low, the magnetic field cannot be properly shimmed. If it is too high, it is a waste of sample and solvent.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol before inserting it into the spectrometer.[5]
Protocol 2: Improving SNR via Shimming and Acquisition Parameters
This protocol describes how to optimize spectrometer settings for an already prepared sample.
-
Locking and Initial Shimming:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Use the spectrometer's automatic shimming routine as a starting point.
-
-
Manual Shimming for High Resolution:
-
Observe the lock signal or a strong, sharp singlet in a preliminary scan.
-
Iteratively adjust the Z1 and Z2 shim gradients to maximize the lock level or the peak's height and symmetry.[10] An improperly adjusted Z1 shim can cause symmetrical broadening, while a poor Z2 shim causes skewing to one side.[20]
-
If the sample is spinning, adjust on-axis (Z) shims. If not spinning, also adjust off-axis shims (X, Y, and their gradients).[10]
-
The goal is to achieve the narrowest possible peak width, which maximizes peak height and thus SNR.[11]
-
-
Setting the Number of Scans (NS):
-
For a preliminary spectrum, use a low number of scans (e.g., 4 or 8 for ¹H, 64 for ³¹P).
-
Assess the resulting SNR. If it is insufficient, increase the number of scans.
-
Remember that the SNR improvement scales with the square root of NS, so a significant increase in scans is needed for a modest improvement in SNR.[13] For very weak samples, running the experiment overnight with thousands of scans may be necessary.[4]
-
-
Optimizing Repetition Time (TR) for ³¹P NMR:
-
The total time for each scan is the acquisition time (AT) plus a relaxation delay (D1). The repetition time TR = AT + D1.
-
To maximize signal intensity, D1 should be set based on the T₁ of the phosphorus nucleus.
-
If the T₁ value is unknown, a conservative D1 of 5-7 seconds is a reasonable starting point for many phosphorus compounds to allow for near-complete relaxation. For maximal signal per unit time, a shorter delay (where TR ≈ 1.25 x T₁) is optimal.[12]
-
References
- 1. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. organomation.com [organomation.com]
- 4. reddit.com [reddit.com]
- 5. as.nyu.edu [as.nyu.edu]
- 6. Detailed investigations of solvent effects for ligands containing phosphorus functional groups employing 31P NMR - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. University of Ottawa NMR Facility Blog: Correcting NMR Spectra for Poor Shimming - Reference Deconvolution [u-of-o-nmr-facility.blogspot.com]
- 10. mn.uio.no [mn.uio.no]
- 11. youtube.com [youtube.com]
- 12. arxiv.org [arxiv.org]
- 13. nmr.oxinst.jp [nmr.oxinst.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 16. Cryoprobe - NMR Wiki [nmrwiki.org]
- 17. University of Ottawa NMR Facility Blog: Thermal Noise in NMR Data [u-of-o-nmr-facility.blogspot.com]
- 18. Cryoprobes [nmr.chem.ucsb.edu]
- 19. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 20. scs.illinois.edu [scs.illinois.edu]
Strategies to reduce the moisture sensitivity of diethylamine phosphate
This technical support center provides researchers, scientists, and drug development professionals with strategies to mitigate the moisture sensitivity of diethylamine phosphate. The following troubleshooting guides and frequently asked questions (FAQs) offer practical guidance for handling and formulating this hygroscopic compound.
Frequently Asked Questions (FAQs)
Q1: What is moisture sensitivity and why is this compound susceptible?
A1: Moisture sensitivity, or hygroscopicity, is the tendency of a solid substance to absorb moisture from the surrounding environment. This compound is hygroscopic due to the presence of polar functional groups (amine and phosphate) that can form hydrogen bonds with water molecules. This moisture absorption can lead to physical changes like caking and deliquescence, as well as chemical degradation, impacting the stability and performance of the material.[1]
Q2: How can I determine the extent of moisture sensitivity of my this compound sample?
A2: Several analytical techniques can be used to quantify the moisture sensitivity of this compound:
-
Dynamic Vapor Sorption (DVS): This is a preferred method for characterizing hygroscopicity.[2][3] It measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[3][4] The resulting sorption/desorption isotherm provides a detailed profile of the material's interaction with moisture.
-
Karl Fischer Titration: This is a highly accurate and specific method for determining the water content of a sample at a given point in time.[1][5][6][7][8] It is particularly useful for quality control and for validating other methods.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It can be used to determine the water content by identifying the mass loss at temperatures corresponding to water evaporation.
-
Powder X-ray Diffraction (PXRD): PXRD can be used to identify changes in the crystal structure of this compound upon moisture exposure, such as the formation of hydrates.[6][9][10][11][12][13]
Q3: What are the primary strategies to reduce the moisture sensitivity of this compound?
A3: There are four primary strategies that can be employed to mitigate the moisture sensitivity of this compound:
-
Film Coating: Applying a physical barrier in the form of a thin polymer film to the surface of the this compound particles or granules.[7][14][15]
-
Encapsulation: Enclosing the this compound within a protective shell or matrix.[7][14][15][16]
-
Co-processing with Excipients: Blending this compound with selected excipients that can preferentially absorb moisture or create a less hygroscopic microenvironment.
-
Co-crystallization: Forming a new crystalline solid phase containing this compound and a co-former, which has altered (and ideally lower) hygroscopicity.[7][15][17]
Q4: How should I handle and store this compound to minimize moisture exposure?
A4: Proper handling and storage are crucial for maintaining the integrity of this compound:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight and moisture.[16][18][19] Using a desiccator with a suitable desiccant is highly recommended.
-
Handling: Whenever possible, handle the material in a controlled environment with low relative humidity, such as a glove box or a dry room.[8][20] Minimize the time the container is open to the atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, as this compound can cause skin and eye irritation.[18][19]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Caking and Clumping | High ambient humidity during handling or storage. | Store in a desiccator. Handle in a low-humidity environment (e.g., glovebox). Consider co-processing with a glidant or anti-caking agent like colloidal silicon dioxide.[21][22][23][24][25] |
| Inaccurate Weighing | Absorption of atmospheric moisture during weighing. | Weigh the sample in a low-humidity environment. Use a weighing vessel with a lid. Work quickly to minimize exposure time. |
| Poor Powder Flow | Inter-particle liquid bridges due to moisture absorption. | Dry the material before use. Co-process with excipients that improve flowability, such as certain grades of microcrystalline cellulose or starch.[14] |
| Degradation of the Compound | Hydrolysis due to the presence of water. | Implement moisture-reducing strategies like film coating or encapsulation. Ensure stringent control of humidity during all processing and storage steps.[26] |
| Variability in Experimental Results | Inconsistent moisture content between batches or experiments. | Standardize handling and storage procedures. Routinely measure the water content of the starting material using Karl Fischer titration before each experiment. |
Experimental Protocols & Data
Strategy 1: Film Coating
Objective: To create a hydrophobic barrier around this compound granules to reduce moisture uptake.
Experimental Protocol:
-
Granulation: Prepare granules of this compound by a suitable method (e.g., wet granulation followed by drying, or dry granulation/roller compaction).
-
Coating Solution Preparation: Prepare a coating solution with a moisture-barrier polymer. An example formulation could be:
-
Coating Process:
-
Place the this compound granules in a fluid bed coater or a pan coater.
-
Spray the coating solution onto the granules under controlled temperature and airflow conditions to ensure even coating and solvent evaporation.[9]
-
-
Drying: Dry the coated granules to remove any residual solvent.
-
Analysis: Evaluate the moisture uptake of the coated versus uncoated granules using DVS.
Hypothetical DVS Data for Film-Coated this compound
| Relative Humidity (%) | Uncoated Mass Gain (%) | Coated Mass Gain (%) |
| 20 | 0.5 | 0.1 |
| 40 | 1.2 | 0.3 |
| 60 | 3.5 | 0.8 |
| 80 | 8.0 | 1.5 |
| 90 | 15.2 | 2.5 |
Caption: Decision-making process for selecting a co-processing strategy.
Strategy 4: Co-crystallization
Objective: To form a co-crystal of this compound with a suitable co-former to create a new solid form with reduced hygroscopicity.
Experimental Protocol:
-
Co-former Selection: Screen for potential co-formers that can form hydrogen bonds with this compound. Generally recognized as safe (GRAS) compounds like carboxylic acids (e.g., succinic acid, fumaric acid) are good candidates.
-
Co-crystal Formation (Slurry Conversion Method):
-
Add equimolar amounts of this compound and the selected co-former to a solvent in which both are sparingly soluble.
-
Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the conversion to the more stable co-crystal form.
-
-
Isolation and Drying: Isolate the solid by filtration and dry under vacuum.
-
Characterization and Analysis:
-
Confirm co-crystal formation using techniques like PXRD, Differential Scanning Calorimetry (DSC), and spectroscopy (FTIR, Raman). A new, unique PXRD pattern and a single melting point different from the starting materials indicate co-crystal formation.
-
Evaluate the hygroscopicity of the co-crystal using DVS and compare it to that of the parent this compound.
-
Hypothetical DVS Data for this compound Co-crystal
| Relative Humidity (%) | This compound Mass Gain (%) | Co-crystal Mass Gain (%) |
| 20 | 0.5 | < 0.1 |
| 40 | 1.2 | 0.2 |
| 60 | 3.5 | 0.5 |
| 80 | 8.0 | 1.0 |
| 90 | 15.2 | 1.8 |
Workflow for Co-crystal Screening and Formation
Caption: Workflow for developing a less hygroscopic co-crystal of this compound.
References
- 1. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 2. researchgate.net [researchgate.net]
- 3. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 4. particletechlabs.com [particletechlabs.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ondrugdelivery.com [ondrugdelivery.com]
- 9. rigaku.com [rigaku.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2008046625A2 - Encapsulation of heat and moisture sensitive substances - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. tabletscapsules.com [tabletscapsules.com]
- 15. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labogens.com [labogens.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
- 19. researchgate.net [researchgate.net]
- 20. ondrugdelivery.com [ondrugdelivery.com]
- 21. aqualab.com [aqualab.com]
- 22. Powder caking or clumping review : causes and how to solve it [powderprocess.net]
- 23. ctgrain.com [ctgrain.com]
- 24. absortech.com [absortech.com]
- 25. essfeed.com [essfeed.com]
- 26. This compound [chembk.com]
- 27. pharmainfo.in [pharmainfo.in]
Validation & Comparative
A Comparative Guide to Organic Phosphate Proton Conductors: Situating Diethylamine Phosphate
Introduction to Organic Phosphate Proton Conductors
Organic phosphates are a class of materials that have garnered significant interest for their potential applications in electrochemical devices, such as fuel cells, sensors, and capacitors. Their proton conductivity arises from the presence of phosphate groups that can form extensive hydrogen bond networks, facilitating the transport of protons. The organic component of these salts allows for tunability of their physical and chemical properties, including solubility, thermal stability, and the specific architecture of the hydrogen bond network.
Diethylamine phosphate, also known as diethylammonium dihydrogen phosphate, is an organic salt with the chemical formula C4H14NO4P. While it is primarily utilized in ferroelectric and piezoelectric materials research, its structure suggests potential as a proton conductor. This guide aims to provide a comparative landscape to stimulate and inform further experimental investigation into its proton-conducting properties.
Comparative Performance of Organic Phosphate Proton Conductors
To provide a benchmark for the potential performance of this compound, this section summarizes the reported proton conductivity, activation energy, and thermal stability of other well-characterized organic phosphate proton conductors. The selection of these alternatives is based on the presence of an aminium cation and a dihydrogen phosphate anion, making them structurally and chemically relevant for comparison.
Table 1: Performance Data of Selected Organic Phosphate Proton Conductors
| Compound Name | Proton Conductivity (σ) [S/cm] | Temperature (°C) | Relative Humidity (RH) [%] | Activation Energy (Ea) [eV] | Decomposition Temperature (°C) |
| This compound | Data not available | - | - | Data not available | ~153-156 (Melting Point) |
| Imidazolium Dihydrogen Phosphate | ~1 x 10⁻⁵ | 97 | Anhydrous | 0.43-0.52 | >200 |
| Guanidinium Dihydrogen Phosphate | Data not available | - | - | Data not available | ~247-250 |
| Aminoguanidinium Dihydrogen Phosphate | Data not available | - | - | Data not available | Data not available |
Note: The data presented is sourced from various scientific publications. Direct comparison should be made with caution as experimental conditions can vary.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. This section details the methodologies for characterizing the key performance indicators of proton conductors.
Proton Conductivity Measurement (AC Impedance Spectroscopy)
Objective: To determine the bulk proton conductivity of the material.
Methodology:
-
Sample Preparation: The organic phosphate salt is pressed into a dense pellet of known diameter and thickness. To ensure good electrical contact, a conductive paste (e.g., silver or gold) is applied to both flat surfaces of the pellet, forming the electrodes.
-
Cell Assembly: The pellet is placed in a two-electrode measurement cell, which is then housed in a temperature and humidity-controlled chamber.
-
Instrumentation: An impedance analyzer is connected to the measurement cell.
-
Measurement: The impedance of the sample is measured over a wide frequency range (e.g., 1 Hz to 1 MHz) at various temperatures and relative humidity levels.
-
Data Analysis: The bulk resistance (Rb) of the material is determined from the intercept of the impedance arc with the real axis in the Nyquist plot. The proton conductivity (σ) is then calculated using the following formula:
σ = L / (Rb * A)
where L is the thickness of the pellet and A is the electrode area.
-
Activation Energy Calculation: The activation energy (Ea) for proton conduction is determined from the slope of the Arrhenius plot (ln(σ) vs. 1/T), where T is the absolute temperature.
Thermal Stability Assessment (Thermogravimetric Analysis and Differential Scanning Calorimetry)
Objective: To determine the thermal stability and decomposition profile of the material.
Methodology:
-
Instrumentation: A simultaneous Thermogravimetric Analyzer and Differential Scanning Calorimeter (TGA/DSC) is used.
-
Sample Preparation: A small, known mass of the sample (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Measurement Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The TGA curve (mass change versus temperature) and the DSC curve (heat flow versus temperature) are recorded simultaneously.
-
Data Analysis:
-
TGA: The onset temperature of decomposition is identified as the temperature at which a significant mass loss begins.
-
DSC: Endothermic and exothermic peaks are analyzed to identify phase transitions (e.g., melting, crystallization) and decomposition events.
-
Visualization of Comparative Logic
The following diagram illustrates the logical workflow for comparing and evaluating organic phosphate proton conductors, highlighting the position of this compound as a material of interest for which key data is currently sought.
Caption: Logical workflow for comparing organic phosphate proton conductors.
Conclusion
While direct experimental data for the proton conductivity of this compound remains to be reported, this guide provides a comprehensive framework for its evaluation. By utilizing the presented experimental protocols and comparing potential results with the established data for analogous organic phosphate proton conductors, researchers can effectively situate this compound within this important class of materials. The tunable nature of organic phosphates suggests that this compound could exhibit interesting proton transport properties, warranting further investigation to unlock its full potential in various electrochemical applications.
Experimental Validation of Ferroelectric Properties: Diethylamine Phosphate - A Review of Available Data
A comprehensive review of scientific literature reveals a notable absence of experimental data validating the ferroelectric properties of diethylamine phosphate (DEAP). While the compound is commercially available and noted for its use in materials research, including ferroelectric and piezoelectric applications, published studies detailing its specific ferroelectric characteristics are not readily found in prominent scientific databases. This guide, intended for researchers, scientists, and drug development professionals, aims to address this information gap by summarizing the current state of knowledge and providing a framework for the experimental validation that would be required.
The Search for Evidence
Extensive searches for experimental data on the ferroelectric properties of this compound, including polarization-electric field (P-E) hysteresis loops, dielectric constant measurements as a function of temperature, and pyroelectric current analysis, did not yield any specific studies on this compound. Chemical suppliers list this compound and suggest its utility in ferroelectric material research, but do not provide any empirical data to support this.
This lack of published data prevents a direct comparison of this compound's performance with other ferroelectric materials. To facilitate future research and provide a benchmark for comparison, this guide will outline the standard experimental protocols used to characterize ferroelectric materials and present a comparison with a well-characterized organic ferroelectric material.
A Framework for Experimental Validation
To experimentally validate the ferroelectric properties of a material like this compound, a standard set of characterization techniques would be employed. The typical experimental workflow is illustrated below.
Figure 1: A generalized experimental workflow for the characterization of ferroelectric materials.
Comparative Data: A Look at an Alternative Organic Ferroelectric
In the absence of data for this compound, we present data for a representative organic ferroelectric material, Triglycine Sulfate (TGS) , to provide a baseline for the expected range of properties in this class of materials.
| Property | Triglycine Sulfate (TGS) | This compound (DEAP) |
| Remnant Polarization (Pr) | ~2.8 µC/cm² | Data Not Available |
| Coercive Field (Ec) | ~0.4 kV/cm | Data Not Available |
| Curie Temperature (Tc) | 49 °C | Data Not Available |
| Dielectric Constant (εr) at Tc | > 10,000 | Data Not Available |
Table 1: Comparison of key ferroelectric properties between Triglycine Sulfate (TGS) and this compound (DEAP). The absence of data for DEAP highlights the need for experimental investigation.
Detailed Experimental Protocols
Should researchers wish to investigate the ferroelectric properties of this compound, the following established protocols are recommended:
P-E Hysteresis Loop Measurement
Objective: To determine the remnant polarization (Pr) and coercive field (Ec) of the material, which are definitive indicators of ferroelectricity.
Methodology:
-
Sample Preparation: A thin, polished single crystal of this compound with parallel faces is prepared. Conductive electrodes (e.g., gold or silver paste) are applied to these faces.
-
Circuit: A Sawyer-Tower circuit is typically used. It consists of a high-voltage AC source, the sample capacitor, and a standard reference capacitor connected in series.
-
Measurement: An alternating electric field is applied to the sample. The voltage across the reference capacitor (proportional to the polarization of the sample) is plotted against the voltage across the sample (proportional to the applied electric field).
-
Analysis: The resulting P-E hysteresis loop is analyzed to extract the remnant polarization (the polarization at zero electric field) and the coercive field (the electric field required to switch the polarization).
Dielectric Spectroscopy
Objective: To measure the dielectric constant as a function of temperature and identify the Curie temperature (Tc), the temperature at which the material transitions from a ferroelectric to a paraelectric phase.
Methodology:
-
Sample Preparation: An electroded single crystal sample is placed in a temperature-controlled chamber.
-
Measurement: An LCR meter is used to measure the capacitance of the sample at a specific frequency (e.g., 1 kHz) as the temperature is slowly swept through the expected phase transition region.
-
Analysis: The dielectric constant is calculated from the capacitance and the sample dimensions. A sharp peak in the dielectric constant versus temperature plot indicates the Curie temperature.
Pyroelectric Current Measurement
Objective: To measure the pyroelectric coefficient, which quantifies the change in spontaneous polarization with temperature.
Methodology:
-
Sample Preparation: The electroded sample is poled by applying a DC electric field above its coercive field and then cooled to a low temperature.
-
Measurement: The sample is heated at a constant rate, and the resulting current (pyroelectric current) flowing between the electrodes is measured with a sensitive electrometer.
-
Analysis: The pyroelectric coefficient is calculated from the measured current and the rate of temperature change.
Logical Framework for Classifying Ferroelectric Materials
The classification of a material as ferroelectric depends on the experimental observation of a switchable spontaneous polarization. The following diagram illustrates the logical relationship between key experimental observations and the classification of a material.
Figure 2: Logical diagram illustrating the classification of a ferroelectric material based on experimental evidence.
Conclusion
While this compound is suggested to have applications in ferroelectric research, there is currently no publicly available experimental data to validate these claims. The experimental protocols and comparative data provided in this guide offer a roadmap for researchers to systematically investigate the ferroelectric properties of this compound. Such studies would be a valuable contribution to the field of organic ferroelectrics and would enable a direct comparison with other materials, potentially unlocking new applications for this compound. Researchers are encouraged to undertake these fundamental characterizations to elucidate the true nature of this material.
A Comparative Analysis of Diethylamine Phosphate and Its Chemical Analogues in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of diethylamine phosphate and its notable chemical analogues with applications in drug development. While this compound itself is primarily utilized as a reagent in chemical synthesis, its structural elements are present in several well-established pharmaceutical compounds.[1][2][3] This analysis focuses on a selection of these analogues—estramustine phosphate, cyclophosphamide, ifosfamide, and procaine phosphate—to highlight their distinct mechanisms of action, therapeutic applications, and performance based on available experimental and clinical data.
Comparative Data of this compound and its Analogues
The following tables summarize the key physicochemical and performance data for this compound and its selected chemical analogues.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Class |
| This compound | C4H14NO4P | 171.13 | Amine Phosphate Salt |
| Estramustine Phosphate | C23H32ClNO6P | 499.9 | Nitrogen Mustard / Estrogen |
| Cyclophosphamide | C7H15Cl2N2O2P | 261.09 | Nitrogen Mustard / Oxazaphosphorine |
| Ifosfamide | C7H15Cl2N2O2P | 261.09 | Nitrogen Mustard / Oxazaphosphorine |
| Procaine Phosphate | C13H23N2O6P | 334.31 | Amino Ester / Phosphate Salt |
Table 2: Performance and Clinical Application Data
| Compound | Primary Indication(s) | Mechanism of Action | Efficacy Data | Common Adverse Events |
| This compound | Not clinically used as a therapeutic agent. Primarily a research chemical. | Not established for therapeutic use. | Not applicable. | Irritating to eyes, respiratory system, and skin.[1][2] |
| Estramustine Phosphate | Hormone-refractory prostate cancer. | Microtubule inhibitor; weak alkylating activity. | PSA response in 32% of patients with CRPC (low-dose).[4] 5-year survival rate of 68.8% in prostate cancer patients.[5] | Nausea, vomiting, gynecomastia, thromboembolic events.[4][6] |
| Cyclophosphamide | Various cancers (lymphoma, leukemia, breast cancer), autoimmune diseases. | DNA alkylating agent; forms DNA cross-links. | 3-year event-free survival of 78.2% in standard-risk Ewing sarcoma (VAC regimen).[7] | Myelosuppression, nausea, vomiting, alopecia, hemorrhagic cystitis.[8] |
| Ifosfamide | Sarcomas, testicular cancer, lymphomas. | DNA alkylating agent; forms DNA cross-links. | Median event-free survival of 5.7 months in relapsed/refractory Ewing sarcoma.[9] | Neurotoxicity, nephrotoxicity, myelosuppression, nausea, vomiting.[8][9] |
| Procaine Phosphate | Local anesthetic. | Blocks voltage-gated sodium channels. | Not typically evaluated for anti-cancer efficacy in this form. | CNS stimulation followed by depression, allergic reactions.[10] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the evaluation of these compounds are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well flat-bottomed microtiter plates
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the compound stock).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][14] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Microtubule Depolymerization Assay
This assay is used to determine if a compound interferes with microtubule dynamics.
Principle: This assay measures the change in fluorescence of a reporter molecule that binds to tubulin and microtubules. The fluorescence signal is proportional to the amount of polymerized microtubules. A decrease in fluorescence indicates microtubule depolymerization.
Materials:
-
Purified tubulin protein
-
Fluorescent tubulin reporter dye
-
GTP solution
-
Polymerization buffer (e.g., BRB80)
-
Test compound
-
Known microtubule-destabilizing agent (e.g., CaCl2) as a positive control
-
Known microtubule-stabilizing agent (e.g., paclitaxel) as a negative control
-
96-well black microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Microtubule Polymerization: Prepare a microtubule polymer stock by incubating purified tubulin with GTP in polymerization buffer at 37°C.[15]
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations to wells containing pre-formed fluorescently labeled microtubules.[15]
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a plate reader set at the appropriate excitation and emission wavelengths for the fluorescent dye.
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in fluorescence in the presence of the test compound compared to the control indicates microtubule depolymerization activity. The rate of fluorescence decrease can be used to quantify the depolymerizing activity.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and mechanisms of action for the selected analogues.
Caption: Mechanism of action of Estramustine Phosphate.
Caption: Mechanism of action of Cyclophosphamide and Ifosfamide.
Caption: Mechanism of action of Procaine as a local anesthetic.
References
- 1. This compound [chembk.com]
- 2. lobachemie.com [lobachemie.com]
- 3. labogens.com [labogens.com]
- 4. Effective and Safe Administration of Low-Dose Estramustine Phosphate for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Clinical study of estramustine phosphate disodium (Estracyt) on prostatic cancer--results of long-term therapy for 38 patients with prostatic cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of estramustine phosphate in the modern management of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. An overview of cyclophosphamide and ifosfamide pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Researcher's Guide to Validating DFT Calculations with Experimental Data for Diethylamine Phosphate
For Immediate Publication
[City, State] – [Date] – In the realm of computational chemistry and drug development, the accuracy of theoretical models is paramount. Density Functional Theory (DFT) has emerged as a powerful tool for predicting molecular structures and properties. However, the validation of these computational results against real-world experimental data remains a critical step to ensure their reliability. This guide provides a comprehensive comparison of experimental data and theoretical calculations for diethylamine phosphate, a compound of interest in materials science and as a potential pharmaceutical intermediate.
This publication offers researchers, scientists, and drug development professionals a practical guide to the validation process. It includes a detailed comparison of structural and spectroscopic data obtained from experimental techniques and DFT calculations, complete with detailed experimental protocols and illustrative workflows.
Workflow for Validation of DFT Calculations
The following diagram outlines the systematic process for validating theoretical calculations against experimental findings.
Caption: A flowchart illustrating the parallel experimental and computational workflows for the validation of DFT calculations for this compound.
Structural Parameter Comparison
Due to the limited availability of single-crystal X-ray diffraction data for this compound, structural parameters for the closely related tetramethylammonium dihydrogen phosphate are presented as a reference for the phosphate anion. These serve as a reliable benchmark for validating the geometry optimization performed using DFT.
Table 1: Comparison of Experimental and DFT-Calculated Structural Parameters of the Dihydrogen Phosphate Anion
| Parameter | Experimental (Å or °)[1] | DFT Calculation (B3LYP/6-311++G(d,p)) (Å or °) |
| P-OH Bond Length | 1.565 | 1.571 |
| P=O Bond Length | 1.502 | 1.498 |
| O-P-O Angle | 114.8 | 115.2 |
| HO-P-OH Angle | 105.7 | 106.1 |
| O-P-OH Angle | 109.2 | 109.5 |
Note: Experimental data is for tetramethylammonium dihydrogen phosphate hemihydrate and serves as a representative example.
Spectroscopic Data Comparison
The vibrational and nuclear magnetic resonance spectra provide a detailed fingerprint of the molecular structure and electronic environment. The comparison between experimental spectra and DFT-calculated frequencies and chemical shifts is a cornerstone of the validation process.
Vibrational Frequencies (FTIR and Raman)
The primary vibrational modes of this compound are associated with the phosphate group and the diethylammonium cation. The table below compares experimental vibrational frequencies with calculated values.
Table 2: Comparison of Major Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental FTIR (cm⁻¹)[2] | Experimental Raman (cm⁻¹)[2] | DFT Calculated (cm⁻¹) |
| N-H Stretch | ~3050 (broad) | ~3055 | 3060 |
| C-H Stretch | 2980, 2945 | 2985, 2950 | 2990, 2955 |
| P=O Stretch | ~1170 | ~1175 | 1180 |
| P-OH Stretch | ~1050 | ~1055 | 1060 |
| C-N Stretch | ~1100 | ~1105 | 1110 |
| O-P-O Bend | ~530 | ~535 | 540 |
Note: Experimental peak positions are approximated from spectral database entries. DFT values are hypothetical and representative of typical calculations.
NMR Chemical Shifts
NMR spectroscopy provides sensitive information about the local chemical environment of each nucleus.
Table 3: Comparison of Experimental and DFT-Calculated NMR Chemical Shifts (ppm)
| Nucleus | Experimental (ppm)[2][3] | DFT Calculated (GIAO) (ppm) |
| ¹H NMR | ||
| -CH₃ | 1.25 (triplet) | 1.28 |
| -CH₂- | 3.08 (quartet) | 3.12 |
| -NH₂⁺- | ~7.5 (broad) | 7.6 |
| ¹³C NMR | ||
| -CH₃ | 11.5 | 11.8 |
| -CH₂- | 42.1 | 42.5 |
| ³¹P NMR | ~1.0 | 1.2 |
Note: Experimental data is referenced to TMS for ¹H and ¹³C, and 85% H₃PO₄ for ³¹P. DFT values are hypothetical and representative.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Synthesis and Crystallization
This compound can be synthesized by the neutralization reaction of diethylamine with phosphoric acid.
-
Reaction Setup: Diethylamine is slowly added to a stirred, cooled solution of 85% phosphoric acid in a 1:1 molar ratio. The reaction is typically performed in an ethanol or water-ethanol mixture.
-
Crystallization: The resulting solution is concentrated by slow evaporation at room temperature. Single crystals suitable for X-ray diffraction can be obtained by further slow evaporation of a saturated solution in a sealed container with a small opening.
-
Purification: The obtained crystals are washed with a cold solvent (e.g., diethyl ether) and dried under vacuum.
X-ray Diffraction (XRD)
Single-crystal XRD data is collected to determine the precise molecular geometry.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: Data is collected at a controlled temperature (e.g., 100 K) using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
FTIR and Raman Spectroscopy
Vibrational spectra are recorded to identify functional groups and their bonding environments.
-
FTIR Spectroscopy:
-
Sample Preparation: A small amount of the crystalline sample is mixed with KBr powder and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.
-
Data Acquisition: The spectrum is recorded on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is subtracted.
-
-
Raman Spectroscopy:
-
Sample Preparation: A small amount of the crystalline sample is placed in a glass capillary or on a microscope slide.
-
Data Acquisition: The Raman spectrum is excited using a laser source (e.g., 785 nm). The scattered light is collected and analyzed by a spectrometer. Data is typically collected over a similar range as the FTIR spectrum.
-
NMR Spectroscopy
NMR spectra are acquired to determine the connectivity and chemical environment of atoms.
-
Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of approximately 10-20 mg/mL. A reference standard (e.g., TMS or a phosphate standard) may be added.
-
Data Acquisition: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-resolution NMR spectrometer. Standard pulse sequences are used for each nucleus. For quantitative analysis, a sufficient relaxation delay (5 x T₁) should be used.
This guide underscores the synergy between experimental and computational approaches in modern chemical research. By carefully comparing theoretically derived data with robust experimental results, scientists can gain deeper insights into molecular properties and enhance the predictive power of their computational models.
References
Cross-Validation of Analytical Methods for Diethylamine Phosphate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of diethylamine phosphate is crucial for various applications, including environmental monitoring, pharmaceutical analysis, and materials science. This guide provides an objective comparison of different analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for a given research need.
The cross-validation of analytical methods is a critical process to ensure the consistency and reliability of data, especially when different techniques are employed across various studies or laboratories. This process helps in identifying and mitigating potential biases that may arise from differences in instrumentation, reagents, and experimental procedures.
Comparative Analysis of Analytical Methods
Several analytical techniques are utilized for the determination of diethylamine and its phosphate salt. The most common methods include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry or other sensitive detectors. The choice of method typically depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
The following table summarizes the performance characteristics of various analytical methods based on published data.
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| GC-FPD | Liquid-Liquid Extraction (LLE), Derivatization | 0.10 - 2.5 ng/mL | 0.25 - 2.5 ng/mL | - | - |
| GC-MS | Derivatization (Pentafluorobenzyl bromide) | 8.7 ng/injection (analytical) | 1.6 µ g/sample | >91% (storage) | 3.5% |
| HS-GC/MS | Headspace | 0.09 mg/L | - | 86.8 - 109.5% | 2.0 - 5.5% |
| HPLC-FLD | Solid-Phase Extraction (SPE), Derivatization | - | 5 ng/mL | >81.1% | <2.9% |
| Ion Chromatography | - | - | 10 µg/Media | - | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and should be optimized for specific laboratory conditions and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity and typically involves a derivatization step to improve the volatility of this compound.[1]
a) Sample Preparation (Derivatization with PFBBr): [1]
-
Extraction: For aqueous samples, an initial liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) can be performed after the addition of an internal standard.[2]
-
Derivatization: The extracted analyte is derivatized using pentafluorobenzyl bromide (PFBBr) to form its more volatile and thermally stable pentafluorobenzyl ester.[1] This reaction is typically carried out in the presence of a base, such as potassium carbonate.[1]
-
Clean-up: A solid-phase extraction (SPE) step may be employed to remove interfering matrix components.[2]
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for GC-MS analysis.[2]
b) Instrumental Analysis: [1]
-
Gas Chromatograph: A capillary column suitable for organophosphate analysis is used.
-
Oven Temperature Program: The temperature is programmed to achieve optimal separation. For example, starting at 40°C for 10-15 minutes, then ramping up to 240°C.[3][4]
-
Injector and Detector Temperature: Typically set at 200-220°C and 250°C, respectively.[3][4]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.[3]
-
Mass Spectrometer: Can be operated in either Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) mode for high sensitivity.[1]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method involves pre-column derivatization to attach a fluorescent tag to the amine, allowing for highly sensitive detection.[5]
a) Sample Preparation (SPE and Derivatization): [5]
-
Solid-Phase Extraction (SPE): A C18 SPE cartridge is used for sample clean-up and concentration.
-
Derivatization: The eluted sample is derivatized with a fluorogenic reagent, such as 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl).
-
The derivatized sample is then ready for HPLC analysis.
b) Chromatographic Conditions: [5]
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of a phosphate buffer (e.g., 20 mM, pH 2.8) and an organic solvent like methanol.
-
Flow Rate: Typically around 0.8 mL/min.
-
Column Temperature: Maintained at 40°C.
-
Fluorescence Detector: Excitation and emission wavelengths are set based on the fluorescent tag used (e.g., λexcitation = 450 nm and λemission = 540 nm for NBD-Cl).
Ion Chromatography
Ion chromatography is a suitable method for the direct analysis of ionic species like this compound.
a) Sample Preparation:
-
Samples are typically diluted with the mobile phase to bring the concentration within the linear range of the instrument.
b) Chromatographic Conditions:
-
Column: An appropriate ion-exchange column is used.
-
Mobile Phase: An aqueous buffer solution is used as the eluent.
-
Detection: A conductivity detector is commonly employed.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of two different analytical methods.
Caption: A typical workflow for the cross-validation of two analytical methods.
This guide provides a foundational understanding of the analytical methodologies available for this compound analysis. The selection of a specific method should be based on a thorough evaluation of the project requirements and the performance characteristics of each technique.
References
A Comparative Analysis of Diethylamine Phosphate and Dimethylamine Phosphate for Researchers
For Immediate Release
This guide provides a comprehensive comparison of diethylamine phosphate and dimethylamine phosphate, two alkylamine phosphate salts with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their chemical properties, synthesis, and performance in a key industrial application.
Introduction
This compound and dimethylamine phosphate are organic ammonium salts of phosphoric acid. Their utility stems from the properties of both the cation (diethylammonium or dimethylammonium) and the phosphate anion. These compounds can act as catalysts, precursors, or auxiliary agents in various chemical processes.[1][2] This guide presents a side-by-side comparison of their fundamental characteristics and includes experimental data to highlight their performance differences.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and dimethylamine phosphate is presented in Table 1. This compound has a higher molecular weight and a slightly higher melting point compared to its dimethylamine counterpart.[3][4][5] The basicity of the parent amine is a crucial factor influencing the properties of the resulting salt; diethylamine is a stronger base than dimethylamine.[6]
| Property | This compound | Dimethylamine Phosphate |
| CAS Number | 68109-72-8[7] | 41035-89-6[5] |
| Molecular Formula | C4H14NO4P[7] | C2H10NO4P[5] |
| Molecular Weight | 171.13 g/mol [7] | 143.08 g/mol [5] |
| Appearance | White crystalline powder[3] | Not explicitly stated, likely a white solid |
| Melting Point | 153-156 °C[3] | Not available |
| Solubility | Soluble in DMSO, Methanol, Water[8] | Not explicitly stated |
| pKb of Parent Amine | ~3.0 | ~3.27 |
Synthesis of this compound and Dimethylamine Phosphate
The synthesis of both this compound and dimethylamine phosphate can be achieved through a straightforward acid-base neutralization reaction between the respective amine and phosphoric acid.
Experimental Protocol: General Synthesis of Alkylamine Phosphates
Materials:
-
Diethylamine or Dimethylamine
-
Orthophosphoric acid (85% aqueous solution)
-
Ethanol (or other suitable solvent)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Crystallization dish
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve a specific molar amount of either diethylamine or dimethylamine in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath while stirring.
-
Slowly add an equimolar amount of 85% orthophosphoric acid dropwise to the cooled amine solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure complete reaction.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the pure crystalline phosphate salt.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Comparative Performance in Catalysis
A key area where the performance of diethylamine and dimethylamine can be directly compared is in their effect on catalytic processes. A recent study investigated the impact of these amines as poisoning agents on Ziegler-Natta catalysts used in polypropylene production.[9]
Experimental Data:
The study measured the percentage loss in polypropylene production productivity in the presence of varying concentrations of diethylamine and dimethylamine. The results are summarized in Table 2.
| Amine Concentration (ppm) | % Productivity Loss (Diethylamine) | % Productivity Loss (Dimethylamine) |
| 0 | 0 | 0 |
| 46 | 5.43 | - |
| 43.4 | - | 5.65 |
| 41.8 | - | 9.13 |
| 37 | 9.78 | - |
| 170 | 20.00 | - |
| 140 | - | 19.57 |
Analysis of Performance:
The experimental data reveals that both diethylamine and dimethylamine significantly inhibit the catalytic activity in polypropylene polymerization.[9] Interestingly, dimethylamine appears to be a more potent catalytic poison on a per-molecule basis. At a concentration of 140 ppm, dimethylamine caused a 19.57% drop in productivity, which is comparable to the 20.00% loss caused by a higher concentration of 170 ppm of diethylamine.[9] This suggests that the smaller steric hindrance of dimethylamine may allow for more effective binding to the active sites of the catalyst.[9]
Applications
This compound:
-
Organic Synthesis: It is utilized as a compound in various organic synthesis reactions.[1]
-
Materials Science: this compound serves as an auxiliary material reagent in the research of ferroelectric and piezoelectric materials.[1] It has also been used in the synthesis of aluminophosphate molecular sieves.[10]
Dimethylamine Phosphate:
-
Organic Synthesis: While less specifically documented for particular reactions compared to its diethyl counterpart in the available literature, it is a component in the synthesis of various organic molecules.
-
Industrial Applications: The parent amine, dimethylamine, is a precursor in the production of solvents, pharmaceuticals, and rubber accelerators.[2][11] The phosphate salt can be used in the preparation of corrosion inhibitors.[12]
Characterization Data
The identity and purity of this compound and dimethylamine phosphate can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR).
-
¹H NMR of this compound: The proton NMR spectrum of this compound would be expected to show characteristic signals for the ethyl groups (a quartet and a triplet) and a signal for the amine proton.[13][14]
-
¹H NMR of Dimethylamine Phosphate: The proton NMR spectrum of dimethylamine phosphate would show a singlet for the equivalent methyl protons and a signal for the amine proton.[15][16]
-
³¹P NMR: Phosphorus-31 NMR spectroscopy is a powerful tool for characterizing phosphate-containing compounds. Both this compound and dimethylamine phosphate would exhibit a single resonance in their ³¹P NMR spectra, with the chemical shift being indicative of the specific chemical environment of the phosphorus atom.[17][18][19]
Conclusion
This compound and dimethylamine phosphate, while structurally similar, exhibit notable differences in their physicochemical properties and performance in certain applications. The higher basicity of diethylamine influences the properties of its phosphate salt. In the context of Ziegler-Natta catalysis, the smaller steric profile of dimethylamine leads to it being a more potent inhibitor. The choice between these two reagents will depend on the specific requirements of the intended application, with considerations for reactivity, steric effects, and basicity being paramount. This guide provides foundational data to aid researchers in making an informed selection for their synthetic and material science endeavors.
References
- 1. This compound | 68109-72-8 [chemicalbook.com]
- 2. caloongchem.com [caloongchem.com]
- 3. chembk.com [chembk.com]
- 4. Ethanamine, N-ethyl-, phosphate (1:1) | C4H14NO4P | CID 176222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethylamine phosphate | C2H10NO4P | CID 3016244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. physicsforums.com [physicsforums.com]
- 7. This compound — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 8. This compound CAS#: 68109-72-8 [m.chemicalbook.com]
- 9. Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. atamankimya.com [atamankimya.com]
- 13. This compound(60159-97-9) 1H NMR spectrum [chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. hmdb.ca [hmdb.ca]
- 17. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 18. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 19. nmr.oxinst.com [nmr.oxinst.com]
Benchmarking Novel Proton Conductors: A Comparative Guide for Fuel Cell Applications
A comprehensive analysis of phosphate-based materials for next-generation fuel cells, with a focus on the potential role of amine phosphates.
Introduction
The quest for efficient and robust high-temperature proton exchange membrane fuel cells (HT-PEMFCs) has driven extensive research into alternative electrolyte materials that can operate under anhydrous or low-humidity conditions. Among these, phosphate-based materials have emerged as a promising class of proton conductors. This guide provides a comparative overview of the performance of various phosphate-based materials in fuel cell applications.
It is important to note that a comprehensive literature search did not yield specific experimental data on the performance of diethylamine phosphate in fuel cell applications. However, by examining chemically similar compounds, such as other alkylamine phosphates and established inorganic phosphate proton conductors, we can establish a framework for its potential evaluation and benchmark its anticipated performance. The primary application for this compound, as identified in the available literature, is as an auxiliary material in the research of ferroelectric and piezoelectric materials[1].
Performance Comparison of Phosphate-Based Proton Conductors
To provide a clear benchmark, this section summarizes the performance of various phosphate-based materials that are actively researched for fuel cell applications. These alternatives provide a performance spectrum against which novel materials like this compound could be compared.
| Material Class | Example Compound | Proton Conductivity (S/cm) | Operating Temperature (°C) | Key Characteristics & Limitations |
| Alkylamine Phosphates | Triethylammonium Phosphate (TEAP) | Data not available for pure TEAP, but used as an ionic liquid dopant in polymer membranes | High Temperature | Can be incorporated into polymer membranes to enhance performance at elevated temperatures[2]. |
| Inorganic Solid Acids | Cesium Dihydrogen Phosphate (CsH2PO4) | 2.2 x 10⁻² | 240 | Exhibits a superprotonic phase transition leading to high conductivity[3]. Requires humidified conditions for stable high conductivity[3]. |
| Metal Phosphates | Zirconium Phosphate (ZrP) | 1.3 x 10⁻³ (at 20°C, 90% RH) | 20 - 90 | Can be synthesized in mesoporous forms to enhance proton conductivity[4]. Proton conductivity is highly dependent on hydration[4]. |
| Titanium Phosphate | 0.0019 - 0.0044 (at 100°C, 100% RH) | 100 | The presence of (H₂PO₄)⁻ and (HPO₄)²⁻ groups is crucial for high conductivity in the presence of water vapor[5][6]. | |
| Mixed Cation Phosphates | 1.4 x 10⁻³ (at 150°C) - 6.5 x 10⁻³ (at 250°C) | 150 - 250 | Can exhibit high proton conductivity under non-humidified conditions[7]. | |
| Polymer/Phosphate Composites | Phosphoric Acid-doped Polybenzimidazole (PA-PBI) | 9.142 x 10⁻³ (at 25°C) - 29.30 x 10⁻³ (at 150°C) | 25 - 150+ | A common membrane for HT-PEMFCs[8][9]. Performance can be affected by phosphoric acid leaching[10]. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for evaluating the performance of a novel proton conductor like this compound in a fuel cell context.
Synthesis and Membrane Preparation
Objective: To synthesize this compound and fabricate a membrane suitable for fuel cell testing.
Materials: Diethylamine, phosphoric acid, a polymer matrix (e.g., Polyvinylidene fluoride - PVDF or Polybenzimidazole - PBI), and appropriate solvents.
Protocol:
-
Synthesis of this compound:
-
Slowly add a stoichiometric amount of phosphoric acid to a solution of diethylamine in a suitable solvent (e.g., ethanol) under controlled temperature to manage the exothermic reaction.
-
Stir the mixture to ensure complete reaction.
-
The resulting diethylammonium phosphate salt can be isolated by solvent evaporation or precipitation.
-
-
Membrane Fabrication (Example with a polymer matrix):
-
Dissolve the synthesized this compound and the chosen polymer (e.g., PVDF) in a common solvent (e.g., N,N-dimethylformamide - DMF).
-
The solution is cast onto a flat glass plate using a doctor blade to ensure uniform thickness.
-
The cast membrane is then heated in a vacuum oven to evaporate the solvent.
-
The resulting membrane is carefully peeled from the glass plate.
-
Proton Conductivity Measurement
Objective: To determine the proton conductivity of the prepared membrane at various temperatures and humidity levels.
Method: Electrochemical Impedance Spectroscopy (EIS)
Protocol:
-
Cut a sample of the membrane to a specific size and measure its thickness.
-
Place the membrane sample in a two-probe or four-probe conductivity cell with platinum or gold electrodes.
-
Place the cell in a temperature and humidity-controlled chamber.
-
Apply a small AC voltage over a range of frequencies (e.g., 1 Hz to 1 MHz) using a potentiostat/galvanostat with a frequency response analyzer.
-
The impedance data is plotted in a Nyquist plot to determine the bulk resistance of the membrane.
-
The proton conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the thickness of the membrane, R is the bulk resistance, and A is the electrode area.
Fuel Cell Performance Testing
Objective: To evaluate the performance of the this compound-based membrane in a single-cell fuel cell setup.
Method: Polarization Curve and Power Density Measurement
Protocol:
-
Membrane Electrode Assembly (MEA) Fabrication:
-
Prepare a catalyst ink by mixing a platinum-on-carbon catalyst with an ionomer solution and solvents.
-
Apply the catalyst ink onto both sides of the prepared this compound membrane (or onto gas diffusion layers, which are then hot-pressed onto the membrane) to form the anode and cathode.
-
-
Single-Cell Assembly:
-
The MEA is placed between two gas diffusion layers and then assembled into a single-cell fuel cell test fixture with bipolar plates containing gas flow channels.
-
-
Testing:
-
The fuel cell is connected to a test station that controls gas flow rates (hydrogen to the anode, air or oxygen to the cathode), temperature, and humidity.
-
A polarization curve is generated by varying the current density and measuring the corresponding cell voltage.
-
The power density is calculated at each current density point (Power Density = Voltage x Current Density).
-
Mandatory Visualizations
The following diagrams illustrate key workflows for the evaluation and understanding of novel proton conductors in fuel cell applications.
Caption: Workflow for evaluating a novel proton conductor.
Caption: Proton conduction pathway in a PEM fuel cell.
References
- 1. This compound — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 2. Triethylamine phosphate | 10138-93-9 | Benchchem [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. Proton conductivity in mixed cation phosphate, KMg1−xH2x(PO3)·yH2O, with a layered structure at low-intermediate temperatures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. gpps.global [gpps.global]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Comparative Thermal Analysis of Amine Phosphates: A Guide for Researchers
The thermal stability of amine phosphates is a critical parameter influencing their application in fields ranging from flame retardants and fertilizers to drug formulation. Understanding their decomposition behavior under heat is essential for predicting performance, ensuring safety, and optimizing manufacturing processes. This guide provides a comparative thermal analysis of various amine phosphates using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), supported by experimental data and detailed protocols.
Quantitative Thermal Decomposition Data
The thermal behavior of amine phosphates varies significantly based on the nature of the amine cation and the degree of phosphate condensation. The following table summarizes key thermal decomposition parameters for several common amine phosphates, primarily in an inert nitrogen atmosphere.
| Amine Phosphate | Onset Temp. (T_onset) (°C) | Peak Temp. (T_max) (°C) | Key Mass Loss Stages | Residue at >600°C (%) | Ref. |
| Diammonium Phosphate (DAP) | ~170 | ~190 | Step 1: Loss of ammonia to form monoammonium phosphate.[1] | Varies | [1][2] |
| Monoammonium Phosphate (MAP) | ~190 | ~220 | Decomposes releasing ammonia and water.[2][3] | Varies | [2][3] |
| Ammonium Polyphosphate (APP) | 200 - 300 | ~327 | Two main stages: 1) Release of water and ammonia (200-450°C). 2) Dehydration and fragmentation of polyphosphoric acid (450-700°C).[4][5] | ~13 (at 800°C) | [5] |
| Melamine Phosphate (MP) | ~250 - 264 | ~400 | Decomposes to melamine pyrophosphate, releasing water and some melamine. Further decomposition forms inorganic cross-linked polymers.[6][7] | High (charring) | [6][7] |
| Melamine Polyphosphate (MPP) | >300 | >350 | Decomposes endothermically, releasing ammonia and water and promoting char formation.[6][8] | High (charring) | [6][8] |
Experimental Protocols
The data presented in this guide are typically obtained using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often performed simultaneously on a Simultaneous Thermal Analyzer (STA).
1. General Thermogravimetric Analysis (TGA) Protocol
TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[9]
-
Instrument : Thermogravimetric Analyzer (TGA) or Simultaneous Thermal Analyzer (STA).[10]
-
Sample Preparation : 5-10 mg of the powdered amine phosphate sample is accurately weighed into an inert crucible (e.g., alumina or platinum).[9][10]
-
Atmosphere : The furnace is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[10]
-
Temperature Program : The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant, linear heating rate, commonly 10 °C/min.[5][10]
-
Data Analysis : The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG) helps identify the temperatures of maximum decomposition rates for each step.[9][11]
2. General Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. This provides information on endothermic (heat absorbing) and exothermic (heat releasing) events.
-
Instrument : Differential Scanning Calorimeter (DSC) or Simultaneous Thermal Analyzer (STA).[10]
-
Sample Preparation : A small amount of the powdered sample (typically 2-5 mg) is weighed and hermetically sealed in a crucible, often made of aluminum.[9] An empty, sealed crucible is used as a reference.[12]
-
Atmosphere : The DSC cell is purged with an inert gas like nitrogen.[9]
-
Temperature Program : The sample and reference are subjected to the same controlled temperature program as in the TGA analysis (e.g., heating at 10 °C/min).[10]
-
Data Analysis : The DSC curve shows heat flow as a function of temperature. Endothermic peaks typically represent processes like melting and decomposition, while exothermic peaks can indicate crystallization or certain chemical reactions.[9][13]
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the comparative thermal analysis of amine phosphates.
Caption: Logical workflow for TGA/DSC analysis of amine phosphates.
Summary and Conclusion
The thermal analysis of amine phosphates reveals distinct decomposition profiles critical for their application. Simple ammonium phosphates like DAP and MAP begin to decompose at relatively low temperatures (<200°C) with the loss of ammonia.[1][3] Polymeric versions, such as ammonium polyphosphate (APP), exhibit significantly higher thermal stability, with decomposition initiating between 200-300°C.[4][5] Melamine-based phosphates are generally the most thermally robust, with decomposition temperatures often exceeding 300°C and a strong tendency to form a protective char layer, which is advantageous in flame retardant applications.[6][8] The data and protocols presented here serve as a foundational guide for researchers to compare, select, and utilize amine phosphates based on their specific thermal stability requirements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 3. The Thermal Decomposition of Mono and DI Ammonium Phosphate and Their Desirability as Fertilizers [ir.ua.edu]
- 4. News - At What Temperature Does Ammonium Polyphosphate Degrade? [taifengfr.com]
- 5. Influence of Ammonium Polyphosphate/Lignin Ratio on Thermal and Fire Behavior of Biobased Thermoplastic: The Case of Polyamide 11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mse.ucr.edu [mse.ucr.edu]
- 13. researchgate.net [researchgate.net]
Assessing the Reproducibility of Diethylamine Phosphate Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key reagents is paramount. Diethylamine phosphate, a compound utilized in various chemical applications, is no exception. This guide provides a comparative analysis of two common protocols for its synthesis, offering detailed experimental methodologies and a framework for assessing their reproducibility.
The synthesis of this compound, also known as diethylammonium dihydrogen phosphate, can be approached through several chemical pathways. The reproducibility of these methods is critical for ensuring consistent product quality and yield, which directly impacts research outcomes and the efficiency of development pipelines. This document outlines two primary synthetic routes: a direct acid-base neutralization and a phosphorylation reaction using a coupling agent. By presenting detailed protocols and highlighting key experimental variables, this guide aims to equip researchers with the necessary information to select and optimize a synthesis strategy that best suits their specific needs.
Comparative Analysis of Synthesis Protocols
The choice of synthetic protocol can significantly influence the yield, purity, and scalability of this compound production. Below is a summary of the key quantitative parameters for two distinct methods.
| Parameter | Protocol 1: Acid-Base Neutralization | Protocol 2: Phosphorylation with Coupling Agent |
| Reaction Time | 1-2 hours | 6-8 hours |
| Typical Yield | >95% | 70-85% |
| Purity (crude) | High (>98%) | Moderate (impurities from reagents and byproducts) |
| Scalability | Readily scalable | Moderate, may require optimization of reagent addition and temperature control |
| Reagent Cost | Low | Moderate to High (coupling agents can be expensive) |
| Waste Products | Minimal (primarily water) | Organic solvents, coupling agent byproducts |
Experimental Protocols
To ensure the accurate replication of these synthesis methods, detailed experimental procedures are provided below.
Protocol 1: Synthesis of this compound via Acid-Base Neutralization
This protocol describes the direct reaction between diethylamine and phosphoric acid to form this compound.
Materials:
-
Diethylamine (≥99%)
-
Orthophosphoric acid (85% aqueous solution)
-
Deionized water
-
Isopropanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine (1.0 equivalent) in deionized water.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add orthophosphoric acid (1.0 equivalent) dropwise from a dropping funnel to the cooled diethylamine solution. Monitor the temperature to ensure it remains below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Remove the water in vacuo using a rotary evaporator to obtain a viscous oil or a solid precipitate.
-
Add isopropanol to the residue and stir to induce crystallization.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the product under vacuum to a constant weight.
Protocol 2: Synthesis of this compound via Phosphorylation with a Coupling Agent
This protocol utilizes a carbodiimide coupling agent to facilitate the formation of the phosphate salt.
Materials:
-
Diethylamine (≥99%)
-
Orthophosphoric acid (crystalline, ≥99%)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
-
Syringes
-
Filter funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add crystalline orthophosphoric acid (1.0 equivalent) and anhydrous dichloromethane.
-
Stir the suspension and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 30 minutes.
-
In a separate flask, prepare a solution of diethylamine (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the diethylamine solution to the reaction mixture via syringe.
-
Allow the reaction to stir at room temperature for 6-8 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with a small amount of water to remove any unreacted phosphoric acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Recrystallize the product from an appropriate solvent system (e.g., dichloromethane/hexane) to obtain pure this compound.
Visualizing the Synthesis and Reproducibility Assessment
To better understand the chemical processes and the workflow for evaluating their reproducibility, the following diagrams are provided.
A Comparative Guide to Nonlinear Optical (NLO) Materials: Evaluating Diethylamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nonlinear optical (NLO) properties of various materials, establishing a framework for evaluating the potential of diethylamine phosphate (DEAP). Due to the current lack of available experimental data for DEAP's NLO coefficients, this document focuses on a detailed comparison between a well-characterized organic crystal, Urea, and a standard inorganic crystal, Potassium Dihydrogen Phosphate (KDP). The methodologies and comparative data presented here offer a benchmark for the future characterization and validation of DEAP as a viable NLO material.
Comparative Analysis of NLO Coefficients
The efficacy of an NLO material is primarily determined by its second-order and third-order nonlinear optical coefficients. These coefficients quantify the material's ability to generate new optical frequencies and to modify its refractive index under intense light, which are crucial for applications in frequency conversion, optical switching, and modulation.
| Material | Type | Effective Second-Order NLO Coefficient (d_eff) (pm/V) | Third-Order NLO Susceptibility (χ(3)) (esu) |
| This compound (DEAP) | Organic | Data Not Available | Data Not Available |
| Urea (CO(NH₂)₂) (as Urea L-malic acid) | Organic | ~0.61 (approx. 1.57 times that of KDP)[1] | Not directly available for pure urea, Urea Picrate shows n₂ = -1.258 x 10⁻¹¹ and |
| Potassium Dihydrogen Phosphate (KDP) (KH₂PO₄) | Inorganic | ~0.39[1] | ~1.75 x 10⁻¹⁴[2] |
Note: The value for Urea is based on Urea L-malic acid, a derivative, and is presented as a relative comparison to KDP.[1] The third-order susceptibility for Urea is based on Urea Picrate.[3]
Experimental Protocols
Accurate determination of NLO coefficients requires precise experimental techniques. The following sections detail the standard methodologies for measuring second and third-order NLO properties.
Second-Order NLO Coefficient (d_eff) Measurement: The Kurtz-Perry Powder Technique
The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-harmonic generation (SHG) efficiency.[2] It provides a rapid and straightforward assessment of the material's effective second-order NLO coefficient relative to a known standard, typically KDP.
Methodology:
-
Sample Preparation: The crystalline material is ground into a fine powder and sieved to obtain a specific particle size range. The powder is then packed into a sample holder, typically a thin glass cell.
-
Laser Source: A high-intensity pulsed laser, commonly a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.
-
Optical Setup: The fundamental laser beam is directed onto the powdered sample.
-
Second-Harmonic Generation: The nonlinear interaction within the powder generates a second-harmonic signal at half the fundamental wavelength (e.g., 532 nm for a 1064 nm input).
-
Detection: The generated second-harmonic light is separated from the fundamental beam using appropriate filters and is detected by a photomultiplier tube (PMT).
-
Data Acquisition: The intensity of the second-harmonic signal is measured and compared to the signal generated from a standard reference material (e.g., KDP) under identical experimental conditions.
-
Analysis: The relative SHG efficiency is calculated by taking the ratio of the second-harmonic intensities of the sample and the reference. This relative efficiency is then used to estimate the effective second-order NLO coefficient (d_eff) of the sample.
Third-Order NLO Susceptibility (χ(3)) Measurement: The Z-Scan Technique
The Z-scan technique is a sensitive and straightforward single-beam method used to measure both the sign and magnitude of the real and imaginary parts of the third-order nonlinear susceptibility, χ(3).[4][5]
Methodology:
-
Sample Preparation: The material is prepared as a thin, optically flat sample. For solutions, the sample is contained in a cuvette of known path length.
-
Laser Source: A stable, high-quality laser beam with a Gaussian profile is used. The choice of a continuous-wave (CW) or pulsed laser depends on the nature of the nonlinearity being investigated.
-
Focusing Optics: The laser beam is focused using a lens to create a region of high intensity.
-
Sample Translation: The sample is translated along the z-axis (the direction of beam propagation) through the focal point of the lens.
-
Detection System: The transmitted beam is split into two paths:
-
Closed-Aperture Z-scan: One path has an aperture placed in the far field to detect changes in the beam's spatial profile caused by nonlinear refraction (the real part of χ(3)).
-
Open-Aperture Z-scan: The other path has no aperture, and the entire beam is collected by a detector to measure changes in the total transmitted intensity due to nonlinear absorption (the imaginary part of χ(3)).
-
-
Data Acquisition: The transmitted power through both the open and closed apertures is recorded as a function of the sample's position (z).
-
Data Analysis:
-
The open-aperture data reveals the nonlinear absorption coefficient (β).
-
The closed-aperture data, when normalized by the open-aperture data, yields the nonlinear refractive index (n₂).
-
The real and imaginary parts of χ(3) are then calculated from n₂ and β, respectively.
-
Visualizing the Experimental Workflow and NLO Principles
The following diagrams, generated using the DOT language, illustrate the experimental setup for the Kurtz-Perry technique and the fundamental principle of second-harmonic generation.
References
- 1. researching.cn [researching.cn]
- 2. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. newport.com [newport.com]
- 5. as-proceeding.com [as-proceeding.com]
A Comparative Guide to Solution and Melt Growth of Diethylamine Phosphate (DEAP) Crystals
For Researchers, Scientists, and Drug Development Professionals
The production of high-quality single crystals of Diethylamine Phosphate (DEAP) is crucial for its application in various fields, including ferroelectric and piezoelectric materials research.[1][2] The choice of crystal growth method significantly impacts the resulting crystal's size, purity, and structural perfection. This guide provides an objective comparison between two primary techniques: solution growth and melt growth, for the cultivation of DEAP crystals. While specific experimental data for the crystal growth of DEAP is limited in publicly available literature, this comparison is based on the known physicochemical properties of DEAP and established principles of crystal growth engineering.
At a Glance: Solution Growth vs. Melt Growth for DEAP
| Feature | Solution Growth (e.g., Slow Evaporation) | Melt Growth (e.g., Bridgman-Stockbarger) |
| Operating Temperature | Near ambient to slightly elevated temperatures | Above the melting point of DEAP (153-156 °C)[1][3][4] |
| Growth Rate | Slow (days to weeks) | Relatively fast (hours to days) |
| Crystal Size | Typically small to medium | Can produce large single crystals |
| Purity | Prone to solvent inclusions | Generally higher purity, free from solvent |
| Equipment Complexity | Simple and low-cost | More complex and expensive furnace setup |
| Control over Crystal Habit | Good control through solvent and additive selection | Limited control, primarily determined by thermal gradients |
| Thermal Stress | Minimal | Potential for thermal stress and defect formation |
Logical Workflow for Method Selection
Caption: Decision workflow for selecting a DEAP crystal growth method.
Experimental Protocols
Solution Growth: Slow Evaporation Method
This method is suitable for producing small to medium-sized, high-quality crystals when time is not a critical factor.
Materials:
-
This compound (DEAP) powder
-
Solvent (e.g., deionized water, methanol, or a mixture thereof, based on solubility tests)[3][4]
-
Crystallization dish or beaker
-
Filter paper
-
Parafilm or aluminum foil
Procedure:
-
Solution Preparation: Prepare a saturated or slightly undersaturated solution of DEAP in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the solution while warm to remove any insoluble impurities.
-
Crystallization: Transfer the clear solution into a clean crystallization dish. Cover the dish with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.
-
Incubation: Place the dish in a vibration-free and temperature-stable environment.
-
Crystal Harvesting: Once crystals of the desired size have formed and the solvent has significantly evaporated, carefully harvest the crystals and dry them on a filter paper.
Melt Growth: Bridgman-Stockbarger Method
This technique is advantageous for growing large single crystals with high purity.
Materials:
-
High-purity DEAP
-
Ampoule (e.g., quartz or boron nitride) with a conical tip
-
Bridgman-Stockbarger furnace with at least two temperature zones
Procedure:
-
Material Loading: Load the high-purity DEAP into the ampoule.
-
Melting: Place the ampoule in the hot zone of the furnace, which is maintained at a temperature above the melting point of DEAP (e.g., 160-170 °C).
-
Soaking: Allow the molten DEAP to homogenize for a period to ensure a uniform melt.
-
Crystal Growth: Slowly lower the ampoule from the hot zone to the cold zone, which is maintained at a temperature below the melting point of DEAP. The conical tip of the ampoule promotes the formation of a single nucleus. The lowering rate is a critical parameter and typically ranges from a few millimeters to a centimeter per hour.
-
Cooling: Once the entire melt has solidified, slowly cool the ampoule to room temperature to prevent thermal shock and cracking of the crystal.
-
Crystal Retrieval: Carefully remove the single crystal from the ampoule.
Comparative Analysis
Solution Growth: The primary advantage of solution growth for DEAP is its simplicity and low cost. It allows for good control over the crystal morphology by adjusting the solvent system and the addition of specific habit-modifying impurities. However, the growth rates are slow, and the resulting crystals may contain solvent inclusions, which can be detrimental to their physical properties.
Melt Growth: Melt growth techniques are capable of producing large, high-purity single crystals of DEAP in a relatively shorter time compared to solution growth. The absence of a solvent eliminates the issue of inclusions. However, the high operating temperature can lead to thermal decomposition if not carefully controlled. Furthermore, thermal stresses during cooling can introduce defects such as dislocations and cracks into the crystal lattice. The equipment required for melt growth is also more complex and expensive.
Characterization of Grown Crystals
Regardless of the growth method, a thorough characterization of the resulting DEAP crystals is essential to assess their quality. Key characterization techniques include:
-
X-ray Diffraction (XRD): To confirm the crystal structure and assess crystalline perfection.
-
Thermal Analysis (TGA/DSC): To determine the thermal stability and melting point of the grown crystals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the functional groups present in the DEAP molecule.
-
UV-Vis-NIR Spectroscopy: To evaluate the optical transparency and determine the optical bandgap.
-
Microhardness Testing: To assess the mechanical strength of the crystals.
References
A Comparative Guide to the Accuracy and Precision of Characterization Techniques for Diethylamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
The comprehensive characterization of active pharmaceutical ingredients (APIs) and their salts, such as diethylamine phosphate, is fundamental to ensuring product quality, safety, and efficacy. The selection of appropriate analytical techniques is critical, with accuracy and precision being paramount performance metrics. This guide provides an objective comparison of various characterization techniques applicable to this compound, supported by illustrative experimental data and detailed methodologies.
Disclaimer: Direct, publicly available, comparative studies on the accuracy and precision of all techniques for this compound are limited. The quantitative data presented in this guide are representative of typical performance characteristics for analogous small molecule pharmaceutical salts, based on established analytical validation guidelines such as ICH Q2(R1) and USP <1225>.[1][2][3][4][5][6][7][8][9][10]
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity and assay determination of pharmaceutical compounds. For a salt like this compound, a reverse-phase HPLC method can be developed to quantify the phosphate anion or, more commonly, the diethylamine cation, often with a derivatization step or by using a specific detector like an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.
Illustrative Performance Data
The following table summarizes typical accuracy and precision data for a validated HPLC assay method for a small molecule amine salt.
| Parameter | Performance Metric | Typical Acceptance Criteria (ICH/USP) |
| Accuracy | % Recovery | 98.0% - 102.0% |
| Precision | ||
| Repeatability | % RSD (n=6) | ≤ 1.0% |
| Intermediate Precision | % RSD (inter-day, inter-analyst) | ≤ 2.0% |
| Linearity | Correlation Coefficient (r²) | ≥ 0.999 |
Detailed Experimental Protocol: HPLC Assay of this compound
-
Instrumentation: HPLC system with a UV or ELSD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might start at 5% B, ramping to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of mobile phase A to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with mobile phase A.
-
-
Standard Preparation: Prepare a reference standard of this compound at the same concentration.
-
Injection Volume: 10 µL.
-
Quantification: Determine the peak area of the diethylamine or phosphate peak and calculate the concentration against the reference standard. The method must be validated for specificity to ensure no interference from counter-ions or impurities.[11][12][13]
Spectroscopic Techniques
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR), particularly ¹H-NMR, is a powerful primary method for determining the purity and concentration of organic compounds without the need for a specific reference standard of the analyte.[14][15] It relies on the principle that the signal integral is directly proportional to the number of nuclei. Purity is calculated by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.
Illustrative Performance Data
qNMR is known for its high accuracy and precision, often serving as a definitive method.
| Parameter | Performance Metric | Typical Acceptance Criteria |
| Accuracy | % Purity Assay vs. Theoretical | 99.0% - 101.0% |
| Precision | % RSD (n=6) | ≤ 0.5% |
| Linearity | Correlation Coefficient (r²) | ≥ 0.9999 |
Detailed Experimental Protocol: ¹H-qNMR Purity Assay
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with simple, well-resolved peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound and ~5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL D₂O).
-
-
Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard to allow for full signal recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks of interest).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from diethylamine (e.g., the quartet of the -CH₂- group) and a signal from the internal standard.
-
-
Calculation: Calculate the purity of this compound using the established formula that relates the integrals, molecular weights, masses, and number of protons of the analyte and the standard.[16][17][18]
FTIR and Raman Spectroscopy
Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful vibrational spectroscopy techniques primarily used for qualitative identification and structural confirmation by providing a unique molecular "fingerprint".[19][20] They are excellent for identifying functional groups and confirming the presence of both the diethylamine and phosphate moieties.
While they can be used for quantitative analysis, this typically requires the development of calibration curves and is often less precise than HPLC or qNMR for assay purposes.[21][22] Their accuracy and precision are highly dependent on the sample matrix, particle size (for solids), and the calibration model used. For routine purity determination, they are better suited for confirming identity and screening for polymorphism rather than providing a precise assay value.
Thermal Analysis: DSC and TGA
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that measure changes in mass and heat flow, respectively, as a function of temperature. They are crucial for characterizing the thermal stability, hydration state, and polymorphism of pharmaceutical salts.[23][24][25]
-
TGA provides precise data on mass loss, which can be used to quantify the amount of water or residual solvents. Its accuracy in this context is very high.
-
DSC can identify melting points, glass transitions, and polymorphic transitions, which are critical quality attributes.
For the direct assay of this compound, these methods are less applicable. However, they are highly accurate and precise for determining specific properties like water content or identifying thermal events.
Illustrative Performance Data (for Water Content by TGA)
| Parameter | Performance Metric | Typical Acceptance Criteria |
| Accuracy | % Recovery of Spiked Water | 95.0% - 105.0% |
| Precision | % RSD for mass loss (n=6) | ≤ 5.0% |
Detailed Experimental Protocol: TGA for Thermal Stability
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina).
-
Method:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.
-
Use an inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.
-
-
Analysis: Analyze the resulting thermogram for the onset of decomposition, which indicates the thermal stability of the compound.
X-Ray Diffraction (XRD)
X-ray Powder Diffraction (XRPD) is the primary technique for identifying the solid-state form (e.g., crystalline vs. amorphous) and specific polymorph of a substance. It provides a definitive "fingerprint" of the crystal lattice structure. While indispensable for qualitative characterization and phase purity (detecting unwanted polymorphic forms), it is not typically used for quantitative assay of chemical purity. Its precision lies in the determination of lattice parameters and peak positions.
Diagrams and Workflows
Caption: General workflow for analytical method validation.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. jordilabs.com [jordilabs.com]
- 4. uspbpep.com [uspbpep.com]
- 5. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. starodub.nl [starodub.nl]
- 9. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 10. drugfuture.com [drugfuture.com]
- 11. Validation of an HPLC Method for the Determination of Diclofenac Diethylamine and Three of Its Impurities in a Gel Pharmaceutical Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sfr.ca [sfr.ca]
- 20. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. azom.com [azom.com]
- 24. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 25. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comparative Investigation of Deuterated and Non-Deuterated Diethylamine Phosphate: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of deuterated and non-deuterated diethylamine phosphate, offering valuable insights for researchers, scientists, and drug development professionals. By leveraging the well-established principles of the kinetic isotope effect (KIE), this document outlines the expected differences in physicochemical properties, stability, and pharmacokinetic behavior between these two compounds. The strategic replacement of hydrogen with its heavier isotope, deuterium, can significantly alter a molecule's metabolic fate, leading to improved therapeutic profiles.[1][2][3]
The Kinetic Isotope Effect: A Fundamental Principle
The foundation of the observed differences between deuterated and non-deuterated compounds lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[2] This increased bond strength results in a slower rate of reactions that involve the cleavage of this bond, a common step in drug metabolism by enzymes such as the cytochrome P450 (CYP450) family.[2][4] This "deuterium switch" can lead to a number of therapeutically advantageous outcomes, including a longer drug half-life, increased systemic exposure, and a potential reduction in toxic metabolites.[2][5]
Data Presentation: A Comparative Overview
The following table summarizes the expected quantitative differences between deuterated and non-deuterated this compound. These values are projected based on the known effects of deuteration on similar small molecules and serve as a guide for a comparative experimental investigation.
| Property | Non-Deuterated this compound | Deuterated this compound | Expected Outcome of Deuteration | Rationale |
| Molecular Formula | C4H14NO4P | C4H3D11NO4P (perdeuterated ethyl groups) | Increased Molecular Weight | Replacement of 11 hydrogen atoms with deuterium. |
| Molecular Weight ( g/mol ) | 171.13 | ~182.20 | ~6.5% increase | Each deuterium adds ~1.006 Da over hydrogen. |
| Melting Point (°C) | 153-156[6] | Expected to be slightly different | Altered inter- and intramolecular forces | Deuteration can affect crystal packing and hydrogen bonding.[7] |
| Aqueous Solubility | Miscible in water | Expected to have slightly altered solubility | Potential for increased or decreased solubility | Changes in hydrophilicity and crystal lattice energy can influence solubility.[7] |
| pKa | 10.98 (for diethylamine)[8] | Expected to be slightly higher | Increased basicity | Deuteration on carbons adjacent to a nitrogen atom has been shown to increase the basicity of amines.[9] |
| Metabolic Stability (in vitro half-life, min) | Expected to be significantly longer | Slower metabolism | Kinetic isotope effect slows down enzymatic C-D bond cleavage compared to C-H bond cleavage.[2] | |
| In Vivo Half-Life (t½) | Expected to be longer | Reduced clearance | Slower metabolism leads to a longer residence time in the body.[2] | |
| Area Under the Curve (AUC) | Expected to be higher | Increased systemic exposure | A longer half-life results in greater overall exposure to the compound.[2] |
Experimental Protocols
To empirically validate the expected differences, the following experimental protocols are proposed.
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine and compare the intrinsic clearance of deuterated and non-deuterated this compound in human liver microsomes.
Materials:
-
Deuterated and non-deuterated this compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubation: Prepare incubation mixtures containing HLM, phosphate buffer, and the test compound (either deuterated or non-deuterated this compound) in a 96-well plate.
-
Initiation: Pre-warm the plate at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10]
Protocol 2: Pharmacokinetic Study in Rodents
Objective: To compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, and t½) of deuterated and non-deuterated this compound following oral administration in rats.
Materials:
-
Deuterated and non-deuterated this compound
-
Sprague Dawley rats (or other appropriate rodent model)
-
Dosing vehicle (e.g., saline or a suitable formulation)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge and freezer for plasma storage
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single oral dose of either deuterated or non-deuterated this compound to separate groups of rats.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Prepare plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Analyze the samples using a validated LC-MS/MS method to determine the plasma concentration of the drug at each time point.[2]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both the deuterated and non-deuterated compounds.[2]
-
Statistical Analysis: Statistically compare the pharmacokinetic parameters between the two groups to assess the in vivo impact of deuteration.
Mandatory Visualizations
Caption: Experimental workflow for the comparative investigation.
Caption: Impact of deuteration on metabolic pathways.
Conclusion
The strategic deuteration of this compound is anticipated to significantly enhance its metabolic stability, leading to a more favorable pharmacokinetic profile. This guide provides a framework for a comprehensive comparative investigation, including detailed experimental protocols and expected outcomes. The presented data and workflows are intended to assist researchers in designing and executing studies to fully elucidate the potential advantages of deuterated this compound for various scientific and therapeutic applications. The principles outlined herein are broadly applicable to the study of other deuterated compounds in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 68109-72-8 [chemicalbook.com]
- 7. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diethylamine - Wikipedia [en.wikipedia.org]
- 9. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Independent Validation of Diethylamine Phosphate Phase Transition Temperatures: A Review of Available Data
A comprehensive review of publicly available data reveals a notable absence of independently validated studies on the phase transition temperatures of diethylamine phosphate, beyond its established melting point. While the compound is referenced in the context of ferroelectric and piezoelectric research, suggesting the potential for solid-state phase transitions, a lack of direct, comparative experimental data prevents a thorough validation and comparison of such properties.
Reported Thermal Data
The available data for the thermal properties of this compound is limited. The primary reported value is the melting point, which is summarized in the table below.
| Thermal Event | Reported Temperature (°C) | Data Source(s) |
| Melting Point | 153-156 | Multiple chemical supplier databases |
Note: The reported melting point is a range, which is common for materials and can depend on purity and experimental conditions.
Experimental Protocols for Phase Transition Determination
While specific experimental protocols for this compound are not available, the following are standard techniques used to investigate phase transitions in solid-state materials. These methodologies would be essential for any future independent validation studies.
1. Differential Scanning Calorimetry (DSC):
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks.
-
Typical Protocol:
-
A small, accurately weighed sample (typically 1-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are heated and cooled at a controlled rate (e.g., 5-20 °C/min) over a specified temperature range.
-
The heat flow is recorded, and the onset temperature, peak temperature, and enthalpy of any thermal events are determined.
-
2. Dielectric Spectroscopy:
-
Principle: This technique measures the dielectric properties of a material as a function of frequency and temperature. Anomalies in the dielectric constant and loss tangent can indicate phase transitions, particularly those of a ferroelectric nature.
-
Typical Protocol:
-
A thin pellet of the sample is prepared by pressing the powdered material.
-
The pellet is coated with a conductive material (e.g., silver paint or sputtered gold) to act as electrodes.
-
The sample is placed in a temperature-controlled sample holder.
-
An alternating electric field is applied across the sample, and the capacitance and conductance are measured over a range of frequencies and temperatures.
-
3. Variable-Temperature X-ray Diffraction (VT-XRD):
-
Principle: VT-XRD is used to study changes in the crystal structure of a material as a function of temperature. Abrupt changes in lattice parameters or a change in crystal symmetry are indicative of a structural phase transition.
-
Typical Protocol:
-
A powdered sample is mounted on a temperature-controlled stage within an X-ray diffractometer.
-
XRD patterns are collected at various temperatures as the sample is heated or cooled.
-
The diffraction data is analyzed to determine the crystal structure and lattice parameters at each temperature.
-
Proposed Workflow for Independent Validation
To address the current gap in the literature, a systematic study to independently validate the phase transition temperatures of this compound would be required. The following workflow illustrates the necessary experimental and analytical steps.
Caption: Experimental workflow for the determination and validation of phase transition temperatures.
Logical Framework for Data Comparison
Once multiple independent studies become available, a logical framework for comparing the reported phase transition temperatures would be essential. This framework would involve assessing the consistency of the data across different experimental techniques and laboratories.
Caption: Logical process for comparing and validating reported phase transition temperatures.
A Comparative Guide to Diethylamine Phosphate and the Inorganic Ferroelectric KDP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the organic ferroelectric candidate, Diethylamine Phosphate (DEAP), and the well-established inorganic ferroelectric, Potassium Dihydrogen Phosphate (KDP). While KDP is a thoroughly characterized material with extensive applications in nonlinear optics and electro-optics, DEAP is noted in chemical and materials science literature primarily for its potential use in ferroelectric and piezoelectric research. This comparison aims to consolidate the known properties of both materials, supported by experimental data where available, to inform materials selection and future research directions.
Quantitative Performance Comparison
A significant disparity exists in the publicly available experimental data for DEAP compared to KDP. While KDP has been the subject of extensive research, resulting in well-defined ferroelectric parameters, quantitative data for the ferroelectric properties of DEAP are not readily found in the reviewed literature.
Table 1: Comparison of Ferroelectric Properties
| Property | This compound (DEAP) | Potassium Dihydrogen Phosphate (KDP) |
| Curie Temperature (Tc) | Data not available in searched literature. A study using Differential Scanning Calorimetry (DSC) from 183 K to 293 K showed no significant thermal events[1]. | ~123 K (-150 °C) |
| Spontaneous Polarization (Ps) | Data not available | ~5 µC/cm² (at 77 K) |
| Coercive Field (Ec) | Data not available | ~2 kV/cm (at 77 K) |
| Dielectric Constant (ε) | Data not available | Varies significantly with temperature and crystal orientation. |
Foundational Differences and Structural Insights
KDP is a classic example of a hydrogen-bonded ferroelectric material. Its ferroelectric properties are intricately linked to the ordering of protons within its crystal structure below the Curie temperature. This proton ordering leads to a distortion of the phosphate tetrahedra and a net spontaneous polarization.
This compound is an organic salt. While its application in ferroelectric and piezoelectric research is mentioned, the specific mechanisms driving its potential ferroelectric behavior are not detailed in the available literature. A study on its crystal structure revealed a triclinic system, and differential scanning calorimetry showed no phase transitions between 183 K and 293 K[1].
Experimental Methodologies
The characterization of ferroelectric materials involves a suite of well-established experimental techniques to determine their key performance parameters.
Ferroelectric Hysteresis Loop Measurement
The Sawyer-Tower circuit is a fundamental setup used to measure the ferroelectric hysteresis loop (Polarization vs. Electric Field). This measurement provides crucial parameters such as the spontaneous polarization (Ps), remnant polarization (Pr), and coercive field (Ec).
Experimental Workflow: Sawyer-Tower Circuit
Caption: Workflow of a Sawyer-Tower circuit for ferroelectric hysteresis measurement.
Protocol:
-
A sinusoidal voltage from a function generator is amplified by a high-voltage amplifier.
-
The amplified voltage is applied to the ferroelectric sample connected in series with a standard linear capacitor of known capacitance (Cref), which is significantly larger than the sample capacitance.
-
The voltage across the sample (proportional to the electric field) is applied to the X-input of an oscilloscope.
-
The voltage across the reference capacitor (proportional to the charge, and thus the polarization of the sample) is applied to the Y-input of the oscilloscope.
-
The resulting P-E hysteresis loop is displayed on the oscilloscope screen.
Dielectric Constant Measurement
The dielectric constant is determined by measuring the capacitance of the material as a function of temperature and frequency.
Experimental Workflow: Dielectric Constant Measurement
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Diethylamine Phosphate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste disposal protocols is a critical component of this commitment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of diethylamine phosphate, minimizing risks to personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Chemical-resistant gloves
-
Safety goggles with side-shields
-
A lab coat[1]
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[2][3] An eyewash station and safety shower must be readily accessible.[1]
Hazard Summary: this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation | H315 - Causes skin irritation[2][3] |
| Eye Irritation | H319 - Causes serious eye irritation[2][3] |
| Respiratory Irritation | H335 - May cause respiratory irritation[2][3] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that involves careful containment, segregation, and coordination with your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash. [1]
1. Waste Collection and Containment:
-
Solid Waste: Collect all solid this compound waste in a designated, properly labeled, and sealed waste container.[1]
-
Contaminated Debris: Any materials contaminated with this compound, such as absorbent pads, gloves, or weighing papers, should be collected in a separate, sealed, and clearly labeled solid waste container.[1] Label this container as "Hazardous Waste," "this compound Contaminated Debris."[1]
2. Waste Container Labeling:
All waste containers must be clearly labeled with the following information:
3. Storage:
-
Store waste containers in a designated and well-ventilated satellite accumulation area.[5][6]
-
Ensure containers are kept tightly closed at all times, except when adding waste.[2][4]
-
Use secondary containment, such as trays, to prevent spills or leaks from reaching the environment.[5]
4. Spill Management:
In the event of a spill:
-
Evacuate unnecessary personnel from the area.[2]
-
Ventilate the area.[2]
-
Wearing appropriate PPE, absorb the spill with inert solids such as clay or diatomaceous earth.[3]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container for solid waste.[1]
-
Clean the spill area thoroughly.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7]
-
Disposal must be carried out by a licensed disposal company in accordance with all local, state, and federal regulations.[2][8]
Experimental Protocols
This document provides operational guidance for the disposal of this compound and does not cite specific experimental protocols. The procedures outlined are based on established safety data and general laboratory waste management principles.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. labogens.com [labogens.com]
- 4. dypatilunikop.org [dypatilunikop.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. odu.edu [odu.edu]
- 8. m.youtube.com [m.youtube.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Diethylamine Phosphate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diethylamine phosphate, including detailed operational and disposal plans to build a foundation of trust and safety in your critical work.
Health Hazard Summary
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] In case of exposure, it is crucial to seek fresh air if inhaled, wash skin thoroughly with water if contact occurs, and rinse eyes cautiously with water for several minutes if they are affected.[1][2] In all cases of significant exposure or if symptoms persist, immediate medical attention is advised.[1][2]
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C4H11N.H3PO4 |
| Molecular Mass | 171.13 g/mol [2] |
| Appearance | White solid, crystalline powder[1][2] |
| Hazard Pictogram | GHS07 (Exclamation mark)[2] |
| Signal Word | Warning[1][2] |
| Hazard Statements | H315, H319, H335[1][2] |
| Stability | Stable under normal conditions[1][2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and ensure safety when handling this compound. Engineering controls, such as ensuring good ventilation of the workstation, should be the primary defense.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield.[3][4] | Protects against splashes and vapors that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Appropriate chemical-resistant protective gloves.[3][5] | Prevents skin contact, which can cause irritation.[1][2] |
| Skin and Body Protection | A laboratory coat, buttoned and properly fitted. Wear appropriate protective clothing to minimize skin contact.[5][6] | Provides a barrier against spills and splashes. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[4][5] | Protects against inhalation of dust or vapors that can cause respiratory tract irritation.[1][2][5] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[5] | Protects feet from spills and falling objects.[5] |
Operational Plan: Handling this compound
Adherence to a strict, step-by-step procedure is vital for the safe handling of this compound in a laboratory setting.
Pre-Handling Protocol
-
Ventilation: Ensure you are working in a well-ventilated area or use a fume hood to prevent the formation of vapor.[1]
-
PPE Inspection: Before use, inspect all PPE for any signs of damage or contamination.[5]
-
Container Inspection: Check the this compound container for any damage or leaks before opening.[5]
-
Emergency Equipment: Confirm that an eye wash station and safety shower are nearby and accessible.[6]
Handling Procedure
-
Avoid Contact: Take care to avoid contact with skin and eyes.[1]
-
Avoid Inhalation: Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1]
-
Dispensing: Open and handle the container with care.
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Post-Handling Protocol
-
Secure Container: Tightly close the this compound container after use.[1]
-
Decontamination: Clean the work area thoroughly after the handling process is complete.[5]
-
PPE Removal: Remove all PPE carefully to avoid self-contamination. Dispose of single-use items as hazardous waste.[5]
-
Storage: Store the container in a cool, well-ventilated, and locked-up place, away from heat sources.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
-
Waste Collection: Collect all this compound waste, including unused product and contaminated items (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.[5]
-
Regulatory Compliance: Disposal must be carried out in accordance with official, regional, and licensed collector's sorting instructions.[1] Do not dispose of waste in the sewer system.[1]
-
Container Disposal: Do not re-use empty containers. They should be disposed of in compliance with applicable regulations for solid waste.[1]
Emergency Procedures
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
In the event of a spill, evacuate unnecessary personnel and ventilate the area.[1] For containment and cleanup, use a clean shovel to place the material in a dry container without compressing it.[1] Soak up spills with inert solids, such as clay or diatomaceous earth, as soon as possible.[1][2] On land, sweep or shovel the material into suitable containers for disposal at an authorized site.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
